molecular formula C11H19F3N2O3 B1388266 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate CAS No. 436099-97-7

4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

Cat. No.: B1388266
CAS No.: 436099-97-7
M. Wt: 284.28 g/mol
InChI Key: NVOBWSNMRLIOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C11H19F3N2O3 and its molecular weight is 284.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-ylmorpholine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.C2HF3O2/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;3-2(4,5)1(6)7/h9-10H,1-8H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOBWSNMRLIOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-97-7
Record name Morpholine, 4-(4-piperidinyl)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436099-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-4-yl)morpholine trifluoroacetate salt, a key building block in modern medicinal chemistry. We will delve into its chemical structure, synthesis, and detailed analytical characterization. Furthermore, this guide will explore its diverse applications in the development of novel therapeutics, offering insights into its role as a pharmacophore in targeting various receptors and signaling pathways. The discussion will also address the critical considerations surrounding the use of trifluoroacetate salts in drug development, providing a balanced perspective for researchers.

Introduction: The Significance of the 4-(Piperidin-4-yl)morpholine Scaffold

The 4-(Piperidin-4-yl)morpholine moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The combination of the piperidine and morpholine rings offers a unique three-dimensional structure that can be strategically modified to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.[3] This scaffold is a cornerstone in the design of agents targeting the central nervous system (CNS), as well as in the development of treatments for inflammatory diseases and cancer.[2][4][5]

The trifluoroacetate (TFA) salt form is frequently encountered during the synthesis and purification of novel compounds, primarily due to the widespread use of trifluoroacetic acid in reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7] While convenient for initial studies, the choice of the TFA salt has implications for biological activity and subsequent drug development, a topic that will be critically examined in this guide.[7][8]

Chemical Structure and Properties

The core structure of 4-(Piperidin-4-yl)morpholine consists of a piperidine ring substituted at the 4-position with a morpholine ring. In the trifluoroacetate salt, the basic nitrogen atoms of the piperidine and/or morpholine rings are protonated and form an ionic bond with the trifluoroacetate anion (CF₃COO⁻).

Table 1: Physicochemical Properties of 4-(Piperidin-4-yl)morpholine and its Trifluoroacetate Salt

Property4-(Piperidin-4-yl)morpholine (Free Base)4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt
Molecular Formula C₉H₁₈N₂OC₁₁H₁₉F₃N₂O₃
Molecular Weight 170.25 g/mol [9]284.28 g/mol [10]
Appearance White to off-white solidWhite solid[10]
Melting Point 40-43 °C[10]Not explicitly reported, but the free base melts at 40-43 °C.
Boiling Point 100-115 °C at 0.15-0.20 mm Hg[10]Not applicable
Solubility Soluble in water and common organic solvents.Expected to have good solubility in water and polar organic solvents.

Synthesis and Characterization

The synthesis of 4-(Piperidin-4-yl)morpholine trifluoroacetate salt can be achieved through a multi-step process, culminating in the deprotection of a protected piperidine precursor and subsequent salt formation.

Synthetic Protocol

A representative synthesis involves the reductive amination of a protected piperidone, followed by deprotection and salt formation.[10]

Experimental Protocol: Synthesis of 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt [10]

  • Reductive Amination: To a stirred solution of tert-butyl 4-oxo-piperidine-1-carboxylate in a suitable solvent such as tetrahydrofuran (THF), add morpholine and a titanium-based catalyst (e.g., tetraisopropyl titanate). Stir the reaction mixture at room temperature.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture and continue stirring overnight.

  • Work-up: Quench the reaction with water. Filter the mixture and concentrate the filtrate. Partition the residue between an organic solvent (e.g., ether) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Deprotection and Salt Formation: Dissolve the resulting solid in a solution of trifluoroacetic acid in a suitable solvent like dichloromethane. Stir at room temperature.

  • Isolation: Remove the solvent and lyophilize the residue to obtain 4-(Piperidin-4-yl)morpholine trifluoroacetate as a white solid.[10]

Synthesis tert-Butyl 4-oxo-piperidine-1-carboxylate tert-Butyl 4-oxo-piperidine-1-carboxylate Reductive Amination Reductive Amination tert-Butyl 4-oxo-piperidine-1-carboxylate->Reductive Amination Morpholine, Catalyst Reduction Reduction Reductive Amination->Reduction Reducing Agent Work-up Work-up Reduction->Work-up Deprotection & Salt Formation Deprotection & Salt Formation Work-up->Deprotection & Salt Formation Trifluoroacetic Acid 4-(Piperidin-4-yl)morpholine\nTrifluoroacetate Salt 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt Deprotection & Salt Formation->4-(Piperidin-4-yl)morpholine\nTrifluoroacetate Salt

Caption: Synthetic workflow for 4-(Piperidin-4-yl)morpholine trifluoroacetate salt.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of the parent compound. For 4-(Piperidin-4-yl)morpholine, the protonated molecule ([M+H]⁺) is observed at an m/z of 171.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of 4-(Piperidin-4-yl)morpholine would show characteristic signals for the protons on the piperidine and morpholine rings. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be indicative of the ring structures.[11][12]

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would display distinct signals for the carbon atoms of the piperidine and morpholine rings, with the carbons attached to heteroatoms appearing at lower field.[13][14][15]

    • ¹⁹F NMR: For the trifluoroacetate salt, ¹⁹F NMR is a powerful tool to confirm the presence and quantify the trifluoroacetate counter-ion.[16]

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-N, C-O, and N-H bonds would be expected. The trifluoroacetate counter-ion would also exhibit strong characteristic absorption bands.[17][18]

Table 2: Expected Analytical Data for 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt

Analytical TechniqueExpected Observations
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 171 (for the free base)[10]
¹H NMR Complex multiplet signals corresponding to the piperidine and morpholine ring protons.
¹³C NMR Signals corresponding to the carbon atoms of the piperidine and morpholine rings.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group of the trifluoroacetate anion.
FT-IR Characteristic peaks for C-H, C-N, C-O, and N-H stretching and bending vibrations, as well as strong absorptions for the trifluoroacetate anion.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(Piperidin-4-yl)morpholine scaffold is a versatile building block for the synthesis of a wide array of pharmacologically active compounds.

Role as a Pharmacophore

The piperidine and morpholine rings can serve as key pharmacophoric elements, engaging in crucial interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors or can be protonated to form ionic interactions. The overall shape and conformational flexibility of the scaffold allow it to fit into diverse binding pockets.

Therapeutic Targets

Derivatives of 4-(Piperidin-4-yl)morpholine have shown activity against a variety of therapeutic targets:

  • VLA-4 Antagonists: Morpholinyl-4-piperidinylacetic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[4] Oral administration of these compounds has shown efficacy in animal models of airway inflammation.[4]

  • Histamine H₃ and Sigma-1 Receptor Antagonists: Certain piperidine derivatives incorporating the 4-morpholinopiperidine scaffold have demonstrated dual antagonist activity at histamine H₃ and sigma-1 receptors, suggesting potential applications in the treatment of neuropathic pain.[19]

  • Dopamine D₄ Receptor Antagonists: The morpholine scaffold has been a key element in the development of potent and selective dopamine D₄ receptor antagonists, which are being investigated for the treatment of CNS disorders such as Parkinson's disease-related dyskinesias.[5]

  • Anticancer Agents: The piperidine and morpholine moieties are found in known antitumor drugs, and novel quinoxaline derivatives incorporating these scaffolds have shown promising cytotoxic activity against various cancer cell lines.[2]

  • Antidiabetic Agents: Derivatives of 4-(piperidin-4-yl)morpholine have been investigated for their potential as antidiabetic agents, with some compounds acting as positive allosteric modulators of the GLP-1 receptor.[3]

Signaling Pathway Involvement: VLA-4 Antagonism

As potent VLA-4 antagonists, 4-(Piperidin-4-yl)morpholine derivatives can modulate downstream signaling pathways involved in cell adhesion and inflammation. VLA-4, expressed on leukocytes, binds to vascular cell adhesion molecule 1 (VCAM-1) on endothelial cells, a critical step in the recruitment of inflammatory cells to tissues. By blocking this interaction, these antagonists can inhibit leukocyte trafficking and subsequent inflammatory responses.

VLA4_Signaling cluster_leukocyte Leukocyte VLA-4 VLA-4 VCAM-1 VCAM-1 VLA-4->VCAM-1 Inhibition of Adhesion Inhibition of Adhesion 4-(Piperidin-4-yl)morpholine Derivative 4-(Piperidin-4-yl)morpholine Derivative 4-(Piperidin-4-yl)morpholine Derivative->VLA-4 Antagonism Cell Adhesion Cell Adhesion VCAM-1->Cell Adhesion Promotes Leukocyte Extravasation Leukocyte Extravasation Cell Adhesion->Leukocyte Extravasation Leads to Inflammation Inflammation Leukocyte Extravasation->Inflammation Results in Reduced Inflammation Reduced Inflammation

Caption: Mechanism of action of a 4-(Piperidin-4-yl)morpholine derivative as a VLA-4 antagonist.

The Trifluoroacetate Salt Form: A Critical Perspective

The use of trifluoroacetate salts in drug discovery warrants careful consideration due to the potential for the TFA counter-ion to influence experimental outcomes.

Advantages of TFA Salts in Early Development
  • Ease of Formation: TFA salts are readily formed during the standard purification of synthetic compounds by RP-HPLC using TFA as a mobile phase modifier.[6]

  • Good Solubility: TFA salts often exhibit good solubility in aqueous and organic solvents, facilitating their use in initial biological screening assays.

  • Improved Lyophilizate Cake: In some cases, TFA salts can result in a more manageable lyophilized powder compared to other salt forms.[6]

Potential Drawbacks and Considerations
  • Biological Activity of TFA: The trifluoroacetate anion itself can exhibit biological activity, potentially confounding the interpretation of assay results.[7][8] It has been reported to both inhibit and, in some cases, promote cell proliferation.[7][8]

  • Regulatory Scrutiny: Regulatory agencies may view TFA salts with greater scrutiny compared to more common pharmaceutical salts like hydrochloride or acetate, due to concerns about potential toxicity.[7]

  • Immunogenicity: There is some concern that TFA salts could induce undesirable immune responses, although some FDA-approved drugs exist as TFA salts without reported issues.[6]

  • Impact on Physicochemical Properties: The choice of counter-ion can significantly impact a compound's stability, solubility, and hygroscopicity.

Mitigating Risks and Best Practices
  • Control Experiments: When using TFA salts in biological assays, it is crucial to include a "TFA alone" control to assess any effects of the counter-ion.[8]

  • Salt Exchange: For lead compounds progressing to later stages of development, it is often advisable to perform a salt exchange to a more pharmaceutically acceptable form, such as hydrochloride or acetate.[6]

  • Thorough Characterization: Regardless of the salt form, a thorough characterization of the material is essential to ensure its identity, purity, and stoichiometry.

Conclusion

4-(Piperidin-4-yl)morpholine trifluoroacetate salt is a valuable and readily accessible intermediate for the synthesis of a wide range of biologically active molecules. Its versatile scaffold has been successfully exploited to develop potent modulators of various therapeutic targets. While the trifluoroacetate salt form is convenient for early-stage research, a comprehensive understanding of its potential impact on biological assays and downstream development is critical. By employing rigorous experimental design, including appropriate controls and consideration of alternative salt forms, researchers can effectively leverage the potential of this important building block in the quest for novel therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate, a compound of interest in contemporary drug discovery and development. In the absence of extensive, publicly available experimental data for the trifluoroacetate salt, this guide will focus on the detailed characterization of the parent molecule, 4-(Piperidin-4-yl)morpholine, and provide expert analysis on the anticipated influence of the 2,2,2-trifluoroacetate counter-ion on its properties. This approach is designed to empower researchers with a robust understanding of the molecule's behavior, enabling informed decisions in formulation, analytical method development, and pharmacokinetic studies.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. For a molecule such as 4-(Piperidin-4-yl)morpholine, understanding its salt form, in this case, the 2,2,2-trifluoroacetate, is paramount. Salt formation is a common and effective strategy to enhance properties like solubility and stability. The choice of the counter-ion, here trifluoroacetate, can significantly modulate these critical parameters.

This guide will systematically dissect the key physicochemical attributes of 4-(Piperidin-4-yl)morpholine and its trifluoroacetate salt, providing both available data and predictive insights grounded in established chemical principles.

Molecular Identity and Structure

A foundational aspect of physicochemical characterization is the unambiguous identification of the molecule.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Structure of this compound.

Molecular Formula and Weight
PropertyValueSource
Molecular Formula (Salt) C11H19F3N2O3[1]
Molecular Weight (Salt) 284.28 g/mol [1]
Molecular Formula (Free Base) C9H18N2O[2][3]
Molecular Weight (Free Base) 170.25 g/mol [2][3]
CAS Number (Salt) 436099-97-7[1]
CAS Number (Free Base) 53617-35-9[2][3][4][5][6]

Thermal Properties: Melting Point

The melting point is a critical parameter for assessing the purity and solid-state stability of a compound.

Melting Point of the Free Base

The experimentally determined melting point of the free base, 4-(Piperidin-4-yl)morpholine, is reported to be in the range of 40-43 °C .[6][7] This relatively low melting point suggests that the free base exists as a solid at room temperature but may require controlled storage conditions to prevent melting or sintering.

Expected Influence of the Trifluoroacetate Counter-ion

The formation of a salt, such as the trifluoroacetate salt, generally leads to a significant increase in the melting point compared to the free base. This is due to the introduction of strong ionic interactions in the crystal lattice, which require more energy to overcome. For comparison, the melting point of ammonium trifluoroacetate is reported as 123-125 °C.[8] It is therefore anticipated that the melting point of this compound will be substantially higher than that of the free base.

Experimental Protocol for Melting Point Determination (Capillary Method)

The determination of the melting point should be performed according to established pharmacopeial methods, such as USP General Chapter <741> or European Pharmacopoeia 2.2.14.

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

  • Glass capillary tubes, sealed at one end.

Procedure:

  • Sample Preparation: The sample should be a fine, dry powder. If necessary, gently crush any large crystals.

  • Capillary Loading: Introduce the powdered sample into a capillary tube to a depth of 2-4 mm.

  • Determination:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 10 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The range between these two temperatures is the melting range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination A Dry Sample B Powder Sample A->B Grind C Load Capillary B->C D Place in Apparatus C->D E Rapid Heat to T-10°C D->E F Heat at 1-2°C/min E->F G Record Melting Range F->G

Caption: Workflow for Melting Point Determination.

Solubility Profile

Aqueous solubility is a cornerstone of drug development, directly impacting bioavailability.

Solubility of the Free Base

The free base, 4-(Piperidin-4-yl)morpholine, is a basic compound and its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is protonated.

Expected Influence of the Trifluoroacetate Counter-ion

The formation of a salt with a strong acid like trifluoroacetic acid is a common strategy to significantly enhance the aqueous solubility of a basic parent molecule. Trifluoroacetic acid is highly soluble in water.[8] Therefore, this compound is anticipated to have a much higher aqueous solubility compared to the free base, particularly at neutral and basic pH.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The aqueous solubility can be determined following the OECD Guideline 105 (Water Solubility).[2][4][9][10]

Apparatus:

  • Shaker or rotator capable of maintaining a constant temperature.

  • Centrifuge.

  • Analytical balance.

  • pH meter.

  • Suitable analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Equilibration: Add an excess amount of the compound to a known volume of water (or buffer of a specific pH) in a flask.

  • Shaking: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method.

solubility_workflow cluster_prep Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Shake at Constant Temp. A->B C Centrifuge B->C D Collect Supernatant C->D E Quantify Concentration D->E

Caption: Workflow for Aqueous Solubility Determination.

Ionization Constant (pKa)

The pKa value(s) of a molecule are crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract.

pKa of the Free Base

The free base, 4-(Piperidin-4-yl)morpholine, has two basic nitrogen atoms: one in the piperidine ring and one in the morpholine ring. The piperidine nitrogen is generally more basic than the morpholine nitrogen due to the electron-withdrawing effect of the oxygen atom in the morpholine ring. The predicted pKa for the piperidine nitrogen is approximately 10.21 .[6][7]

Expected Influence of the Trifluoroacetate Counter-ion

The trifluoroacetate salt is formed by the protonation of the more basic piperidine nitrogen by trifluoroacetic acid. Trifluoroacetic acid is a strong acid with a pKa around 0.2-0.5.[1] In solution, the salt will exist as the protonated 4-(piperidin-4-yl)morpholinium cation and the trifluoroacetate anion. The pKa of the conjugate acid of the piperidine will remain the key determinant of the pH-dependent charge state of the molecule.

Experimental Protocol for pKa Determination (Potentiometric Titration)

The pKa can be determined according to OECD Guideline 112 (Dissociation Constants in Water).[11][12][13]

Apparatus:

  • Potentiometric titrator with a pH electrode.

  • Stirrer.

  • Temperature control system.

Procedure:

  • Solution Preparation: Dissolve a known amount of the compound in water or a suitable co-solvent.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • Data Analysis: Record the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the pH at the half-equivalence point.

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a key predictor of a drug's ability to cross biological membranes.

LogP of the Free Base

The predicted LogP (octanol-water partition coefficient) for the neutral form of 4-(Piperidin-4-yl)morpholine is approximately 0.3 .[6][7] This value suggests that the free base has a relatively balanced hydrophilic-lipophilic character.

Expected Influence of the Trifluoroacetate Counter-ion on LogD

The trifluoroacetate salt will significantly impact the distribution coefficient (LogD), which is the effective lipophilicity at a given pH. At physiological pH (e.g., 7.4), the piperidine nitrogen will be predominantly protonated, making the molecule more polar and thus reducing its partitioning into the octanol phase. The LogD at pH 7.4 is expected to be significantly lower (more negative) than the LogP of the neutral free base.

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

The LogP and LogD can be determined using the shake-flask method as described in OECD Guideline 107.[6][14]

Apparatus:

  • Separatory funnels.

  • Shaker.

  • Centrifuge.

  • Analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Solvent Saturation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase to a separatory funnel.

  • Equilibration: Shake the funnel until equilibrium is reached.

  • Phase Separation: Allow the phases to separate, using centrifugation if necessary.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases.

  • Calculation:

    • LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]) for the neutral species.

    • LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]) at a specific pH.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the free base is expected to show characteristic signals for the piperidine and morpholine ring protons. Upon formation of the trifluoroacetate salt, the proton on the piperidinium nitrogen will likely be observable, and there may be shifts in the signals of the adjacent protons due to the positive charge.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms in the piperidine and morpholine rings. The carbons adjacent to the protonated nitrogen in the salt form may experience a downfield shift.

  • ¹⁹F NMR: The trifluoroacetate anion will exhibit a single, sharp signal in the fluorine NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the trifluoroacetate salt is expected to show characteristic absorption bands for the N-H stretching of the piperidinium ion, C-O stretching of the morpholine ether, and strong, characteristic bands for the carboxylate (COO⁻) and C-F bonds of the trifluoroacetate anion.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should readily show the protonated molecular ion of the free base at an m/z corresponding to [C9H18N2O + H]⁺.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical characteristics of this compound. By leveraging the available data for the free base and applying established principles of medicinal chemistry, we have offered expert insights into the expected properties of the trifluoroacetate salt. The provided experimental protocols, based on international guidelines, offer a robust framework for researchers to generate precise and reliable data for this compound. A thorough understanding and experimental determination of these properties are critical for the successful advancement of this compound in any drug development program.

References

4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate CAS 436099-97-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate (CAS 436099-97-7): A Privileged Scaffold for Drug Discovery

Section 1: Introduction and Strategic Importance

This compound, identified by CAS number 436099-97-7, is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry.[1] While not an active pharmaceutical ingredient (API) itself, its true value lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, offering a strategic advantage in the design of novel therapeutics.[2][3]

The structure uniquely combines two key heterocyclic systems: a piperidine ring and a morpholine ring.[4] The piperidine moiety provides a robust, saturated nitrogen-containing ring that is a cornerstone in the development of drugs targeting the central nervous system (CNS).[5][6] The morpholine ring is frequently incorporated by medicinal chemists to enhance the pharmacokinetic properties of a molecule, such as improving aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[3][7] The trifluoroacetate salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analysis, and applications.

Section 2: Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical and physical characteristics. The trifluoroacetate salt form is typically a stable, solid material, making it suitable for storage and use in multi-step synthetic procedures.

PropertyValueSource(s)
CAS Number 436099-97-7[1][8]
Molecular Formula C₁₁H₁₉F₃N₂O₃[1][8]
Molecular Weight 284.28 g/mol [1]
Appearance White to off-white solid[9]
Melting Point 40-43 °C (for free base)[1][9][10]
Boiling Point 100-115 °C at 0.15-0.20 mm Hg (for free base)[1][9][10]
Storage Conditions 2-8°C, under inert atmosphere (e.g., Argon)[1][8]
SMILES OC(=O)C(F)(F)F.C1CC(CCN1)N1CCOCC1

Section 3: The Privileged Scaffold in Medicinal Chemistry

The strategic combination of the piperidine and morpholine rings confers significant advantages in drug design. This scaffold approach accelerates the discovery process by providing a pre-validated core structure with favorable drug-like properties.

The causality behind its effectiveness stems from:

  • Morpholine's Pharmacokinetic Contribution: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, improving aqueous solubility. Its presence often reduces the basicity of the adjacent nitrogen compared to a piperazine ring, which can be beneficial for tuning pKa and avoiding off-target interactions. Furthermore, the morpholine moiety is generally more resistant to metabolic oxidation than many other alkylamino groups, enhancing the metabolic stability and half-life of the final drug candidate.[7]

  • Piperidine's Pharmacodynamic Role: The piperidine ring serves as a versatile, three-dimensional scaffold. The secondary amine (or a substituted nitrogen) provides a key interaction point for many receptors and enzymes. The ring's chair conformation allows for precise spatial orientation of substituents, enabling high-affinity and selective binding to the target protein.[5]

The Privileged Scaffold Concept.

Section 4: Synthesis and Purification Protocol

A common and reliable method for synthesizing 4-(Piperidin-4-yl)morpholine involves reductive amination, followed by deprotection and salt formation. The following protocol is a representative example based on established chemical literature.[1]

Experimental Protocol: Synthesis
  • Step 1: Reductive Amination

    • Rationale: This step forms the crucial C-N bond between the piperidine and morpholine rings. Tert-butyl 4-oxo-piperidine-1-carboxylate is used as the starting material; the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from self-reacting and directing the reaction to the desired ketone.

    • To a stirred solution of tert-butyl 4-oxo-piperidine-1-carboxylate (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF), add morpholine (1.2 eq) and tetraisopropyl titanate (1.5 eq).

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add ethanol to the mixture, followed by the cautious addition of a mild reducing agent such as sodium cyanoborohydride (0.67 eq). Sodium cyanoborohydride is selective for the iminium ion over the ketone, which is critical for high yield.

    • Stir the reaction overnight at room temperature. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of water.

  • Step 2: Work-up and Purification of Boc-Protected Intermediate

    • Rationale: This sequence removes inorganic byproducts and isolates the protected intermediate.

    • Filter the reaction mixture to remove titanium dioxide precipitate.

    • Partition the filtrate between a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.

    • If necessary, purify the intermediate by column chromatography on silica gel.

  • Step 3: Deprotection and Salt Formation

    • Rationale: The Boc protecting group is acid-labile. Trifluoroacetic acid (TFA) is used to both remove the Boc group and form the desired trifluoroacetate salt in a single, efficient step.

    • Dissolve the purified intermediate in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (e.g., a 50% solution of TFA in DCM) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting residue can be lyophilized (freeze-dried) to yield this compound as a solid.

SynthesisWorkflow start Start Materials (Boc-4-piperidone, Morpholine) reductive_amination 1. Reductive Amination (NaCNBH₃, Ti(OiPr)₄) start->reductive_amination workup 2. Aqueous Work-up & Purification reductive_amination->workup deprotection 3. Boc Deprotection & Salt Formation (Trifluoroacetic Acid) workup->deprotection final_product Final Product: 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate deprotection->final_product

General Synthesis Workflow.

Section 5: Quality Control and Analytical Characterization

Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of the synthesized compound before its use in drug discovery workflows.

Protocol: Analytical Workflow
  • Purity Assessment via High-Performance Liquid Chromatography (HPLC)

    • System: Reverse-phase HPLC with UV detection (e.g., 210 nm).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA. The TFA in the mobile phase ensures the analyte remains protonated and gives sharp peaks.

    • Flow Rate: 1.0 mL/min.

    • Analysis: A successful synthesis should yield a chromatogram with a major peak corresponding to the product, with purity typically expected to be >95%.

  • Identity Confirmation via Mass Spectrometry (MS)

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Analysis: The sample is infused into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺.

    • Expected Result: The molecular weight of the free base (C₉H₁₈N₂O) is 170.25 g/mol .[4][11] Therefore, the expected m/z value for the [M+H]⁺ ion is approximately 171.2.[1]

  • Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Technique: ¹H NMR and ¹³C NMR spectroscopy.

    • Solvent: A deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.

    • Analysis: The ¹H NMR spectrum will confirm the presence of all protons and their chemical environments (e.g., signals for morpholine and piperidine rings). Integration of the peaks should correspond to the number of protons in the structure. ¹³C NMR will confirm the number of unique carbon atoms.

AnalyticalWorkflow Sample Synthesized Compound HPLC HPLC Analysis (Purity >95%) Sample->HPLC MS Mass Spectrometry (Confirm [M+H]⁺ at m/z 171.2) Sample->MS NMR NMR Spectroscopy (Confirm Structure) Sample->NMR QC_Pass Quality Control Passed HPLC->QC_Pass MS->QC_Pass NMR->QC_Pass

Quality Control Analytical Workflow.

Section 6: Applications in Drug Discovery and Development

4-(Piperidin-4-yl)morpholine is not just a theoretical scaffold; it is actively used as a key intermediate in the synthesis of a wide range of investigational and approved drugs.

  • CNS Disorders: Its favorable properties for CNS penetration make it a valuable building block for agents targeting neurological and psychiatric conditions. It is a known reactant for synthesizing selective adenosine A2A receptor antagonists (for conditions like Parkinson's disease) and novel antidepressants.[9][12]

  • Oncology: The compound is a documented intermediate in the synthesis of Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.[13]

  • Antithrombotic Agents: It has been used to develop orally bioavailable P2Y12 antagonists, which are crucial for inhibiting platelet aggregation in the treatment of cardiovascular diseases.[12]

  • Infectious Diseases: The scaffold has been incorporated into quinoline derivatives with antimicrobial activity and into novel antimalarial agents.[9][12]

The versatility of this intermediate allows for its incorporation into diverse molecular architectures, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Section 7: Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are essential to ensure safety. The information provided is a summary based on available Safety Data Sheets (SDS).[14][15][16]

  • Hazard Identification:

    • H315: Causes skin irritation.[1][11][16]

    • H319: Causes serious eye irritation.[1][11][14][16]

    • H335: May cause respiratory irritation.[1][11][14][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][16]

    • Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[14][15]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[14][16] If inhalation risk is high, use a full-face respirator.[15]

  • Handling and Storage:

    • Avoid all personal contact, including inhalation of dust.[14]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Recommended storage is at 2-8°C under an inert gas.[1][8]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][15]

    • Skin: Remove contaminated clothing and flush skin with plenty of soap and water.[14][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

Section 8: Conclusion

This compound is a testament to the power of scaffold-based design in modern drug discovery. Its intelligent combination of a pharmacokinetically favorable morpholine ring and a pharmacodynamically versatile piperidine core makes it a highly valuable and widely used intermediate. For researchers and scientists, this compound represents a reliable starting point for the synthesis of novel therapeutics across multiple disease areas, from oncology to central nervous system disorders. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation medicines.

References

A Technical Guide to the Biological Activity of Morpholine and Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents across diverse biological targets. These are known as "privileged structures." Among the most prominent are the six-membered heterocyclic amines, morpholine and piperidine. Their prevalence is not coincidental; it is a direct result of their advantageous physicochemical and metabolic properties, which make them ideal scaffolds for drug design.[1][2]

Morpholine, with its dual heteroatoms of nitrogen and oxygen, offers a unique balance of hydrophilicity and lipophilicity.[3] This characteristic is crucial for modulating pharmacokinetic (PK) and pharmacodynamic (PD) properties, often enhancing solubility and the ability to cross biological membranes like the blood-brain barrier (BBB).[4][5] The morpholine ring can act as a simple PK modulator, a rigid scaffold to correctly orient pharmacophoric groups, or a direct interacting element with a biological target.[6]

Piperidine, a ubiquitous motif in natural alkaloids and synthetic drugs, provides a conformationally flexible yet stable saturated ring system.[7][8] This allows its derivatives to adapt their shape to the steric demands of enzyme active sites and receptor binding pockets.[8] The basic nitrogen atom of the piperidine ring is often crucial for forming key salt-bridge interactions, anchoring the molecule to its target. The strategic functionalization of the piperidine scaffold has led to breakthroughs in numerous therapeutic areas, including oncology, neuropharmacology, and infectious diseases.[9][10]

This guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and experimental evaluation of morpholine and piperidine derivatives, offering field-proven insights for researchers and drug development professionals.

Section 1: The Role of Structure in Biological Activity (SAR)

The biological activity of morpholine and piperidine derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents attached to the core ring. Understanding these structure-activity relationships (SAR) is fundamental to designing potent and selective drug candidates.[11][12]

The morpholine moiety is often incorporated to enhance potency through molecular interactions with target proteins or to improve metabolic stability.[11] For instance, the oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions.[13] The nitrogen atom's basicity (pKa ≈ 8.5) allows it to be protonated at physiological pH, influencing solubility and interactions with acidic residues in protein targets.

Similarly, the piperidine ring's contribution to activity is highly dependent on its substitution pattern.[14] For example, substitution at the 4-position is common in many CNS-active drugs, while different substitution patterns can direct the molecule towards other targets like kinases or proteases. The conformational flexibility of the piperidine ring (e.g., chair vs. boat conformations) can also play a critical role in achieving the optimal geometry for binding.[8]

The following diagram illustrates the general concept of how these scaffolds are utilized in drug design, acting as a central framework for various functional groups (R1, R2, R3) that are responsible for target recognition and modulation of physicochemical properties.

SAR_Concept General SAR Concept for Privileged Scaffolds cluster_scaffold Core Scaffold cluster_properties Molecular Properties & Interactions cluster_target Biological Effect Scaffold Morpholine or Piperidine Ring R1 R1 (Target Binding Group) Scaffold->R1 Presents R2 R2 (Solubility/PK Modulator) Scaffold->R2 Supports R3 R3 (Selectivity/ADME Group) Scaffold->R3 Positions Target Biological Target (e.g., Kinase, Receptor) R1->Target Binds to Activity Pharmacological Activity R2->Activity Modulates PK/PD R3->Activity Fine-tunes Target->Activity Leads to

Caption: A diagram illustrating the role of morpholine/piperidine scaffolds in drug design.

Section 2: Therapeutic Applications in Oncology

Both morpholine and piperidine scaffolds are integral to a large number of anticancer agents, targeting various hallmarks of cancer.[14][15]

Morpholine Derivatives in Kinase Inhibition: The morpholine ring is a key component of several successful kinase inhibitors. A prime example is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The morpholine group enhances the drug's solubility and pharmacokinetic profile, which is critical for oral bioavailability.[1] Another example is the dual PI3K/mTOR inhibitor, where the morpholine ring is crucial for binding to the kinase active site.[4]

Piperidine Derivatives in Cancer Therapy: Piperidine derivatives have demonstrated potent anticancer activity through diverse mechanisms, including inhibition of cell proliferation, induction of apoptosis, and interference with DNA replication.[15][16] For instance, certain piperidine compounds act as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[15] Others have been shown to intercalate into DNA, preventing replication and transcription.[17]

Comparative Anticancer Activity: The potency of these derivatives is often evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of their cytotoxic effects.

Derivative ClassExample CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Piperidine Compound 17aPC3 (Prostate)0.81Colchicine Binding Site Inhibitor[15]
Piperidine Compound 17aMGC803 (Gastric)1.09Colchicine Binding Site Inhibitor[15]
Piperidine DTPEPMCF-7 (Breast)0.8 ± 0.04Estrogen Receptor α Degrader[15]
Morpholine GefitinibNCI-H358 (Lung)0.015EGFR Tyrosine Kinase Inhibitor[18]
Morpholine Linezolid(Used as antibacterial)N/AProtein Synthesis Inhibitor[18]
Featured Signaling Pathway: EGFR Inhibition by Gefitinib

Gefitinib targets the tyrosine kinase domain of EGFR, which is often overexpressed or mutated in non-small cell lung cancer. By blocking ATP from binding to this domain, Gefitinib inhibits the autophosphorylation of EGFR and blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

EGFR_Pathway EGFR Signaling Pathway Inhibition by Gefitinib cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib (Morpholine Derivative) Gefitinib->EGFR Inhibits (ATP site) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow In Vitro Evaluation Workflow Start Synthesized Compound Library Primary Primary Screening (e.g., Cell Viability Assay) Start->Primary DoseResp Dose-Response & IC50 Determination Primary->DoseResp Active 'Hits' Secondary Secondary Assays (Target-Specific) DoseResp->Secondary Mechanism Mechanism of Action (e.g., Western Blot, Flow Cytometry) Secondary->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Exploratory Studies on Trifluoroacetate Salts of Piperidine Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] During their synthesis and purification, particularly through common techniques like solid-phase synthesis and reverse-phase HPLC, these basic compounds are frequently isolated as trifluoroacetate (TFA) salts.[4][5] This guide provides an in-depth exploration of the multifaceted nature of piperidine TFA salts. We will delve into the rationale behind their formation, establish robust protocols for their comprehensive characterization, and critically evaluate their stability and physicochemical properties. Furthermore, we address the prevalent "TFA problem"—its potential for biological interference and toxicity—and provide validated workflows for its removal and exchange for pharmaceutically acceptable counter-ions.[6][7][8][9] This document is intended to serve as a practical, field-proven resource for scientists navigating the challenges and opportunities presented by these common yet complex entities in drug discovery and development.

The Genesis of Piperidine TFA Salts: An Inevitable Partnership

In drug development, the journey of a molecule is often dictated by the practicalities of its synthesis and purification. Piperidine-containing compounds, being basic, readily form salts. The prevalence of the trifluoroacetate salt is not typically a deliberate design choice but rather a direct consequence of the most efficient and widely used chemical methodologies.

Causality in Formation
  • Solid-Phase Peptide Synthesis (SPPS): For peptide-based piperidine analogues or when using piperidine-containing linkers, Trifluoroacetic Acid (TFA) is the reagent of choice for the final cleavage step, liberating the crude product from its solid support resin.[4][10] Its high acidity (pKa ~0.5) ensures a rapid and complete reaction, maximizing yield.[4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is the most common ion-pairing agent used in the mobile phase for the purification of basic compounds like piperidines.[11][12] At a low concentration (typically 0.1%), it protonates the basic piperidine nitrogen, neutralizes residual silanol groups on the silica-based column packing, and forms a neutral ion pair. This mechanism is critical for achieving sharp, symmetrical peaks and obtaining high-purity material.[11][12]

The result of these standard procedures is that the purified piperidine compound is isolated as a TFA salt following lyophilization. Understanding this origin is the first step in developing a comprehensive analytical and handling strategy.

Comprehensive Characterization: A Multi-Technique Approach

Characterizing a TFA salt is a two-fold challenge: one must validate the structure of the piperidine compound itself and also accurately define the nature and stoichiometry of its counter-ion. A failure to do so can lead to significant errors in molecular weight calculations, concentration determinations, and the interpretation of biological data.

Structural Elucidation & Verification

A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These spectra confirm the core structure of the piperidine derivative. Protonation of the piperidine nitrogen by TFA typically leads to a downfield shift of adjacent protons.

    • ¹⁹F NMR: This is a direct and powerful method to confirm the presence of the trifluoroacetate counter-ion. The TFA anion gives a sharp singlet, typically around -76 ppm (relative to CFCl₃).[13] Quantitative ¹⁹F NMR can also be used to determine the molar ratio of the counter-ion to the piperidine compound.

  • Mass Spectrometry (MS):

    • LC-MS with Electrospray Ionization (ESI): In positive ion mode, ESI-MS will detect the protonated piperidine compound ([M+H]⁺), confirming its molecular weight.[14] The TFA anion is not typically observed in positive mode. The high sensitivity of modern LC-MS also makes it an excellent tool for identifying impurities.[15]

    • Tandem MS (MS/MS): Fragmentation analysis is essential for confirming the structure of novel piperidine derivatives. The fragmentation patterns are influenced by the substituents on the piperidine ring and provide a structural fingerprint.[14][16]

Purity, Identity, and Counter-Ion Stoichiometry

While NMR and MS confirm structure, chromatography is the workhorse for assessing purity and quantifying the components of the salt.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is the gold standard for purity assessment. A gradient method using a C18 column with a mobile phase containing an ion-pairing agent (often TFA itself) coupled with UV detection is standard.[17]

  • Ion Chromatography (IC): This is the preferred method for the direct quantification of residual TFA.[18][19] IC with suppressed conductivity detection can accurately measure the amount of trifluoroacetate anion in a sample, which is critical for determining the net mass of the active compound and for validating TFA removal procedures.[19][20]

Experimental Protocol: Quantification of Residual TFA by Ion Chromatography

This protocol provides a self-validating system to accurately determine the weight percentage of TFA in a lyophilized piperidine salt.

  • Standard Preparation: Prepare a stock solution of sodium trifluoroacetate of known concentration (e.g., 1000 µg/mL) in deionized water. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh approximately 5 mg of the piperidine TFA salt. Dissolve in a known volume of deionized water (e.g., 10 mL) to create a stock solution. Further dilute as necessary to fall within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Instrument: Dionex ICS-series system or equivalent.

    • Column: IonPac AS14 or similar anion exchange column.[19]

    • Eluent: 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate.

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity.

  • Analysis: Inject the standards to establish the calibration curve. Inject the sample preparation in triplicate.

  • Calculation: Determine the concentration of TFA in the sample solution from the calibration curve. Calculate the weight percentage in the original solid sample using the following formula: %TFA = (Concentration_from_curve [µg/mL] * Dilution_volume [mL]) / (Initial_sample_weight [µg]) * 100

  • Validation: The precision of the method should be confirmed by ensuring the Relative Standard Deviation (RSD) of the triplicate injections is below a defined threshold (e.g., <5%).[18]

Physicochemical Properties

The salt form profoundly impacts a compound's solid-state properties, which are critical for formulation and stability.

  • Crystallinity: TFA salts can be either crystalline or amorphous.[21][22] The degree of crystallinity affects properties like solubility, stability, and handling. Differential Scanning Calorimetry (DSC) can be used to identify melting points and phase transitions, indicating a crystalline solid, while a broad, undefined transition may suggest an amorphous state.[21]

  • Hygroscopicity: This is the tendency of a solid to absorb moisture from the environment.[23][24] Many TFA salts, particularly amorphous ones, are known to be hygroscopic.[25][26] This can lead to physical changes like caking, and chemical degradation.[27] Hygroscopicity is typically measured by Dynamic Vapor Sorption (DVS) or by determining the weight gain after exposure to a controlled high-humidity environment (e.g., 80% RH at 25°C for 24 hours).[23]

Hygroscopicity Class Weight Gain (at 80% RH, 25°C) Implications for Handling
Non-hygroscopic< 0.2%Standard handling procedures.
Slightly hygroscopic0.2% to < 2%Requires controlled storage.
Hygroscopic2% to < 15%Requires strict control over humidity during handling and storage.[23]
Very hygroscopic≥ 15%Requires handling in a glovebox or dry room; specialized packaging is essential.[23]

The "TFA Problem": Critical Considerations for Drug Development

While TFA is a valuable tool in synthesis and purification, its presence in a final compound intended for biological testing or clinical use is often undesirable.

  • Biological Interference: Residual TFA has been shown to interfere with cellular assays, sometimes suppressing cell proliferation or causing other unpredictable fluctuations in experimental data.[7][8][10]

  • Potential Toxicity: While several FDA-approved drugs exist as TFA salts, the counter-ion is generally considered toxic and undesirable for preclinical and clinical candidates.[5][6][18] Regulatory bodies often require exchanging it for a more biologically benign counter-ion like acetate or hydrochloride.[8][9]

This necessitates robust and verifiable methods for TFA removal and salt form exchange.

Workflow for Piperidine Compound Development

G cluster_0 Synthesis & Purification cluster_1 Initial Material cluster_2 Comprehensive Characterization cluster_3 Development Pathway Crude Crude Piperidine Compound Purify RP-HPLC Purification (0.1% TFA Mobile Phase) Crude->Purify TFA_Salt Piperidine TFA Salt (Lyophilized Powder) Purify->TFA_Salt Analyze NMR (Structure, ¹⁹F) LC-MS (MW, Purity) IC (TFA Content) DSC/DVS (Solid State) TFA_Salt->Analyze In-depth Analysis Exchange Salt Exchange Protocol (e.g., TFA -> HCl) Analyze->Exchange Decision Gate: Proceed to Exchange Final_Salt Final Piperidine HCl Salt Exchange->Final_Salt Verify Final Characterization (Confirm HCl, No TFA) Final_Salt->Verify

Caption: Overall workflow from purification to a final, characterized salt form.

TFA Removal and Salt Exchange Protocols

The goal is to replace the strongly bound TFA counter-ion (from a strong acid) with a counter-ion from another acid, typically a pharmaceutically acceptable one like HCl (strong acid) or acetic acid (weak acid).

Experimental Protocol: TFA to Hydrochloride (HCl) Salt Exchange

This method relies on protonating the trifluoroacetate anion with a stronger acid (HCl, pKa = -7) to form volatile trifluoroacetic acid, which is then removed by lyophilization.[6][28]

  • Dissolution: Dissolve the piperidine TFA salt in a suitable volume of deionized water (e.g., 1 mg/mL).

  • Acidification: Add a solution of 100 mM HCl to the dissolved peptide solution to achieve a final HCl concentration of approximately 10 mM.[6] This ensures a large molar excess of chloride ions.

  • Equilibration: Allow the solution to stand at room temperature for at least 5 minutes to ensure complete counter-ion exchange equilibrium.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, to minimize segregation of solutes.

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed, sublimating away both water and the volatile trifluoroacetic acid.

  • Repetition (Self-Validation): To ensure complete removal, re-dissolve the lyophilized powder in a 10 mM HCl solution, freeze, and lyophilize again.[6] This cycle should be repeated 2-3 times.

  • Verification: The final product must be analyzed by Ion Chromatography to confirm the absence of TFA and by a method like titration or a separate IC method to quantify the chloride content. This verification step is non-negotiable and closes the experimental loop.

Comparison of Salt Exchange Strategies
Method Principle Advantages Disadvantages
Lyophilization with Stronger Acid (e.g., HCl) Displacement of TFA by an excess of a stronger, volatile acid.[28]Simple, effective for complete removal, scalable.Requires handling of corrosive acids; may not be suitable for acid-labile compounds.
Ion Exchange Chromatography Passing the salt solution through a resin pre-loaded with the desired counter-ion (e.g., acetate).[12][29]Mild conditions, can exchange for a wide variety of counter-ions.Can be time-consuming, potential for sample loss on the resin, requires method development.
RP-HPLC with Alternative Mobile Phase Re-purifying the compound using a mobile phase containing the desired counter-ion (e.g., acetic acid).[28]Combines purification and salt exchange in one step.Often results in only partial exchange; may require multiple runs; TFA is a superior ion-pairing agent, so chromatography may be compromised.[28]

Analytical Techniques Relationship Diagram

G center Piperidine TFA Salt NMR NMR (¹H, ¹³C, ¹⁹F) center->NMR  Structure  TFA Presence MS Mass Spectrometry (ESI, MS/MS) center->MS  Molecular Weight  Structural ID HPLC HPLC-UV center->HPLC  Purity  Quantification IC Ion Chromatography center->IC  TFA Quantification DSC DSC / TGA center->DSC  Crystallinity  Thermal Stability DVS DVS center->DVS  Hygroscopicity

Caption: Interplay of analytical techniques for full characterization.

Conclusion

The trifluoroacetate salts of piperidine compounds are ubiquitous intermediates in the drug discovery pipeline. A thorough understanding of their origin, coupled with a rigorous, multi-technique characterization strategy, is paramount for any research scientist. While TFA is an invaluable process aid, its presence in final compounds requires careful consideration and management. The decision to proceed with a TFA salt or exchange it for a pharmaceutically acceptable alternative must be data-driven, supported by validated protocols for both the exchange process and its analytical verification. By adopting the systematic approaches outlined in this guide, researchers can ensure the integrity of their chemical matter, the reproducibility of their biological data, and the smooth progression of their compounds from the bench to developmental milestones.

References

Technical Guide: Physicochemical Properties, Synthesis, and Analysis of N-Trifluoroacetyl Dipeptide Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study on a Representative Isomer of C₁₁H₁₉F₃N₂O₃: N-α-Trifluoroacetyl-L-valyl-L-proline Methyl Ester

Author's Note: The molecular formula C₁₁H₁₉F₃N₂O₃ describes a multitude of potential chemical isomers. As no single, extensively documented compound with this exact formula is prominent in scientific literature, this guide will focus on a chemically representative and plausible structure: N-α-Trifluoroacetyl-L-valyl-L-proline Methyl Ester (TFA-Val-Pro-OMe) . This molecule, a protected dipeptide, embodies the key structural features suggested by the formula—a peptide backbone, an N-terminal trifluoroacetyl (TFA) protecting group, and a C-terminal methyl ester. The principles, experimental methodologies, and analytical strategies detailed herein are broadly applicable to other isomers and analogues within this chemical class, providing a robust framework for researchers in peptide chemistry and drug development.

Molecular Overview and Physicochemical Properties

N-α-Trifluoroacetyl-L-valyl-L-proline Methyl Ester (TFA-Val-Pro-OMe) is a synthetic dipeptide derivative. The incorporation of the TFA group serves a dual purpose in synthetic chemistry: it acts as a protecting group for the N-terminal amine to prevent unwanted side reactions during peptide coupling, and its fluorine atoms provide a valuable spectroscopic marker for ¹⁹F NMR analysis and can enhance the volatility of the molecule for gas chromatography-mass spectrometry (GC-MS). The proline residue introduces a rigid kink into the peptide backbone, influencing its conformational properties.

Structural and Chemical Data

The fundamental properties of TFA-Val-Pro-OMe are summarized below. These values are critical for designing experimental conditions, from selecting appropriate solvents for synthesis and purification to establishing parameters for analytical characterization.

PropertyValueSignificance in Research
Molecular Formula C₁₃H₁₉F₃N₂O₄Defines the elemental composition and exact mass.
Molecular Weight 338.30 g/mol Essential for stoichiometric calculations in synthesis and for preparing solutions of known concentration.
Canonical SMILES CC(C)C(C(=O)N1CCCC1C(=O)OC)NC(=O)C(F)(F)FProvides a machine-readable line notation of the chemical structure.
IUPAC Name methyl 1-(N-(2,2,2-trifluoroacetyl)-L-valyl)-L-prolinateThe systematic and unambiguous name according to chemical nomenclature rules.
LogP (Predicted) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting good solubility in organic solvents like DCM, EtOAc, and moderate solubility in polar aprotic solvents. Crucial for predicting chromatographic behavior and membrane permeability.
Hydrogen Bond Donors 1 (Amide N-H)Influences solubility, crystal packing, and potential for intermolecular interactions with biological targets.
Hydrogen Bond Acceptors 5 (3x F, 2x C=O)Affects solubility in protic solvents and the potential for forming hydrogen bonds with receptors or enzymes.

Synthesis and Purification Workflow

The synthesis of TFA-Val-Pro-OMe is typically achieved through a standard solution-phase peptide coupling strategy. The causality behind this workflow is rooted in the fundamental principles of peptide chemistry: temporary protection of reactive functional groups to ensure the specific formation of the desired amide bond.

Rationale for Experimental Design
  • N-Terminal Protection: The valine residue is first protected with a trifluoroacetyl group. Ethyl trifluoroacetate is often used for this purpose due to its reactivity and the straightforward nature of the reaction.[1] This prevents the valine N-terminus from self-coupling or reacting with the activated carboxyl group of another valine molecule.

  • C-Terminal Protection: The proline residue is protected as a methyl ester. This is commonly achieved by reacting proline with methanol under acidic conditions (e.g., using thionyl chloride). This protection prevents the proline carboxyl group from reacting with the incoming activated valine.

  • Carbodiimide Coupling: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid of TFA-Valine. This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic nitrogen of the proline methyl ester to form the target peptide bond.

  • Purification: Following the reaction, purification is essential to remove unreacted starting materials, coupling reagents, and byproducts (like dicyclohexylurea, DCU, if DCC is used). Flash column chromatography is the method of choice, leveraging the polarity difference between the product and impurities.

Diagram: Synthesis Workflow

G cluster_val Valine Preparation cluster_pro Proline Preparation cluster_couple Coupling & Purification Val L-Valine TFA_Val N-TFA-L-Valine Val->TFA_Val Ethyl Trifluoroacetate Coupling Peptide Coupling DCC or EDC, DCM, 0°C to RT TFA_Val->Coupling Pro L-Proline Pro_OMe L-Proline Methyl Ester Pro->Pro_OMe SOCl₂, Methanol Pro_OMe->Coupling Purify Flash Chromatography Coupling->Purify Reaction Quench Product TFA-Val-Pro-OMe Purify->Product Elution

Caption: Solution-phase synthesis workflow for TFA-Val-Pro-OMe.

Step-by-Step Synthesis Protocol

PART A: Preparation of L-Proline Methyl Ester Hydrochloride

  • Suspend L-Proline (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension over 30 minutes. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, and methyl sulfite, which acts as the esterifying agent. The slow addition at 0°C controls the exothermic reaction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid (L-Proline methyl ester hydrochloride) is typically used without further purification.

PART B: Peptide Coupling

  • Dissolve N-TFA-L-Valine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, suspend L-Proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add a tertiary base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and free the amine.

  • Cool the activated TFA-Valine solution to 0°C and slowly add the neutralized proline methyl ester solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate in vacuo and purify the crude residue by silica gel flash chromatography, typically using a gradient of ethyl acetate in hexanes.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized TFA-Val-Pro-OMe. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic peptides. A reversed-phase method is most appropriate for this moderately lipophilic compound.

Protocol: Reversed-Phase HPLC Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The TFA acts as an ion-pairing agent, sharpening peak shape by neutralizing residual silanol groups on the silica support and protonating the peptide.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm. Causality: 214 nm is sensitive for the peptide backbone's amide bonds. 280 nm is used to check for aromatic impurities, which should be absent.

  • Expected Result: A single major peak with a retention time dependent on the exact gradient, indicating >95% purity.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight. Electrospray Ionization (ESI) is the preferred method for this type of molecule.

Protocol: ESI-MS Analysis

  • Prepare a dilute solution of the purified sample (~0.1 mg/mL) in 50:50 acetonitrile:water.

  • Infuse the sample directly into the ESI source.

  • Acquire data in positive ion mode.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 339.13. A sodium adduct [M+Na]⁺ at m/z 361.11 may also be observed. The high-resolution mass should match the theoretical exact mass to within 5 ppm, confirming the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule.

  • ¹H NMR: Will show characteristic signals for the valine side chain (isopropyl doublet and multiplet), proline ring protons, and the methyl ester singlet. The amide N-H proton will appear as a doublet.

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the three carbonyl carbons (TFA, amide, ester) and the characteristic CF₃ quartet.

  • ¹⁹F NMR: This is a simple yet powerful experiment for this molecule. It will show a sharp singlet, confirming the presence and purity of the single trifluoroacetyl group.

Potential Applications and Biological Relevance

While TFA-Val-Pro-OMe is not a known therapeutic agent, its structural motifs are relevant in several areas of biochemical research.

  • Enzyme Substrate/Inhibitor Studies: Proline-containing peptides are critical for interactions with numerous enzymes, including proteases like prolyl oligopeptidase and cyclophilin. Fluorinated derivatives can serve as mechanistic probes or potential inhibitors, where the TFA group can alter binding affinity or electronic properties.

  • Chemical Biology Probes: The fluorine atoms serve as a non-invasive tag for ¹⁹F NMR studies, allowing researchers to monitor the peptide's interaction with larger proteins or biological systems without the need for fluorescent or radioactive labels.

  • Fragment-Based Drug Discovery: As a small, conformationally constrained dipeptide, it could serve as a starting fragment in screening campaigns to identify binders for protein targets that recognize proline-rich sequences.

The biological activity of any given isomer of C₁₁H₁₉F₃N₂O₃ would be highly dependent on its specific stereochemistry and conformation, which dictate its ability to bind to biological targets.[2][3][4]

Diagram: Logical Relationship in Drug Discovery

G Compound TFA-Dipeptide Ester (C11H19F3N2O3 Isomer) Screen High-Throughput Screen (e.g., Enzyme Assay) Compound->Screen Hit Initial Hit Compound Screen->Hit Confirmed Activity SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Analogue Synthesis Lead Lead Compound SAR->Lead Potency & Property Optimization Preclinical Preclinical Development Lead->Preclinical

Caption: Role of a model compound in an early-stage drug discovery cascade.

References

Methodological & Application

Synthesis of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate, a valuable building block in medicinal chemistry and drug discovery. The following sections elucidate the synthetic strategy, provide a step-by-step experimental protocol, and detail the necessary analytical characterization. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction and Strategic Approach

4-(Piperidin-4-yl)morpholine and its derivatives are prevalent scaffolds in a variety of biologically active compounds, including selective adenosine A2A receptor antagonists and potential antidepressants.[1] The synthesis of its trifluoroacetate salt offers advantages in terms of handling, stability, and solubility, which are often crucial for downstream applications in drug development.

The synthetic approach detailed herein follows a robust and well-established two-step sequence:

  • Reductive Amination: The synthesis of the core 4-(piperidin-4-yl)morpholine structure is achieved via a reductive amination reaction. This key transformation involves the reaction of an N-protected 4-piperidone with morpholine, followed by reduction of the intermediate enamine or iminium ion. For this guide, we will focus on the use of N-benzyl-4-piperidone, as the benzyl protecting group can be efficiently removed in a subsequent step.[2][3][4] Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and broad applicability.[5]

  • Deprotection and Salt Formation: The N-benzyl protecting group is cleaved via catalytic hydrogenation to yield the free secondary amine, 4-(piperidin-4-yl)morpholine. The final product is then isolated as its 2,2,2-trifluoroacetate salt by treatment with trifluoroacetic acid (TFA). TFA salts are commonly used to improve the crystallinity and handling characteristics of amine-containing compounds.

This strategy is advantageous due to the commercial availability of the starting materials, the high efficiency of the reactions, and the straightforward purification procedures.

Synthesis Pathway Overview

The overall synthetic pathway is illustrated below. The initial reductive amination forms the core structure, which is then deprotected and converted to the desired trifluoroacetate salt.

Synthesis_Pathway N-benzyl-4-piperidone N-benzyl-4-piperidone Reductive_Amination Reductive Amination (e.g., H₂, Pd/C) N-benzyl-4-piperidone->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination 4-(1-benzylpiperidin-4-yl)morpholine 4-(1-benzylpiperidin-4-yl)morpholine Reductive_Amination->4-(1-benzylpiperidin-4-yl)morpholine Debenzylation Catalytic Hydrogenation (H₂, Pd/C) 4-(1-benzylpiperidin-4-yl)morpholine->Debenzylation 4-(Piperidin-4-yl)morpholine 4-(Piperidin-4-yl)morpholine Debenzylation->4-(Piperidin-4-yl)morpholine TFA_Salt_Formation Trifluoroacetic Acid (TFA) 4-(Piperidin-4-yl)morpholine->TFA_Salt_Formation Final_Product 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate TFA_Salt_Formation->Final_Product Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate Purification_Step Recrystallization or Trituration Crude_Product->Purification_Step Pure_Product Purified Product Purification_Step->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Pure_Product->MP HPLC HPLC Pure_Product->HPLC

References

Application Notes and Protocols for 4-(Piperidin-4-yl)morpholine Trifluoroacetate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 4-(Piperidin-4-yl)morpholine trifluoroacetate, a key chemical intermediate in pharmaceutical research and development. We move beyond a simple datasheet to deliver in-depth protocols for safe handling, storage, and its strategic application in synthetic chemistry. The document elucidates the significance of the piperidine-morpholine scaffold as a privileged structure in modern drug design, supported by examples from contemporary research. A general, yet detailed, protocol for its use in common coupling reactions is provided, emphasizing the chemical principles that underpin the methodology. This note is intended to empower researchers to effectively and safely incorporate this versatile building block into their drug discovery workflows.

Compound Profile and Physicochemical Properties

4-(Piperidin-4-yl)morpholine is a bifunctional heterocyclic compound featuring both a piperidine and a morpholine ring. The piperidine's secondary amine provides a reactive handle for synthetic elaboration, while the morpholine moiety often enhances aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, properties highly desirable in drug candidates.[1][2] The trifluoroacetate (TFA) salt form offers improved handling characteristics, such as enhanced stability and solubility in a wider range of solvents compared to the free base.

Table 1: Physicochemical and Handling Data for 4-(Piperidin-4-yl)morpholine Trifluoroacetate

Property Value Source(s)
CAS Number 436099-97-7 [3][4]
Molecular Formula C₁₁H₁₉F₃N₂O₃ [3]
Molecular Weight 284.28 g/mol [3]
Parent Base CAS 53617-35-9 [5][6]
Parent Base MW 170.25 g/mol [7][8]
Appearance White to off-white solid [4]

| Storage Conditions | Store at 2-8°C under an inert atmosphere |[3] |

Critical Safety and Handling Protocol

The trifluoroacetate salt, while generally stable, requires careful handling due to its potential irritant and harmful properties. Adherence to this protocol is mandatory to ensure user safety and experimental integrity.

Table 2: GHS Hazard and Precautionary Information

Hazard Class GHS Code Description
Acute Toxicity (Oral) H302 Harmful if swallowed
Acute Toxicity (Inhaled) H332 Harmful if inhaled
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity H335 May cause respiratory irritation
Prevention P-Code Description
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P271 Use only outdoors or in a well-ventilated area.[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[9]

| | P264 | Wash skin thoroughly after handling.[5] |

Step-by-Step Handling Procedure:
  • Engineering Controls: All weighing and reagent preparation must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles (meeting EN166 or 29 CFR 1910.133 standards) at all times.[9] For handling larger quantities, a respirator with an appropriate filter (e.g., Type ABEK, EN14387) is recommended.

  • Dispensing: Use a spatula to carefully transfer the solid reagent. Avoid generating dust. For solution-based transfers, use a calibrated pipette or syringe.

  • Spill Management: In case of a minor spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.[5]

  • Storage: Upon receipt and after each use, securely seal the container. Purge with an inert gas like argon or nitrogen before sealing to minimize degradation from atmospheric moisture and CO₂. Store in a designated, ventilated cold storage area (2-8°C).[3][10]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for chemical waste.[9]

Applications in Synthetic Chemistry and Drug Discovery

The 4-(piperidin-4-yl)morpholine scaffold is not typically used as a standalone bioactive agent but rather as a crucial starting material. Its value lies in its proven ability to serve as a key pharmacophore in compounds targeting a wide array of diseases.[11] The secondary amine of the piperidine ring is a nucleophile, making it an ideal point for chemical diversification.

Notable examples of drug classes synthesized using this building block include:

  • Oncology: As a component of novel 2-(benzimidazol-2-yl)quinoxalines and anaplastic lymphoma kinase (ALK) inhibitors with potent antitumor activity.[12][13]

  • Metabolic Disorders: Used in the synthesis of positive allosteric modulators of the GLP-1 receptor, which have shown potential in treating diabetes and obesity.[14][15]

  • Infectious Diseases: Serves as a reactant for creating novel quinoline derivatives with antimalarial and antimicrobial properties.

  • Central Nervous System (CNS): Incorporated into molecules designed as antidepressants and selective adenosine A₂A receptor antagonists.

The following diagram illustrates the central role of this building block in a typical drug discovery workflow.

G cluster_start Starting Material cluster_activation Activation cluster_reactions Synthetic Diversification cluster_products Therapeutic Candidates start_mat 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt free_base Free Amine Building Block (Nucleophilic Piperidine) start_mat->free_base  Base (e.g., TEA, DIPEA)  in aprotic solvent reductive_amination Reductive Amination free_base->reductive_amination amide_coupling Amide Coupling free_base->amide_coupling snar SNAr Reaction free_base->snar cns CNS Agents reductive_amination->cns antitumor Antitumor Agents amide_coupling->antitumor antidiabetic Antidiabetic Modulators amide_coupling->antidiabetic snar->antitumor antimicrobial Antimicrobial Compounds snar->antimicrobial caption Fig. 1: Synthetic workflow for drug discovery.

Caption: A generalized workflow illustrating the conversion of the TFA salt to the reactive free amine and its subsequent use in various coupling reactions to generate diverse classes of biologically active molecules.

General Protocol for Use in Amine-Based Coupling Reactions

This protocol provides a generalized methodology for using 4-(Piperidin-4-yl)morpholine trifluoroacetate in a typical coupling reaction, such as an amide bond formation or a nucleophilic aromatic substitution (SₙAr).

Rationale and Causality

The trifluoroacetic acid protonates the most basic nitrogen, the secondary amine of the piperidine ring. To render this nitrogen nucleophilic for a coupling reaction, it must be deprotonated. This is achieved by adding a non-nucleophilic organic base. The choice of solvent is critical; it must dissolve all reactants but not participate in the reaction. Reaction monitoring is essential for determining the endpoint and preventing the formation of byproducts.

Materials and Reagents
  • 4-(Piperidin-4-yl)morpholine trifluoroacetate

  • Electrophile (e.g., an acid chloride, sulfonyl chloride, or an electron-deficient aryl halide)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Experimental Procedure
  • Reagent Preparation (Free-Basing in situ):

    • To a dry, inert-gas-flushed reaction vessel, add 4-(Piperidin-4-yl)morpholine trifluoroacetate (1.0 eq).

    • Dissolve the salt in the chosen anhydrous solvent (e.g., DCM).

    • Add the non-nucleophilic base (1.1 to 1.5 eq). Stir the mixture at room temperature for 15-30 minutes. This generates the reactive free amine in the reaction mixture.

  • Reaction Setup:

    • Cool the reaction mixture to the desired temperature (typically 0°C for reactive electrophiles like acid chlorides to control exotherms).

    • Slowly add a solution of the electrophile (1.0 to 1.2 eq) in the same anhydrous solvent to the stirred mixture containing the free amine.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight, or as determined by reaction optimization.

  • Reaction Monitoring:

    • Periodically take a small aliquot from the reaction mixture and analyze it by TLC or LC-MS to track the consumption of the starting materials and the formation of the desired product.

    • A successful reaction will show the disappearance of the 4-(Piperidin-4-yl)morpholine starting material.

  • Work-up and Purification:

    • Once the reaction is complete, quench the mixture by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • If using an organic solvent like DCM, transfer the mixture to a separatory funnel and extract the aqueous layer with additional solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can then be purified using an appropriate technique, most commonly flash column chromatography on silica gel.

Quality Control and Product Characterization

It is imperative to verify the identity and purity of both the starting material and the final synthesized product.

  • Purity of Starting Material: Before use, confirm the purity of the 4-(Piperidin-4-yl)morpholine trifluoroacetate lot via techniques like NMR or LC-MS to ensure no significant degradation has occurred.

  • Confirmation of Product Structure: The structure of the purified product should be unambiguously confirmed using standard analytical techniques:

    • Mass Spectrometry (MS): To confirm the molecular weight of the final compound. A synthesis example reported finding the (M+H)⁺ peak for the parent base at m/z 171.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and connectivity of the final product.

By following these detailed guidelines, researchers can confidently and safely utilize 4-(Piperidin-4-yl)morpholine trifluoroacetate as a reliable building block to accelerate their synthetic chemistry and drug discovery programs.

References

Application Notes & Protocols: The Synthetic Utility of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate as a reactant in organic synthesis. We delve into the fundamental reactivity of this building block, present detailed, field-proven protocols for its use in key synthetic transformations, and explain the rationale behind experimental choices. The focus is on leveraging this versatile intermediate for the construction of complex molecules, particularly in the context of pharmaceutical development.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 4-(piperidin-4-yl)morpholine moiety is a prevalent structural motif in modern drug discovery, recognized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] Its rigid, bicyclic-like structure can effectively orient substituents into specific vectors, making it a valuable scaffold for probing interactions with biological targets. Piperidine and morpholine derivatives are foundational components in a wide array of FDA-approved drugs and clinical candidates, including agents targeting the central nervous system (CNS), inflammation, and infectious diseases.[3][4]

The reactant is typically supplied as a 2,2,2-trifluoroacetate (TFA) salt. This salt form offers significant practical advantages over the free base:

  • Stability: The TFA salt is generally a stable, crystalline solid that is easier to handle, weigh, and store for extended periods compared to the often hygroscopic or oily free amine.

  • Purity: The crystallization process used to form the salt serves as an effective purification step.

It is critical to understand that for synthetic applications, the reactive species is the free secondary amine of the piperidine ring. Therefore, the TFA salt must be neutralized in situ using a suitable base to liberate the nucleophilic amine immediately prior to its reaction.

Physicochemical Data
Property4-(Piperidin-4-yl)morpholine (Free Base)This compound
Molecular Formula C₉H₁₈N₂OC₁₁H₁₉F₃N₂O₃
Molecular Weight 170.25 g/mol [5]284.27 g/mol
CAS Number 53617-35-9[5]Not separately listed
Appearance Off-white to yellow solidWhite to off-white crystalline solid
Melting Point 40-43 °C[1]Varies by supplier
Primary Hazard Irritant[5]Irritant

Core Application: Amide Bond Formation via Acylation

The most widespread application of 4-(piperidin-4-yl)morpholine is its use as a nucleophile in amide coupling reactions.[6] The secondary amine on the piperidine ring readily attacks an activated carboxylic acid or acyl halide, forming a stable amide bond. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the piperidinyl-morpholine headgroup to a wide variety of molecular cores.[7]

General Reaction Workflow

The process begins with the liberation of the free amine from its TFA salt, which is then immediately consumed by the electrophilic coupling partner. A non-nucleophilic base is essential to prevent competition with the desired reaction.

G cluster_start Reactant Preparation cluster_reaction In Situ Reaction cluster_end Outcome A 4-(Piperidin-4-yl)morpholine TFA Salt E Free Amine Generation (Neutralization) A->E B Non-Nucleophilic Base (e.g., DIPEA, TEA) B->E C Carboxylic Acid (R-COOH) F Carboxylic Acid Activation C->F D Coupling Reagent (e.g., HATU, EDC) D->F G Nucleophilic Attack (Amide Bond Formation) E->G F->G H Final Amide Product G->H I Byproducts (e.g., Urea, HOBt) G->I

Caption: General workflow for amide coupling using the TFA salt.

Application Note 1: Synthesis of Neurokinin-3 (NK3) Receptor Antagonist Scaffolds

Background: Neurokinin-3 (NK3) receptor antagonists are a class of non-hormonal therapeutics for treating sex-hormone-related disorders.[8] The recently approved drug Fezolinetant, for example, is used to treat vasomotor symptoms associated with menopause.[9][10] The core structures of many NK3 antagonists feature a central heterocyclic system acylated with various aromatic groups. 4-(Piperidin-4-yl)morpholine serves as an excellent building block for introducing a key pharmacophore element into analogs of these drugs.

Protocol: Synthesis of (4-Fluorophenyl)(4-(morpholinopiperidin-1-yl))methanone

This protocol details a representative amide coupling using HATU, a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[11]

Materials:

  • 4-Fluorobenzoic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.2 M concentration relative to the acid). Stir the solution at room temperature for 15 minutes.

    • Expert Insight: Pre-activating the carboxylic acid by allowing it to react with HATU before adding the amine ensures the formation of the highly reactive O-acylisourea intermediate, leading to a more efficient coupling.[12]

  • Amine Neutralization & Addition: In a separate flask, dissolve 4-(piperidin-4-yl)morpholine TFA salt (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes. Add this solution dropwise to the activated acid mixture from Step 1.

    • Expert Insight: A slight excess of the amine component ensures complete consumption of the more valuable activated acid. At least two equivalents of DIPEA are required: one to neutralize the TFA salt and one to act as the base for the coupling reaction itself. An extra 0.5 equivalent ensures the reaction medium remains basic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (3x), water (1x), and brine (1x).

    • Expert Insight: The NaHCO₃ washes are crucial for removing unreacted carboxylic acid and the acidic byproducts from the HATU reagent (HOBt).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Note 2: Synthesis of Precursors for CNS-Active Agents via SₙAr

Background: The piperidinyl-morpholine scaffold is frequently employed in the synthesis of ligands for central nervous system targets, such as dopamine and serotonin receptors.[13] Beyond acylation, the nucleophilic amine is highly effective in Nucleophilic Aromatic Substitution (SₙAr) reactions, allowing for direct linkage to electron-deficient aromatic and heteroaromatic rings.

Protocol: Synthesis of 2-(4-(Morpholinopiperidin-1-yl))-5-nitrobenzonitrile

This protocol describes the SₙAr reaction between the free amine and an activated aryl fluoride. This is a common strategy for building complex drug candidates.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: To a round-bottom flask, add 2-fluoro-5-nitrobenzonitrile (1.0 eq), 4-(piperidin-4-yl)morpholine TFA salt (1.2 eq), and finely ground anhydrous potassium carbonate (3.0 eq).

    • Expert Insight: Potassium carbonate is an effective and economical base for this transformation. It must be finely ground and anhydrous to maximize its surface area and reactivity. DMSO is the solvent of choice as its high polarity stabilizes the charged Meisenheimer complex intermediate, accelerating the reaction.

  • Reaction: Add anhydrous DMSO (approx. 0.3 M) and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl fluoride is consumed (typically 6-12 hours).

  • Aqueous Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing a large volume of cold water. A precipitate of the crude product should form. Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMSO and inorganic salts. If the product is an oil, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: The filtered solid can be further purified by recrystallization or by flash column chromatography. If extracted, the combined organic layers should be washed with brine, dried over Na₂SO₄, and concentrated before chromatography.

  • Characterization: Confirm the identity and purity of the final product by NMR and MS analysis.

G cluster_workflow SₙAr Experimental Workflow A 1. Combine Reactants - Aryl Fluoride (1.0 eq) - Amine TFA Salt (1.2 eq) - K₂CO₃ (3.0 eq) B 2. Add Anhydrous DMSO & Heat (80-100 °C) A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D 4. Quench & Isolate (Precipitation in H₂O or EtOAc Extraction) C->D E 5. Purify (Recrystallization or Column Chromatography) D->E F 6. Characterize (NMR, MS) E->F

Caption: Step-by-step workflow for the SₙAr protocol.

Safety and Handling

  • Hazard Class: 4-(Piperidin-4-yl)morpholine and its TFA salt are classified as irritants. They can cause skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its TFA salt form provides excellent stability and handling characteristics, while the liberated free amine serves as a potent nucleophile. The protocols detailed herein for amide coupling and nucleophilic aromatic substitution represent robust, reproducible methods for incorporating this privileged scaffold into diverse molecular architectures, paving the way for the discovery and development of novel therapeutics.

References

The Versatility of 4-(Piperidin-4-yl)morpholine: A Scaffold for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer desirable pharmacological properties is perpetual. Among the vast array of heterocyclic building blocks, the 4-(Piperidin-4-yl)morpholine scaffold has emerged as a cornerstone in the synthesis of a diverse range of bioactive compounds. Its unique combination of a piperidine and a morpholine ring bestows upon it a favorable physicochemical profile, including aqueous solubility and metabolic stability, making it an attractive starting point for drug discovery programs.[1][2][3] This technical guide provides an in-depth exploration of the applications of 4-(Piperidin-4-yl)morpholine in the preparation of bioactive molecules, offering detailed application notes and synthetic protocols for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, its role in targeting various disease states, and provide practical, field-proven methodologies for its incorporation into novel chemical entities.

The inherent structural features of 4-(Piperidin-4-yl)morpholine, such as its basic nitrogen atoms and the conformational flexibility of the piperidine ring, allow for its strategic incorporation into molecules designed to interact with a variety of biological targets.[3][4] This guide will illuminate its application in the development of kinase inhibitors for oncology, modulators of central nervous system (CNS) receptors for neurological disorders, and novel antimicrobial agents.

Application Note I: A Key Building Block in Oncology - The Synthesis of Alectinib

One of the most significant applications of 4-(Piperidin-4-yl)morpholine is its role as a key intermediate in the synthesis of Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[5] The morpholine and piperidine moieties are crucial for the drug's pharmacokinetic profile and its interaction with the ALK kinase domain.

The causality behind employing this specific fragment lies in its ability to confer desirable properties to the final drug molecule. The morpholine group can enhance aqueous solubility and metabolic stability, while the piperidine ring provides a versatile scaffold for establishing key interactions within the ATP-binding pocket of the target kinase.[6][7]

Synthetic Workflow for an Alectinib Intermediate

The following diagram illustrates a generalized synthetic pathway for a key intermediate of Alectinib, highlighting the incorporation of the 4-(Piperidin-4-yl)morpholine moiety.

G A 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid B tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate A->B Mono-tert-butyl malonate, TEA, MgCl2, THF C tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate B->C 4-fluoro-3-nitrobenzonitrile, Na2CO3, DMF; then Na2S2O4, HCl/NaOH, THF E Alectinib Intermediate (tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-(morpholin-4-yl)piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate) C->E Pd catalyst, NaHMDS, THF D 4-(Piperidin-4-yl)morpholine D->E

Caption: Synthetic pathway for an Alectinib intermediate.

Experimental Protocol: Synthesis of tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-(morpholin-4-yl)piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate

This protocol describes a crucial step in the synthesis of Alectinib where the 4-(Piperidin-4-yl)morpholine moiety is introduced via a palladium-catalyzed cross-coupling reaction.[8]

Materials:

  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate (1 equivalent)

  • 4-(Piperidin-4-yl)morpholine (1.2 equivalents)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.7 equivalents, 2.0M solution in THF)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(allyl)palladium(II) chloride (0.026 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas atmosphere

Procedure:

  • To a dried reaction vessel under a nitrogen atmosphere, add tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate and 4-(Piperidin-4-yl)morpholine.

  • Dissolve the mixture in anhydrous THF.

  • Slowly add the NaHMDS solution to the reaction mixture at a temperature between 20-40°C.

  • After the addition of NaHMDS, add the palladium catalyst to the mixture.

  • Stir the reaction mixture at 30-40°C and monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired Alectinib intermediate.

Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which should be consistent with the expected structure. HPLC analysis can be used to determine the purity of the final compound.

Application Note II: Targeting the Central Nervous System - Dopamine Receptor Modulators

The 4-(Piperidin-4-yl)morpholine scaffold is a valuable component in the design of ligands for central nervous system (CNS) targets, particularly dopamine receptors.[3][9] The physicochemical properties conferred by this moiety, such as a well-balanced lipophilic-hydrophilic profile and a reduced pKa value, can contribute to improved brain penetration and pharmacokinetic profiles of drug candidates.[3][4]

Derivatives of 4-(Piperidin-4-yl)morpholine have been investigated as antagonists for the dopamine D4 receptor, which is a target for various neurological and psychiatric disorders.[3][10] The piperidine nitrogen allows for key interactions with the receptor, while the morpholine group can be modified to fine-tune potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural modifications on the 4-(Piperidin-4-yl)morpholine scaffold and their impact on dopamine D4 receptor affinity.

G cluster_0 4-(Piperidin-4-yl)morpholine Scaffold Scaffold R1 Piperidine N-substitution: - Large aromatic groups can increase affinity. Scaffold->R1 Key interaction site R2 Morpholine modification: - Can modulate solubility and metabolic stability. Scaffold->R2 Pharmacokinetic modulation R3 Piperidine ring conformation: - Influences binding to the receptor pocket. Scaffold->R3 Stereochemistry can be critical

Caption: Key SAR points for dopamine D4 receptor antagonists.

Application Note III: Combating Microbial Resistance - Novel Antimicrobial and Antifungal Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The 4-(Piperidin-4-yl)morpholine scaffold has been explored as a template for the synthesis of compounds with antibacterial and antifungal activities.[1][11] The combination of the piperidine and morpholine rings can lead to compounds with broad-spectrum activity and favorable safety profiles.

The morpholine moiety is a known pharmacophore in several antifungal agents, and its incorporation into new chemical entities is a validated strategy in the design of novel antifungals.[11][12]

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro activity of representative compounds derived from the 4-(Piperidin-4-yl)morpholine scaffold against various microbial strains.

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
Derivative A N-aryl substitution on piperidineStaphylococcus aureus8[1]
Derivative B N-heteroaryl substitution on piperidineEscherichia coli16[1]
Derivative C Acyl substitution on piperidineCandida albicans4[11]
Derivative D Alkyl substitution on piperidineAspergillus fumigatus8[11]

Conclusion: A Scaffold with Enduring Relevance

The 4-(Piperidin-4-yl)morpholine scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its versatility, favorable physicochemical properties, and synthetic accessibility make it a privileged starting point for the development of a wide range of bioactive compounds. From potent kinase inhibitors in oncology to CNS-penetrant receptor modulators and novel antimicrobial agents, the applications of this scaffold are both broad and impactful. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of 4-(Piperidin-4-yl)morpholine in their drug discovery endeavors.

References

Application Notes & Protocols: Leveraging 4-Morpholinopiperidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 4-Morpholinopiperidine

The 4-morpholinopiperidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, combining the rigid piperidine ring with the polar morpholine moiety, confer a favorable pharmacokinetic profile, including aqueous solubility and metabolic stability. This scaffold serves as a versatile building block for designing ligands that can interact with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels. Its derivatives have been successfully developed into approved drugs and are continuously explored for new therapeutic applications, particularly in the fields of oncology and neuropharmacology.

This guide provides an in-depth overview of the application of 4-morpholinopiperidine derivatives in drug development, offering detailed protocols for their synthesis and biological evaluation. The methodologies described herein are grounded in established scientific principles and are designed to be reproducible and reliable for researchers in the field.

Part 1: Synthesis of 4-Morpholinopiperidine Derivatives

The synthesis of 4-morpholinopiperidine derivatives typically involves multi-step reaction sequences. A common and efficient approach is the reductive amination of a 4-piperidone derivative with morpholine, followed by N-alkylation or N-arylation to introduce desired substituents on the piperidine nitrogen. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

Protocol 1: Synthesis of N-Aryl-4-morpholinopiperidine

This protocol outlines a general procedure for the synthesis of an N-aryl-4-morpholinopiperidine derivative via a two-step process: reductive amination followed by a Buchwald-Hartwig amination.

Step 1: Reductive Amination to form 4-Morpholinopiperidine

  • Materials: 1-Boc-4-piperidone, morpholine, sodium triacetoxyborohydride (STAB), dichloroethane (DCE), acetic acid, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography.

  • Procedure:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in DCE, add morpholine (1.2 eq) and acetic acid (1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 4-morpholino-1-Boc-piperidine.

Step 2: Boc Deprotection and Buchwald-Hartwig Amination

  • Materials: 4-morpholino-1-Boc-piperidine, trifluoroacetic acid (TFA), dichloromethane (DCM), aryl halide (e.g., bromobenzene), palladium(II) acetate (Pd(OAc)2), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), toluene, saturated ammonium chloride solution, brine, anhydrous sodium sulfate, silica gel for column chromatography.

  • Procedure:

    • Dissolve 4-morpholino-1-Boc-piperidine (1.0 eq) in DCM and add TFA (10 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • To a solution of the resulting amine salt in toluene, add the aryl halide (1.1 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 100 °C for 12-16 hours.

    • Cool the reaction to room temperature and quench with saturated ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-4-morpholinopiperidine.

Diagram 1: Synthetic Workflow for N-Aryl-4-morpholinopiperidine

cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection & Buchwald-Hartwig Amination 1-Boc-4-piperidone 1-Boc-4-piperidone Reaction_1 Reductive Amination 1-Boc-4-piperidone->Reaction_1 Morpholine, STAB, Acetic Acid 4-morpholino-1-Boc-piperidine 4-morpholino-1-Boc-piperidine Reaction_1->4-morpholino-1-Boc-piperidine Deprotection Boc Deprotection 4-morpholino-1-Boc-piperidine->Deprotection TFA 4-morpholinopiperidine 4-morpholinopiperidine Deprotection->4-morpholinopiperidine Reaction_2 Buchwald-Hartwig Amination 4-morpholinopiperidine->Reaction_2 Aryl Halide, Pd(OAc)2, XPhos, NaOtBu N-Aryl-4-morpholinopiperidine N-Aryl-4-morpholinopiperidine Reaction_2->N-Aryl-4-morpholinopiperidine

Caption: Synthetic scheme for N-Aryl-4-morpholinopiperidine.

Part 2: Biological Evaluation of 4-Morpholinopiperidine Derivatives

The biological activity of newly synthesized 4-morpholinopiperidine derivatives must be assessed through a series of in vitro and in vivo assays. The choice of assays will depend on the intended therapeutic target. Below are general protocols for evaluating the efficacy of these compounds as kinase inhibitors, a common application for this scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials: Recombinant kinase, kinase substrate (peptide or protein), ATP, assay buffer, 4-morpholinopiperidine derivative test compound, positive control inhibitor, detection reagent (e.g., ADP-Glo™ Kinase Assay), multi-well plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a multi-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted test compound or positive control to the respective wells. Include a no-inhibitor control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
CMPD-001Kinase A15.2
CMPD-002Kinase A89.7
CMPD-003Kinase B5.6
Staurosporine (Control)Kinase A2.1
Protocol 3: Cellular Proliferation Assay

This protocol measures the effect of a 4-morpholinopiperidine derivative on the proliferation of cancer cells.

  • Materials: Cancer cell line, cell culture medium, 4-morpholinopiperidine derivative test compound, positive control (e.g., doxorubicin), cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), multi-well plates.

  • Procedure:

    • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or positive control. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Diagram 2: Workflow for Biological Evaluation

cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Purification_Characterization Purification_Characterization Synthesis->Purification_Characterization HPLC, NMR, MS In_Vitro_Assays Kinase Inhibition Assay (IC50 Determination) Purification_Characterization->In_Vitro_Assays Cellular_Assays Cell Proliferation Assay (GI50 Determination) In_Vitro_Assays->Cellular_Assays In_Vivo_Studies Xenograft Models (Tumor Growth Inhibition) Cellular_Assays->In_Vivo_Studies Promising Candidates

Caption: General workflow for the biological evaluation of 4-morpholinopiperidine derivatives.

Part 3: Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a drug candidate is crucial for its development. For 4-morpholinopiperidine derivatives targeting kinases, it is important to elucidate their effect on downstream signaling pathways.

Example: Targeting the PI3K/Akt/mTOR Pathway

Several 4-morpholinopiperidine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. These inhibitors can block the phosphorylation of key downstream effectors, leading to the inhibition of cell growth, proliferation, and survival.

Diagram 3: PI3K/Akt/mTOR Signaling Pathway Inhibition

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream_Effectors Cell Growth, Proliferation, Survival mTOR->Downstream_Effectors 4-Morpholinopiperidine_Inhibitor 4-Morpholinopiperidine Derivative (e.g., PI3K Inhibitor) 4-Morpholinopiperidine_Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 4-morpholinopiperidine derivative.

Conclusion

The 4-morpholinopiperidine scaffold represents a valuable starting point for the design and development of novel therapeutics. Its favorable physicochemical properties and synthetic tractability make it an attractive core for medicinal chemists. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and understand the mechanism of action of 4-morpholinopiperidine derivatives in the pursuit of new and effective drugs.

Application Notes and Protocols for the N-Alkylation of 4-(Piperidin-4-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Alkylation

The 4-(piperidin-4-yl)morpholine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents. Its prevalence is due to the favorable physicochemical properties conferred by the morpholine and piperidine rings, which can enhance aqueous solubility, metabolic stability, and target engagement. The secondary amine of the piperidine ring is a critical handle for chemical modification, allowing for the introduction of diverse substituents through N-alkylation. This functionalization is a key strategy for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an in-depth analysis and detailed protocols for the two most robust and widely employed methods for the N-alkylation of 4-(piperidin-4-yl)morpholine and its derivatives: direct alkylation via nucleophilic substitution and N-alkylation via reductive amination. We will explore the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer expert insights into optimizing these critical synthetic transformations.

Pillar 1: Mechanistic Rationale and Method Selection

The choice between direct alkylation and reductive amination is governed by factors such as the nature of the alkyl group to be introduced, the availability of starting materials, and the desired reaction conditions.

Direct N-Alkylation with Alkyl Halides

This method follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[3] A base is typically required to neutralize the hydrohalic acid byproduct, preventing the formation of the protonated amine salt which would be non-nucleophilic.

Causality Behind Experimental Choices:

  • Challenge of Over-Alkylation: A significant drawback of this method is the potential for over-alkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form an undesired quaternary ammonium salt.[3][4][5]

  • Mitigation Strategy: To minimize this side reaction, the alkylating agent can be added slowly to a solution containing an excess of the piperidine substrate.[6][7] This ensures that the alkyl halide is more likely to encounter the starting secondary amine. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be beneficial.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and often preferred method for N-alkylation due to its high selectivity and milder reaction conditions.[6] The reaction proceeds in two steps:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form a resonance-stabilized iminium ion.

  • In-situ Reduction: A mild reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.

Causality Behind Experimental Choices:

  • Selective Reducing Agents: The key to this method's success is the use of a reducing agent that is potent enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice due to its selectivity for iminium ions over carbonyls.[6]

  • Advantages: This method effectively avoids the problem of over-alkylation, as the tertiary amine product is not regenerated under the reaction conditions. It is also highly versatile, allowing for the introduction of a wide array of alkyl groups from commercially available aldehydes and ketones.[8][9]

Pillar 2: Experimental Protocols & Data

The following protocols are designed to be self-validating systems, incorporating best practices for reaction setup, monitoring, and purification.

General Experimental Workflow

The logical flow for both N-alkylation protocols follows a standardized path from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Solutions setup Assemble Glassware (Under Inert Atmosphere) reagents->setup 1 addition Add Reagents & Solvent setup->addition stir Stir at Defined Temperature addition->stir 2 monitor Monitor Progress (TLC, LC-MS) stir->monitor 3 quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract 4 purify Column Chromatography extract->purify 5 concentrate Concentrate Product purify->concentrate characterize Characterize (NMR, MS) concentrate->characterize 6

Caption: General workflow for N-alkylation experiments.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of 4-(piperidin-4-yl)morpholine with benzyl bromide as a representative example.

Materials:

  • 4-(Piperidin-4-yl)morpholine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[7]

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes gradient

Equipment:

  • Round-bottom flask with stir bar

  • Septum and nitrogen/argon inlet

  • Syringe pump (recommended for slow addition)[7]

  • Magnetic stir plate

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-(piperidin-4-yl)morpholine (1.0 eq) and anhydrous acetonitrile.

  • Add DIPEA (1.5 eq) to the stirred solution.

  • In a separate syringe, prepare a solution of benzyl bromide (1.1 eq) in a small amount of anhydrous acetonitrile.

  • Using a syringe pump, add the benzyl bromide solution to the reaction mixture over 2-3 hours at room temperature.[7]

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure 4-(1-benzylpiperidin-4-yl)morpholine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the synthesis of 4-(1-benzylpiperidin-4-yl)morpholine from 4-(piperidin-4-yl)morpholine and benzaldehyde.

Materials:

  • 4-(Piperidin-4-yl)morpholine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]

  • Anhydrous Dichloromethane (DCM)[1]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes gradient

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen/argon inlet

  • Magnetic stir plate

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred solution of 4-(piperidin-4-yl)morpholine (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).[1]

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure 4-(1-benzylpiperidin-4-yl)morpholine.[1]

Comparative Data for N-Alkylation Conditions

The following table summarizes typical conditions for the N-alkylation of secondary piperidines, providing a comparative overview for methodology selection.

MethodAlkylating Agent / CarbonylReagent / BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantage
Direct Alkylation Alkyl Halide (e.g., R-Br, R-I)K₂CO₃ or DIPEADMF, MeCN25 - 7012 - 2460 - 85Simple, uses alkyl halides
Direct Alkylation Alkyl Halide (e.g., R-Br, R-I)NaHDMF0 - 254 - 1270 - 90Strong base, faster reaction
Reductive Amination Aldehyde (R-CHO)NaBH(OAc)₃DCM, DCE2512 - 1685 - 98High selectivity, mild
Reductive Amination Ketone (R₂C=O)NaBH(OAc)₃DCM, DCE2516 - 2480 - 95Access to branched alkyls
Reductive Amination Aldehyde/KetoneH₂/Pd-CMeOH, EtOH258 - 1685 - 95Catalytic, atom economical

Pillar 3: Mechanistic Diagrams & Authoritative Grounding

Visualizing the reaction pathways provides a deeper understanding of the chemical transformations.

N-Alkylation Reaction Mechanisms

G cluster_sn2 Direct Alkylation (SN2 Mechanism) cluster_ra Reductive Amination Mechanism a1 R'₂NH + R-X a2 [R'₂NH⁺-R] X⁻ a1->a2 Nucleophilic Attack a3 R'₂N-R a2->a3 + Base - HB⁺X⁻ b1 R'₂NH + R₂C=O b2 Iminium Ion [R'₂N⁺=CR₂] b1->b2 - H₂O b3 R'₂N-CHR₂ b2->b3 + [H⁻] (e.g., NaBH(OAc)₃)

Caption: Mechanisms for Direct Alkylation and Reductive Amination.

Conclusion and Field Insights

The N-alkylation of 4-(piperidin-4-yl)morpholine derivatives is a cornerstone of synthetic strategy in drug discovery. For routine alkylations where the alkyl halide is readily available and over-alkylation is not a major concern, direct alkylation offers a straightforward approach. However, for broader substrate scope, greater control, and higher yields, reductive amination is unequivocally the superior methodology . Its operational simplicity and the vast commercial availability of aldehydes and ketones make it the go-to method for library synthesis and lead optimization campaigns. Careful monitoring of the reaction progress and appropriate purification are paramount to obtaining high-purity materials essential for subsequent biological evaluation.

References

Application Note: Comprehensive Analytical Characterization of 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 4-(Piperidin-4-yl)morpholine (CAS: 53617-35-9). As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and various receptor antagonists, rigorous confirmation of its identity, purity, and stability is paramount.[1][2] This application note outlines detailed protocols for structural elucidation, purity assessment, and thermal analysis, leveraging a suite of orthogonal analytical techniques including NMR, MS, FTIR, HPLC, GC, and DSC/TGA. The methodologies are designed to be robust and self-validating, providing researchers with the necessary tools for quality control and regulatory compliance.

Introduction and Significance

4-(Piperidin-4-yl)morpholine is a bifunctional heterocyclic compound featuring both a piperidine and a morpholine moiety. This unique structural arrangement makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.[3][4] Its utility as a reactant has been demonstrated in the development of novel antidepressants, antimalarials, and selective adenosine A2A receptor antagonists.[1][2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), a multi-faceted analytical approach is not just recommended but essential to ensure the quality and consistency of the final drug product. This guide explains the causality behind each experimental choice, providing a logical framework for complete characterization.

Physicochemical Properties Summary

A summary of the key physicochemical properties of 4-(Piperidin-4-yl)morpholine is presented below for quick reference.

PropertyValueSource
CAS Number 53617-35-9[5][6]
Molecular Formula C₉H₁₈N₂O[5]
Molecular Weight 170.25 g/mol [5]
Monoisotopic Mass 170.141913202 Da[5]
Appearance White to yellow solid[7]
Melting Point 40-43 °C[1]
Boiling Point 100-115 °C @ 0.15-0.20 mmHg[1]
Purity (Typical) ≥98%[1][6]

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of multiple analytical techniques, where the results of one method corroborate the findings of another. This orthogonal approach ensures a high degree of confidence in the final assessment of the material's quality.

cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS, GC-MS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV/CAD/ELSD (Assay, Related Substances) FTIR->HPLC GC GC-FID (Residual Solvents, Volatiles) HPLC->GC DSC DSC (Melting Point, Purity) GC->DSC TGA TGA (Thermal Stability) DSC->TGA Report Certificate of Analysis (CoA) TGA->Report Sample Sample Received Sample->NMR

Caption: Integrated workflow for the characterization of 4-(Piperidin-4-yl)morpholine.

Structural Elucidation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of the carbon atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of 4-(Piperidin-4-yl)morpholine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the spectrum. Integrate ¹H NMR signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.

Expected Spectral Data: The spectrum should be consistent with the structure, showing characteristic signals for the morpholine and piperidine rings.[8][9]

Assignment¹H Chemical Shift (ppm, approx.)¹³C Chemical Shift (ppm, approx.)
Morpholine -CH₂-O-~3.70 (t)~67
Morpholine -CH₂-N-~2.55 (t)~50
Piperidine -CH₂-N(H)- (axial/eq)~3.10 (d), ~2.60 (t)~45
Piperidine -CH-N(morpholine)~2.30 (m)~62
Piperidine -CH₂-C- (axial/eq)~1.80 (d), ~1.40 (q)~32
Piperidine -NH-Broad singlet, variableN/A
Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, serving as a primary tool for identity confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while fragmentation patterns (MS/MS) can offer further structural proof.[10][11]

Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Instrumentation: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred due to the basic nitrogen atoms.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Set according to instrument recommendations.

    • Drying Gas (N₂) Flow/Temp: Optimize for signal stability (e.g., 8 L/min, 300 °C).

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. The theoretical exact mass of the protonated ion (C₉H₁₉N₂O⁺) is 171.1492.[5] The measured mass should be within a 5 ppm error for HRMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It serves as an excellent fingerprinting tool for identity confirmation.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3100 (broad)N-H stretchSecondary amine (Piperidine)[13]
2950 - 2800C-H stretchAliphatic CH₂ groups
1115 - 1100C-O-C stretchEther (Morpholine)[14]
1200 - 1020C-N stretchAliphatic amine

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard method for determining the purity (assay) and impurity profile of pharmaceutical compounds. Due to the lack of a strong UV chromophore in 4-(Piperidin-4-yl)morpholine, conventional UV detection is challenging. This protocol describes a more universal approach using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Alternatively, pre-column derivatization can be employed for UV detection.[15][16][17]

Protocol: HPLC with Charged Aerosol Detection (CAD)

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a CAD.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return to 5% B and re-equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of ~1.0 mg/mL. Prepare working standards and samples by diluting the stock solution.

  • Data Analysis: Determine the purity by area percent calculation. Quantify against a reference standard of known purity for an accurate assay value.

Gas Chromatography (GC)

Causality: GC is ideal for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process.[18] Due to the polarity and relatively high boiling point of the analyte, derivatization may be necessary to improve peak shape and volatility, although direct injection is often feasible on modern columns.[19]

cluster_workflow GC Analysis Workflow SamplePrep Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) Injection GC Injection (Split/Splitless Inlet) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column, e.g., DB-5) Injection->Separation Detection Detection (FID) Separation->Detection Analysis Data Analysis (Quantify against standards) Detection->Analysis

Caption: General workflow for GC analysis of volatile impurities.

Protocol: GC with Flame Ionization Detection (FID)

  • Instrumentation: A GC system with a split/splitless injector and an FID detector.

  • Chromatographic Conditions:

    • Column: DB-5 or similar (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Oven Program: Initial temp 50 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL headspace vial (for residual solvents) or dissolve in a suitable solvent like methanol for direct injection.

  • Data Analysis: Identify residual solvents based on retention time comparison with known standards. Quantify using an external or internal standard method.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Causality: DSC is used to determine the melting point and thermal transitions of a material, providing a sharp melting endotherm for a pure, crystalline substance. TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition profiles.

Protocol: DSC/TGA

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).

  • DSC Parameters:

    • Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Analysis: Determine the onset and peak temperature of the melting endotherm. The melting point should be sharp and consistent with reference values (~40-43 °C).[1]

  • TGA Parameters:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Analysis: Observe the temperature at which significant weight loss begins, indicating the onset of decomposition.

Conclusion

The comprehensive characterization of 4-(Piperidin-4-yl)morpholine requires a multi-technique, orthogonal approach. The protocols outlined in this application note provide a robust framework for confirming the identity (NMR, MS, FTIR), purity (HPLC, GC), and thermal properties (DSC, TGA) of this critical pharmaceutical intermediate. Adherence to these methodologies will ensure high-quality material, leading to greater consistency and safety in the drug development pipeline.

References

Application Notes and Protocols for the Development of Adenosine A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adenosine A2A Receptor as a Therapeutic Target

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of debilitating diseases.[1][[“]] Predominantly expressed in the basal ganglia of the brain and on various immune cells, the A2AR plays a crucial role in modulating dopaminergic neurotransmission and immune responses.[3][4] Activation of the A2AR by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the production of intracellular cyclic AMP (cAMP).[5][6] This signaling pathway is implicated in the pathophysiology of neurodegenerative disorders, such as Parkinson's disease, and in the suppression of anti-tumor immunity in the tumor microenvironment.[1][6] Consequently, antagonists of the A2A receptor are being actively investigated as novel therapeutic agents.[1][7]

This comprehensive guide provides detailed application notes and experimental protocols for the preclinical development and evaluation of adenosine A2A receptor antagonists. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to characterize the pharmacological properties of these compounds and to assess their therapeutic potential in relevant disease models.

Section 1: In Vitro Characterization of A2A Receptor Antagonists

The initial stages of drug discovery for A2A receptor antagonists involve a series of in vitro assays to determine the compound's affinity, selectivity, and functional activity at the target receptor. These assays are fundamental for establishing the basic pharmacological profile of a novel chemical entity.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for the A2A receptor.[5][8] These assays measure the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the receptor.[8]

Protocol: Competitive Radioligand Binding Assay for Human A2A Receptor

Objective: To determine the inhibition constant (Ki) of a test antagonist for the human A2A receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human A2A receptor.[9]

  • Radioligand: [³H]-ZM241385 or [³H]-CGS 21680 (a high-affinity A2A receptor antagonist and agonist, respectively).[4][10]

  • Test Antagonist: The compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known A2A receptor ligand (e.g., 50 µM NECA).[10]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.[10]

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C), presoaked in 0.3-0.5% polyethyleneimine (PEI).[10][11]

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells overexpressing the A2A receptor using standard homogenization and centrifugation techniques.[11] Determine the protein concentration of the membrane preparation.[11]

  • Assay Setup: In a 96-well plate, combine the following in order:

    • 150 µL of membrane preparation (e.g., 9 µg protein/well).[10]

    • 50 µL of the test antagonist at various concentrations or buffer for total binding.[11]

    • 50 µL of the non-specific binding control for determining non-specific binding.[10]

    • 50 µL of radioligand (e.g., final concentration of 1-2 nM [³H]-ZM241385).[4]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10][11]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the GF/C filters.[10][11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[10][11]

  • Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.[10][11]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[10]

  • Generate a concentration-response curve by plotting the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).[8]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Assays: Assessing Antagonist Activity

Functional assays are essential to confirm that a compound not only binds to the A2A receptor but also inhibits its function. The most common functional assay for A2A receptor antagonists measures the inhibition of agonist-stimulated cAMP production.[10][12]

Protocol: cAMP Accumulation Assay (Antagonist Mode)

Objective: To determine the functional potency (IC50) of a test antagonist by measuring its ability to inhibit agonist-induced production of intracellular cAMP.

Materials:

  • Cells: HEK293 cells stably expressing the human A2A receptor.[10]

  • A2A Receptor Agonist: CGS-21680 or NECA.[4][12]

  • Test Antagonist: The compound of interest.

  • Phosphodiesterase (PDE) Inhibitor: IBMX or Rolipram (to prevent the degradation of cAMP).[4]

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).[10][13]

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.[10][12]

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 15-30 minutes) at 37°C.[4][12]

  • Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (e.g., CGS-21680 at a concentration that elicits 80% of the maximal response, EC80).[4]

  • Incubation: Incubate the plate for a specified time (e.g., 15-60 minutes) at 37°C to allow for cAMP production.[4]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[10][12]

Data Analysis:

  • Generate a concentration-response curve by plotting the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the antagonist concentration.[12]

  • Determine the IC50 value from the curve.[12]

Visualization of In Vitro Experimental Workflow

in_vitro_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional cAMP Assay b1 Membrane Preparation (A2AR-expressing cells) b2 Incubation (Membranes + Radioligand + Test Antagonist) b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (IC50 -> Ki) b4->b5 f1 Cell Plating (A2AR-expressing cells) f2 Antagonist Pre-incubation f1->f2 f3 Agonist Stimulation f2->f3 f4 cAMP Measurement (HTRF, ELISA) f3->f4 f5 Data Analysis (IC50) f4->f5

Caption: Workflow for in vitro characterization of A2A antagonists.

Section 2: Applications in Neurodegenerative Diseases

A2A receptor antagonists have shown significant promise in the treatment of neurodegenerative disorders, particularly Parkinson's disease.[[“]] Their mechanism of action in the brain involves the modulation of the basal ganglia circuitry, which is crucial for motor control.

Mechanism of Action in Parkinson's Disease

In the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on striatopallidal neurons of the "indirect pathway".[15] Activation of A2A receptors antagonizes D2 receptor function, thereby exacerbating the motor deficits caused by the loss of dopaminergic neurons in Parkinson's disease.[15] By blocking these A2A receptors, antagonists can "release the brake" on the indirect pathway, leading to improved motor function.[15][16] The selective A2A receptor antagonist istradefylline is approved in the US and Japan as an adjunctive treatment to levodopa for Parkinson's disease patients experiencing "off" episodes.[16]

A2A Receptor Signaling in Striatal Neurons

A2A_signaling cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs A2AR->Gs Couples AC Adenylyl Cyclase cAMP cAMP AC->cAMP Increases AC->cAMP Decreases D2R Dopamine D2 Receptor Gi Gi D2R->Gi Couples Adenosine Adenosine Adenosine->A2AR Activates Antagonist A2A Antagonist Antagonist->A2AR Blocks Dopamine Dopamine Dopamine->D2R Activates Gs->AC Stimulates Gi->AC Inhibits PKA PKA cAMP->PKA Activates Motor_Facilitation Facilitation of Motor Output cAMP->Motor_Facilitation Leads to Motor_Output Inhibition of Motor Output PKA->Motor_Output Leads to

Caption: A2A and D2 receptor signaling in striatal neurons.

Preclinical Models for Parkinson's Disease

The efficacy of A2A antagonists in Parkinson's disease is evaluated in various preclinical animal models that mimic the motor symptoms of the disease.[15][[“]]

Table 1: Key Preclinical Models for A2A Antagonist Efficacy in Parkinson's Disease

ModelDescriptionKey ReadoutsReferences
MPTP-Treated Primates A neurotoxin model that recapitulates the loss of dopaminergic neurons and motor symptoms of Parkinson's disease.Improvement in motor disability, potentiation of L-DOPA effects.[3][16]
6-OHDA-Lesioned Rats A unilateral lesion model that causes rotational behavior in response to dopaminergic drugs.Potentiation of L-DOPA-induced contralateral rotations.[[“]][18][19]
Haloperidol-Induced Catalepsy in Rodents A model of dopamine D2 receptor blockade that induces a cataleptic state.Reversal of catalepsy.[18][19][20]

Protocol: 6-OHDA-Lesioned Rat Model

Objective: To assess the ability of an A2A antagonist to potentiate the motor effects of L-DOPA.

Procedure:

  • Lesion Induction: Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Confirmation of Lesion: Confirm the lesion by assessing apomorphine- or amphetamine-induced rotational behavior.[15]

  • Drug Administration: Administer the test A2A antagonist orally, followed by a sub-threshold dose of L-DOPA.[18]

  • Behavioral Assessment: Record the number of contralateral rotations over a set period (e.g., 2 hours).[18]

Data Analysis:

  • Compare the number of rotations in animals treated with the A2A antagonist and L-DOPA to those treated with L-DOPA alone. A significant increase in rotations indicates potentiation of the L-DOPA effect.[18]

Section 3: Applications in Cancer Immunotherapy

A more recent and exciting application of A2A receptor antagonists is in the field of cancer immunotherapy.[21][22] The tumor microenvironment is often characterized by high levels of extracellular adenosine, which acts as an immunosuppressive molecule.[6][23]

Mechanism of Action in the Tumor Microenvironment

Adenosine in the tumor microenvironment, primarily generated from the hydrolysis of ATP by ectonucleotidases CD39 and CD73, binds to A2A receptors on immune cells, such as T cells and natural killer (NK) cells.[22][24] This activation of A2A receptors leads to an increase in intracellular cAMP, which in turn suppresses the anti-tumor functions of these immune cells.[23] A2A receptor antagonists can block this immunosuppressive signaling, thereby restoring the ability of the immune system to recognize and attack cancer cells.[22][25]

A2A Receptor-Mediated Immunosuppression

TME_immunosuppression cluster_tme Tumor Microenvironment Tumor_Cell Tumor Cell ATP ATP Tumor_Cell->ATP Releases T_Cell T Cell A2AR_TCell A2A Receptor Adenosine Adenosine ATP->Adenosine Hydrolyzed by CD39/CD73 Adenosine->A2AR_TCell Activates CD39_73 CD39/CD73 cAMP_TCell cAMP A2AR_TCell->cAMP_TCell Increases Restoration Restoration of Anti-tumor Function A2AR_TCell->Restoration Leads to Suppression Suppression of Anti-tumor Function cAMP_TCell->Suppression Antagonist A2A Antagonist Antagonist->A2AR_TCell Blocks

Caption: A2A receptor-mediated immunosuppression in the TME.

Preclinical Models for Cancer Immunotherapy

The anti-tumor efficacy of A2A antagonists is typically evaluated in syngeneic mouse tumor models, where the mice have a competent immune system.

Protocol: Syngeneic Mouse Tumor Model

Objective: To assess the anti-tumor activity of an A2A antagonist, alone or in combination with other immunotherapies.

Procedure:

  • Tumor Implantation: Implant tumor cells (e.g., MC38 colon adenocarcinoma or B16F10 melanoma) subcutaneously into immunocompetent mice.

  • Treatment: Once tumors are established, begin treatment with the A2A antagonist, administered orally or intraperitoneally. Combination therapies, such as with anti-PD-1 or anti-CTLA-4 antibodies, are often evaluated.[22]

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Immunophenotyping: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry.

Data Analysis:

  • Compare tumor growth curves between treatment groups.

  • Analyze the frequency and activation status of tumor-infiltrating lymphocytes (e.g., CD8+ T cells) to assess the immunological effects of the treatment.

Section 4: Clinical Development and Future Perspectives

Several A2A receptor antagonists have progressed into clinical trials for both Parkinson's disease and cancer.[26][27] While istradefylline is already an approved therapy for Parkinson's disease, the development of A2A antagonists for oncology is a rapidly evolving field.[16][26] Clinical trials are investigating A2A antagonists as both monotherapies and in combination with immune checkpoint inhibitors across various cancer types, including renal cell carcinoma and non-small cell lung cancer.[23][28][29]

The future of A2A receptor antagonist development will likely focus on optimizing their pharmacokinetic and pharmacodynamic properties, identifying predictive biomarkers for patient selection, and exploring novel combination therapies to maximize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 4-(Piperidin-4-yl)morpholine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperidin-4-yl)morpholine trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound. We will delve into the physicochemical properties that govern its solubility, offer step-by-step protocols for its dissolution, and address common challenges such as precipitation and the potential impact of the trifluoroacetate counterion on experimental results.

Understanding the Molecule: Physicochemical Properties

4-(Piperidin-4-yl)morpholine is a heterocyclic compound featuring both a piperidine and a morpholine ring. The trifluoroacetate (TFA) salt form is often a result of its synthesis and purification, particularly through methods like reversed-phase HPLC.[1][2] Understanding its key properties is the first step to overcoming solubility issues.

The core structure contains two basic nitrogen atoms: one in the piperidine ring and one in the morpholine ring. The piperidine nitrogen is the more basic of the two, with a typical pKa for a protonated piperidine ring being around 11.2.[3] This basicity is central to its solubility characteristics.

PropertyValue/DescriptionSignificance for Solubility
Molecular Formula C₉H₁₈N₂O (free base)-
Molecular Weight 170.25 g/mol (free base)Necessary for calculating molar concentrations.
pKa (Piperidine N) ~11.2 (for the protonated form)[3]The compound's charge state is pH-dependent. At pH < pKa, the piperidine nitrogen is protonated, forming a cation which is generally more water-soluble.
LogP < 0.3 (for the undissociated form)[4]Indicates relatively low lipophilicity, suggesting that poor aqueous solubility is not primarily due to "greasiness".
Counterion Trifluoroacetate (TFA)The TFA salt form can influence solubility and may have independent biological effects.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-(Piperidin-4-yl)morpholine trifluoroacetate is not dissolving in aqueous buffer. What should I do?

This is a common challenge. The solubility of this compound is highly pH-dependent due to the basic piperidine nitrogen.[3]

Troubleshooting Steps:

  • pH Adjustment: The most effective initial step is to lower the pH of your aqueous solvent. By preparing your buffer at a pH significantly lower than the pKa of the piperidine nitrogen (e.g., pH 4-5), you ensure the compound becomes protonated, forming a more soluble salt.[3]

  • Use of Co-solvents: If pH adjustment alone is insufficient, or if your experimental system is sensitive to low pH, the use of a water-miscible organic co-solvent is recommended.[3] Dimethyl sulfoxide (DMSO) and ethanol are common choices. Always start by preparing a concentrated stock solution in the organic solvent first.

  • Gentle Heating and Sonication: Aiding the dissolution process by gently warming the solution (e.g., to 37°C) or using a sonication bath can help overcome the initial energy barrier for dissolution. However, always be mindful of the compound's stability under these conditions.

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[1]

Mitigation Strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experiment can tolerate without affecting the biological system, typically up to 1%.[1] A higher percentage of the organic co-solvent in the final solution will help maintain solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of an organic co-solvent before making the final dilution into the assay buffer.[1]

  • Pre-warm the Aqueous Buffer: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C) before adding the DMSO stock can sometimes prevent immediate precipitation.

  • Vortex While Adding: Ensure rapid mixing by vortexing the aqueous buffer while adding the DMSO stock solution. This helps to quickly disperse the compound and avoid localized high concentrations that can trigger precipitation.

Q3: My stock solution in DMSO becomes cloudy or shows precipitate upon storage, especially in the freezer. What is happening?

This is likely due to the compound being less soluble in DMSO at lower temperatures, leading to it falling out of a supersaturated solution.[1]

Solutions:

  • Store at Room Temperature: If the compound is stable, storing the DMSO stock solution at room temperature can prevent precipitation caused by cold storage.[1]

  • Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, it is best practice to prepare fresh stock solutions for each experiment.[1]

  • Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO may prevent it from becoming supersaturated upon cooling.

Q4: I'm observing unexpected or inconsistent results in my cell-based assays. Could the trifluoroacetate (TFA) be the culprit?

Yes, the TFA counterion itself can have biological effects that may interfere with your experiments.[3] It has been reported to inhibit the proliferation of some cell types and can have anti-inflammatory or anti-viral effects.[3][6]

Diagnostic Workflow:

A Inconsistent/Unexpected Assay Results B Is the TFA counterion a potential issue? A->B C Run a 'TFA alone' control (e.g., sodium trifluoroacetate) B->C D Does the TFA control show biological activity? C->D E YES: TFA is interfering D->E Yes F NO: Issue is likely with the compound itself (e.g., aggregation) D->F No G Consider TFA removal or counterion exchange to HCl or Acetate E->G H Investigate compound aggregation (See Q5) F->H

Caption: Workflow for diagnosing TFA interference.

To test for TFA interference, prepare a solution of a simple TFA salt (like sodium trifluoroacetate) at the same molar concentration as the TFA in your compound solution and add this to your control cells. If you observe an effect, the TFA is likely interfering.

Q5: My dose-response curve is unusual, or I suspect compound aggregation. How can I confirm this?

Poorly soluble compounds are prone to forming aggregates, which can lead to non-specific activity and misleading results.[2]

Troubleshooting Aggregation:

  • Detergent Test: A simple and effective method is to re-run your assay with the addition of a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[2] If the compound's activity is due to aggregation, the presence of the detergent will disrupt the aggregates, leading to a significant increase in the measured IC₅₀.

  • Advanced Detection Methods: For a more definitive answer, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of particles in your solution.[2] NMR methods, such as Diffusion Ordered Spectroscopy (DOSY), can also distinguish between monomeric and aggregated species.[2]

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Confirmation (Optional) A Suspected Compound Aggregation B Re-run assay with 0.01% Triton X-100 A->B C Is IC50 significantly increased? B->C D YES: Aggregation is likely C->D Yes E NO: Aggregation is unlikely C->E No F Perform DLS or DOSY analysis D->F E->F G Are large particles or slow diffusion observed? F->G H YES: Aggregation confirmed G->H Yes I NO: Aggregation not detected G->I No

Caption: Workflow for troubleshooting suspected compound aggregation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a suitable amount of 4-(Piperidin-4-yl)morpholine trifluoroacetate. For example, weigh 2.84 mg to make 1 mL of a 10 mM solution (MW of TFA salt = 284.27 g/mol ).

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex thoroughly. If necessary, gently warm the vial (e.g., in a 37°C water bath) or sonicate for 5-10 minutes until the solid is fully dissolved.

  • Storage: Store the stock solution as recommended, preferably at room temperature in a desiccator to avoid moisture absorption, unless stability studies indicate otherwise.[1]

Protocol 2: Counterion Exchange from Trifluoroacetate (TFA) to Hydrochloride (HCl)

This protocol is adapted from general procedures for peptide salt exchange and should be optimized for your specific compound.

  • Initial Dissolution: Dissolve the 4-(Piperidin-4-yl)morpholine trifluoroacetate in a minimal volume of 10 mM hydrochloric acid (HCl).

  • Incubation: Allow the solution to stand at room temperature for a few minutes.

  • Lyophilization: Freeze the solution rapidly (e.g., using liquid nitrogen) and lyophilize until a dry powder is obtained.

  • Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in 10 mM HCl and repeat the lyophilization process 2-3 times.

  • Characterization: After the final step, it is advisable to confirm the salt form and purity of the compound using appropriate analytical techniques (e.g., NMR, mass spectrometry).

References

Technical Support Center: Optimizing Reaction Conditions for Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of morpholine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. Morpholine and its derivatives are foundational building blocks in numerous therapeutic agents, including antibiotics like linezolid and anticancer drugs such as gefitinib.[1][2]

This resource moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common failures, and understanding the chemical principles behind each experimental step.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level questions regarding the synthesis of morpholine derivatives.

Question: What are the primary industrial methods for synthesizing the core morpholine ring?

Answer: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[3] The DEG route is often favored for its efficiency.[3] For lab-scale synthesis, the acid-catalyzed dehydration of DEA is a common and accessible method.[4][5]

Question: I need to synthesize an N-aryl morpholine. What are the most reliable coupling strategies?

Answer: The construction of the C-N bond between morpholine and an aryl group is a central challenge.[6] The most reliable methods are transition metal-catalyzed cross-coupling reactions. The two primary approaches are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and typically employs bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) with a strong base like sodium tert-butoxide (NaOtBu).[7]

  • Ullmann Condensation: A classical method that uses a copper catalyst (often CuI), typically with a ligand such as L-proline, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]

Metal-free strategies are also emerging, offering sustainable alternatives.[6]

Question: Why is reductive amination with morpholine so challenging compared to other secondary amines like piperidine?

Answer: The primary challenge lies in morpholine's reduced nucleophilicity. The ether oxygen atom withdraws electron density from the nitrogen, making it a weaker nucleophile and less basic than structurally similar amines like piperidine.[1][8][9] This reduced reactivity can make the initial formation of the iminium or enamine intermediate prohibitively slow, especially when reacting with less reactive carbonyls like ketones.[5][10]

Section 2: Troubleshooting Guides & Optimization Protocols

This section provides detailed, problem-oriented guides for specific synthetic transformations.

Guide 1: Synthesis of Morpholine via Dehydration of Diethanolamine

This classical method involves the acid-catalyzed intramolecular cyclization of diethanolamine. While straightforward in principle, it is prone to specific failures.

Problem: My reaction resulted in a low yield (<30%) and a dark, viscous, or charred final product.

Causality Analysis: This is a common outcome and can be attributed to several critical factors that must be precisely controlled in this high-temperature reaction.

  • Inadequate Temperature Control: This reaction requires a high and stable temperature, typically between 180-210°C, to drive the dehydration.[5] If the temperature is too low, the reaction will be incomplete. A drop of just 10-15°C can severely reduce the yield.[5] Conversely, temperatures exceeding this range can cause charring and the formation of polymeric side products.

  • Insufficient Reaction Time: The cyclization is slow and requires prolonged heating. Reaction times of 15 hours or more are often necessary for the reaction to proceed to completion.[4][5]

  • Inefficient Purification and Water Contamination: The intermediate product is morpholine hydrochloride, a thick paste that must be neutralized.[4] The final product, morpholine, is highly hygroscopic and readily absorbs atmospheric moisture.[5] Water contamination not only lowers purity but can also interfere with accurate yield determination and downstream applications.

start Problem: Low Yield / Dark Product cause1 Inadequate Temperature Control? start->cause1 cause2 Insufficient Reaction Time? start->cause2 cause3 Inefficient Purification? start->cause3 sol1 Solution: - Use calibrated high-temp thermometer. - Maintain stable heating at 180-210°C. - Avoid overheating. cause1->sol1 Verify & Calibrate sol2 Solution: - Ensure reaction runs for a minimum of 15 hours under stable heating. cause2->sol2 Extend Duration sol3 Solution: - Neutralize crude paste thoroughly. - Dry crude product rigorously (e.g., with KOH). - Perform careful fractional distillation. cause3->sol3 Refine Workup center N-Aryl Morpholine Yield & Purity catalyst Pd Catalyst (e.g., Pd₂(dba)₃) center->catalyst ligand Ligand (e.g., XPhos) center->ligand base Base (e.g., NaOtBu) center->base solvent Solvent (e.g., Toluene) center->solvent temp Temperature (80-130°C) center->temp substrate Substrate Sterics (Aryl Halide & Amine) center->substrate

References

Technical Support Center: Stability of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges when working with this compound in solution. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction

4-(Piperidin-4-yl)morpholine is a heterocyclic compound featuring both a piperidine and a morpholine ring.[1][2][3] It is often supplied as a trifluoroacetate (TFA) salt, a common counter-ion resulting from purification processes like reversed-phase high-performance liquid chromatography (RP-HPLC).[4] While TFA is effective for purification, its presence can influence the physicochemical properties and stability of the compound in solution.[4][5][6] This guide will address these potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound acidic?

A1: The trifluoroacetate (TFA) counter-ion is the salt of a strong acid, trifluoroacetic acid.[5][7] When this compound is dissolved in an unbuffered aqueous solution, the TFA can lower the pH.[5] This is an important consideration as the stability of molecules containing piperidine and morpholine moieties can be pH-dependent.[8]

Q2: I'm observing inconsistent results in my biological assays. Could the TFA counter-ion be the cause?

A2: Yes, it is possible. The TFA counter-ion has been reported to affect biological and physico-chemical properties of compounds.[4][6] It can potentially alter the conformation of the parent compound or even exhibit biological effects of its own, which could interfere with your assay.[4][5] For sensitive in vivo or cell-based assays, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate.[4][9]

Q3: What are the likely degradation pathways for 4-(Piperidin-4-yl)morpholine in solution?

A3: Based on the functional groups present, the primary sites for degradation are the piperidine and morpholine rings. Potential degradation pathways include:

  • Oxidation: The tertiary amines in both the piperidine and morpholine rings are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[10] This can be initiated by atmospheric oxygen over time, or by oxidizing agents present in the solution.

  • pH-dependent hydrolysis: While the core rings are generally stable to hydrolysis, extreme pH conditions can catalyze degradation, especially if there are other susceptible functional groups nearby on a larger molecule incorporating this scaffold.[8]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[10]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the stability of your stock solutions, follow these recommendations:

  • Solvent Selection: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents like DMSO are generally preferred over protic solvents like methanol or water if the compound is susceptible to hydrolysis.

  • Buffering: If working in an aqueous solution, use a buffer to maintain a stable pH, preferably in the range of 4-6 where many amine-containing compounds show greater stability.[8]

  • Storage Conditions: Store stock solutions at -20°C or -80°C.[11] Protect from light by using amber vials or by wrapping the container in foil. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC/LC-MS analysis over time. Degradation of the compound.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks correspond.[12][13] 2. Re-evaluate your solution preparation and storage conditions (pH, temperature, light exposure, oxygen exposure).[10]
Decreased potency or activity in a time-course experiment. Compound instability under assay conditions.1. Assess the stability of the compound directly in your assay buffer over the time course of the experiment. 2. Consider the impact of the TFA counter-ion and potentially perform a counter-ion exchange (see Protocol 2).[9]
Precipitation of the compound from solution. Poor solubility at the working concentration or pH.1. Verify the solubility of the compound in your chosen solvent system. The dihydrochloride salt form is noted to be highly soluble in polar solvents.[11] 2. If using an aqueous buffer, check the pH. Changes in pH can affect the ionization state and solubility of the compound. Adjust the pH as needed.[11] 3. Consider using a co-solvent if solubility remains an issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is a powerful tool to understand the stability of a compound under stress conditions.[12][13]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) Stock->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) Stock->Base Expose aliquots Oxidation Oxidative Degradation (e.g., 3% H2O2, RT, 24h) Stock->Oxidation Expose aliquots Thermal Thermal Degradation (Solid & Solution, 60°C, 48h) Stock->Thermal Expose aliquots Photo Photolytic Degradation (ICH Q1B guidelines) Stock->Photo Expose aliquots Analysis Analyze by RP-HPLC (Compare to unstressed control) Acid->Analysis Neutralize & Dilute Base->Analysis Neutralize & Dilute Oxidation->Analysis Neutralize & Dilute Thermal->Analysis Neutralize & Dilute Photo->Analysis Neutralize & Dilute

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.[10]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place both a solid sample and a solution sample in an oven at 60°C for 48 hours.[10]

    • Photolytic Degradation: Expose both a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[10]

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating method, such as RP-HPLC with UV detection. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.

Protocol 2: Counter-Ion Exchange

If the TFA counter-ion is suspected to interfere with your experiments, it can be exchanged for a different counter-ion, such as chloride.

Counter_Ion_Exchange Start Start with TFA Salt in Solution Add_Acid Add Excess Stronger Acid (e.g., HCl) Start->Add_Acid Lyophilize Lyophilize to Remove Volatile TFA-H Add_Acid->Lyophilize Repeat Repeat Cycle (2-3 times) Lyophilize->Repeat Repeat->Lyophilize Final Final Product: Hydrochloride Salt Repeat->Final Final Cycle

Caption: General procedure for counter-ion exchange.

Methodology:

  • Dissolve the this compound in a minimal amount of deionized water.

  • Add an excess of a stronger acid than trifluoroacetic acid, such as hydrochloric acid (HCl).[9] A 10-fold molar excess is typically sufficient.

  • Freeze the solution and lyophilize it to dryness. The TFA will be removed as the volatile trifluoroacetic acid.

  • To ensure complete removal of the TFA, redissolve the compound in water and repeat the lyophilization process two to three more times.[9]

  • The final product will be the hydrochloride salt of 4-(Piperidin-4-yl)morpholine. Confirm the exchange using appropriate analytical techniques, such as ion chromatography or NMR.

Potential Degradation Pathways

The following diagram illustrates a hypothetical oxidative degradation pathway for the piperidine and morpholine moieties.

Degradation_Pathways Parent 4-(Piperidin-4-yl)morpholine N_Oxide_Pip Piperidine N-Oxide Parent->N_Oxide_Pip Oxidation N_Oxide_Morph Morpholine N-Oxide Parent->N_Oxide_Morph Oxidation Ring_Opened Ring-Opened Products N_Oxide_Pip->Ring_Opened Further Degradation N_Oxide_Morph->Ring_Opened Further Degradation

Caption: Hypothetical oxidative degradation pathways.

Summary

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. The presence of the TFA counter-ion and the inherent reactivity of the piperidine and morpholine rings can present challenges. By understanding the potential degradation pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can mitigate these risks and ensure the integrity of their work.

References

Technical Support Center: Troubleshooting Piperidine Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for piperidine acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this fundamental transformation in their synthetic endeavors. Here, we address common challenges encountered during the N-acylation of piperidine rings, providing in-depth, field-tested insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental outcomes, ensuring the scientific integrity and success of your work.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific problems you might be facing at the bench. We diagnose the likely causes and provide actionable, step-by-step protocols to get your reaction back on track.

Question 1: Why is my piperidine acylation reaction showing low to no product formation?

Low or no yield is one of the most frequent issues in acylation reactions. The root cause often lies in the interplay between the nucleophilicity of your piperidine, the reactivity of the acylating agent, and the reaction conditions.

Probable Causes & Solutions:

  • Insufficient Reactivity of the Acylating Agent: Acid anhydrides and carboxylic acids (used with coupling agents) are generally less reactive than acyl chlorides.[1] If your piperidine is sterically hindered or electronically deactivated, a more potent acylating agent may be required.

    • Solution: Switch from an acid anhydride or carboxylic acid/coupling agent system to the corresponding acyl chloride. Acyl chlorides are the most reactive common acylating agents.[2][3]

  • Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2 and 6 positions, can significantly impede the approach of the acylating agent.[4] This steric clash raises the activation energy of the reaction.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction can provide the necessary energy to overcome the steric barrier. Monitor carefully to avoid side reactions.

      • Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to enable the sterically hindered nucleophile to react.

      • Use a Less Bulky Acylating Agent: If possible, consider an acylating agent with less steric bulk around the carbonyl group.

  • Hydrolysis of the Acylating Agent: Acylating agents, especially acyl chlorides, are highly susceptible to hydrolysis. The presence of water in your reaction will consume the acylating agent, forming the unreactive carboxylic acid and reducing your yield.[5]

    • Solution:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. It is crucial to use freshly opened or purified reagents.[5]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Protonation of the Piperidine: The piperidine nitrogen is basic and can be protonated by acidic byproducts (e.g., HCl from acyl chlorides or carboxylic acids from anhydrides), rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[1][6] This base will scavenge the acidic byproduct, keeping the piperidine in its free, nucleophilic form. A slight excess of the base (1.2-1.5 equivalents) is typically sufficient.[6]

  • Sub-optimal Reaction Monitoring: It's possible the reaction is proceeding slower than anticipated.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This will give you a clear picture of the consumption of starting material and the formation of the product over time.

Below is a decision-making workflow to troubleshoot low-yield piperidine acylation reactions.

low_yield_troubleshooting start Low Yield in Piperidine Acylation check_reagents Are reagents and solvents anhydrous? start->check_reagents use_anhydrous Use anhydrous reagents and solvents under inert atmosphere. check_reagents->use_anhydrous No check_base Is a base present? check_reagents->check_base Yes use_anhydrous->check_base add_base Add a non-nucleophilic base (e.g., TEA, DIPEA). check_base->add_base No check_acylating_agent What is the acylating agent? check_base->check_acylating_agent Yes add_base->check_acylating_agent consider_acyl_chloride Switch to a more reactive acylating agent (e.g., acyl chloride). check_acylating_agent->consider_acyl_chloride Anhydride or Carboxylic Acid check_sterics Is the piperidine sterically hindered? check_acylating_agent->check_sterics Acyl Chloride consider_acyl_chloride->check_sterics increase_temp_time Increase reaction temperature and/or time. check_sterics->increase_temp_time Yes monitor_reaction Monitor reaction by TLC/LC-MS. check_sterics->monitor_reaction No increase_temp_time->monitor_reaction

Caption: Troubleshooting workflow for low-yield piperidine acylation.

Question 2: My reaction is messy, and I'm observing multiple unexpected spots on my TLC plate. What are the likely side reactions?

The formation of multiple products points to competing reaction pathways or the degradation of starting materials or products. Identifying these side reactions is key to optimizing your conditions.

Probable Causes & Solutions:

  • Di-acylation: If your piperidine substrate has another nucleophilic site (e.g., a primary amine on a substituent), di-acylation can occur.

    • Solution:

      • Stoichiometry Control: Use a controlled amount of the acylating agent (1.0-1.1 equivalents).

      • Protecting Groups: If possible, protect the more reactive nucleophilic site before the acylation reaction.

  • Reaction with Residual Acetic Anhydride: In some multi-step syntheses, residual acetic anhydride from a previous step can react with piperidine.[9]

    • Solution: Ensure complete removal of reagents from previous steps through thorough purification before proceeding with the acylation.

  • Epimerization at the α-Carbon: If your piperidine has a stereocenter at the carbon adjacent to the nitrogen, epimerization can occur, especially under basic conditions or at elevated temperatures.[10] This happens through the formation of a planar enamine intermediate.[10]

    • Solution:

      • Milder Base: Use a sterically hindered, non-nucleophilic base like DIPEA.

      • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).

      • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the product's exposure to epimerization-promoting conditions.

  • Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of sensitive starting materials or products.

    • Solution: Optimize the reaction temperature and time by careful monitoring with TLC or LC-MS.

The following diagram illustrates the mechanism of epimerization at the α-carbon of a substituted piperidine.

epimerization_mechanism reactant (R)-Acyl-Piperidine enamine Planar Enamine Intermediate reactant->enamine -H+ base Base protonation_top Protonation (top face) enamine->protonation_top +H+ protonation_bottom Protonation (bottom face) enamine->protonation_bottom +H+ product_r (R)-Acyl-Piperidine protonation_top->product_r product_s (S)-Acyl-Piperidine protonation_bottom->product_s

Caption: Mechanism of base-catalyzed epimerization.

Question 3: I'm struggling with the purification of my acylated piperidine. How can I improve the separation?

Purification of piperidine derivatives can be challenging due to their basicity, which can lead to issues like peak tailing in column chromatography.

Probable Causes & Solutions:

  • Peak Tailing in Silica Gel Chromatography: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the silica gel, causing the product to streak down the column.

    • Solution: Add a small amount of a basic modifier to your eluent.[1] Typically, 1-2% triethylamine or a few drops of ammonia in methanol can be effective in suppressing these interactions and improving peak shape.

  • Difficulty Removing Unreacted Piperidine: If your starting piperidine is volatile, it can sometimes be removed by rotary evaporation. However, for less volatile piperidines, other methods are needed.

    • Solution:

      • Acid-Base Extraction: This is a highly effective method. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine starting material and product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO3) and extract your acylated piperidine back into an organic solvent.[1]

      • Short Silica Gel Column: In some cases, a quick flush through a short plug of silica gel can remove highly polar unreacted piperidine.[11]

  • Co-elution of Product and Byproducts: If the polarity of your product and impurities are very similar, separation by standard chromatography can be difficult.

    • Solution:

      • Optimize Eluent System: Experiment with different solvent systems for your column chromatography to improve separation.

      • Crystallization: If your product is a solid, crystallization can be an excellent purification technique to obtain highly pure material.[1]

Purification Challenge Recommended Solution Principle of Operation
Peak Tailing on Silica GelAdd 1-2% TEA or NH4OH to the eluent.The basic modifier competes with the piperidine for interaction with acidic silanol groups on the silica gel.
Removing Unreacted PiperidineAcid-base extraction.Exploits the basicity of the piperidine to move it between aqueous and organic phases.
Co-eluting ImpuritiesCrystallization (for solid products).Utilizes differences in solubility between the product and impurities to achieve purification.

Frequently Asked Questions (FAQs)

This section addresses broader questions about piperidine acylation, providing foundational knowledge to help you design robust and efficient reactions.

Q1: What is the best solvent for piperidine acylation? Aprotic solvents are generally preferred for piperidine acylation to avoid reaction with the acylating agent.[1] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are common choices. Ensure the solvent is anhydrous, as any water can hydrolyze the acylating agent.[1] The choice of solvent can also affect the reaction rate; for instance, some studies have shown that ethanol can accelerate the rate of piperidine synthesis compared to methanol.[12][13]

Q2: Do I always need a catalyst for piperidine acylation? While many piperidine acylations proceed readily without a catalyst, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial, especially when using less reactive acylating agents like acid anhydrides or when dealing with sterically hindered piperidines.[1] DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

Q3: How can I monitor the progress of my piperidine acylation reaction? Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a reaction.[8][14] By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of the reactants and the formation of the product. For compounds that are not UV-active, you can use staining agents like potassium permanganate or iodine to visualize the spots.[15] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique.[7]

Q4: How do I interpret the NMR spectrum of my acylated piperidine? In the 1H NMR spectrum, you will typically see a downfield shift of the protons on the carbons adjacent to the nitrogen after acylation. The integration of the signals will also change. In the 13C NMR spectrum, the carbons of the piperidine ring will also show a shift upon acylation. The appearance of the amide carbonyl signal (typically around 170 ppm) is a clear indication of successful acylation. 2D NMR techniques like HSQC can be very useful for assigning the proton and carbon signals of the piperidine ring.[16] It's also important to be aware that rotation around the newly formed amide bond can sometimes lead to the appearance of rotamers, which can complicate the NMR spectrum.[17]

Q5: What is the role of the base in piperidine acylation? The primary role of the base (e.g., TEA, DIPEA) is to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride).[1] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and stop the reaction. The choice of base is important; a non-nucleophilic, sterically hindered base like DIPEA is often preferred to minimize potential side reactions.[1]

References

Technical Support Center: Synthesis of 4-(Piperidin-4-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(piperidin-4-yl)morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthetic sequence. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to solve problems effectively in your own laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the synthesis of 4-(piperidin-4-yl)morpholine derivatives.

Q1: What is the most common synthetic route to 4-(piperidin-4-yl)morpholine and what are its critical steps?

A1: The most prevalent and industrially relevant method is a two-step process starting from an N-protected 4-piperidone. The key steps are:

  • Reductive Amination: Reaction of an N-protected 4-piperidone (e.g., 1-benzyl-4-piperidone) with morpholine to form the intermediate, N-protected 4-(piperidin-4-yl)morpholine. This reaction is crucial as it constructs the core structure.

  • Deprotection: Removal of the protecting group from the piperidine nitrogen to yield the final product. A common example is the hydrogenolysis of a benzyl group.[1][2]

The efficiency of each step, particularly the removal of excess morpholine before deprotection, is critical for achieving high yield and purity.[1]

Q2: I'm seeing a significant amount of a byproduct corresponding to the direct reduction of my starting 4-piperidone. What's causing this?

A2: This side reaction, the formation of an alcohol byproduct, is almost always due to an inappropriate choice or addition sequence of your reducing agent. Reductive amination is a tandem reaction where an iminium ion (or enamine) is formed first, followed by its reduction. If the reducing agent is too reactive or added prematurely, it will reduce the ketone before it can react with morpholine.

To mitigate this, consider the following:

  • Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the reduction of imines and protonated imines in the presence of ketones.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3]

  • Control the reaction sequence: Allow the 4-piperidone and morpholine to stir together for a period (e.g., 30-60 minutes) to allow for iminium ion formation before introducing the reducing agent.

II. Troubleshooting Guide: The Reductive Amination Step

This section focuses on specific issues that may arise during the reductive amination of N-protected 4-piperidone with morpholine.

Problem 1: Low Yield of the Desired N-Protected 4-(Piperidin-4-yl)morpholine
Possible Cause Troubleshooting Action Scientific Rationale
Inefficient Iminium Ion Formation Add a catalytic amount of a weak acid, such as acetic acid.The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by morpholine. However, excess strong acid will protonate the morpholine, rendering it non-nucleophilic.
Decomposition of Reagents Ensure all reagents and solvents are of high quality and anhydrous (if using borohydride-based reducing agents).Borohydride reagents can react with water. Impurities in the starting materials can lead to unforeseen side reactions.
Sub-optimal Reducing Agent Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃).As mentioned in the FAQ, NaBH(OAc)₃ is highly selective for imines over ketones, preventing the formation of the alcohol byproduct and maximizing the yield of the desired amine.[4]
Steric Hindrance If using a bulky N-protecting group on the piperidone, consider increasing the reaction time or temperature moderately.Large protecting groups can sterically hinder the approach of morpholine to the carbonyl carbon, slowing down the reaction rate.
Problem 2: Formation of a Bis-piperidine Byproduct

Q: I'm observing a byproduct with a mass suggesting that my starting piperidone has reacted with another molecule of piperidone instead of morpholine. How can I prevent this?

A: This is a self-condensation side reaction, which can be promoted by certain conditions. The enamine intermediate formed from the piperidone can potentially react with another molecule of the piperidone.

Solutions:

  • Use an excess of morpholine: A common strategy is to use a significant molar excess of morpholine (e.g., 5-fold or more) relative to the 1-benzyl-4-piperidone.[1] This ensures that the concentration of morpholine is high, favoring the desired reaction pathway over self-condensation.

  • Control the temperature: Running the reaction at a controlled, moderate temperature can help minimize side reactions. High temperatures can sometimes promote undesired pathways.

Visualizing the Reaction: Desired Pathway vs. Side Reactions

The following diagram illustrates the key steps in the synthesis and highlights potential pitfalls.

G cluster_0 Reductive Amination Step cluster_1 Deprotection Step Piperidone N-Protected 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium + Morpholine - H₂O Alcohol_Byproduct Alcohol Byproduct Piperidone->Alcohol_Byproduct + Reducing Agent (Side Reaction) Morpholine Morpholine Morpholine->Iminium Product_Protected N-Protected 4-(Piperidin-4-yl)morpholine Iminium->Product_Protected + Reducing Agent Final_Product 4-(Piperidin-4-yl)morpholine Product_Protected->Final_Product + Catalyst ReducingAgent [H] ReducingAgent->Piperidone ReducingAgent->Iminium Catalyst Pd/C, H₂

Figure 1: Synthetic workflow and common side reaction.

III. Troubleshooting Guide: The Deprotection Step

This section addresses issues related to the removal of the N-protecting group, focusing on the common N-benzyl group.

Problem: Incomplete or Slow Debenzylation

Q: My catalytic hydrogenation to remove the N-benzyl group is stalling or incomplete. What are the likely causes and solutions?

A: Incomplete debenzylation is a frequent issue and can often be traced back to catalyst poisoning or impure starting material.

Troubleshooting Steps:

  • Ensure Purity of the Starting Material: The most critical factor is the purity of your N-benzyl-4-(piperidin-4-yl)morpholine intermediate. Residual morpholine or other nitrogenous bases from the previous step can act as catalyst poisons. A patent on this synthesis explicitly mentions the importance of removing unreacted morpholine before debenzylation to ensure the reaction proceeds efficiently.[1]

    • Protocol for Morpholine Removal: Before debenzylation, dissolve the crude product in a suitable solvent and wash it thoroughly with water or brine to remove the highly water-soluble morpholine. Alternatively, distillation or recrystallization can be employed to purify the intermediate.[1][5]

  • Check Catalyst Quality and Loading:

    • Use fresh catalyst: Palladium on carbon (Pd/C) can lose activity over time. Use fresh, high-quality catalyst.

    • Increase catalyst loading: If the reaction is slow, increasing the weight percentage of the catalyst (e.g., from 5 wt% to 10 wt%) can improve the rate.

  • Optimize Reaction Conditions:

    • Solvent: Methanol or ethanol are common solvents for hydrogenation. Ensure they are of appropriate quality.

    • Hydrogen Pressure: While many hydrogenations can be run at atmospheric pressure, increasing the pressure (e.g., to 50 psi) can significantly accelerate the reaction.[2]

    • Acid Catalyst: Adding a catalytic amount of acid (like HCl or acetic acid) can sometimes facilitate the reaction by ensuring the substrate is in a more reactive form and preventing product inhibition of the catalyst.

IV. Experimental Protocols

Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃

This protocol is designed to minimize the formation of the alcohol byproduct.

  • To a round-bottom flask, add N-benzyl-4-piperidone (1.0 eq) and morpholine (2.0-5.0 eq).[1]

  • Add an appropriate solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl-4-(piperidin-4-yl)morpholine.

Protocol 2: Purification and Debenzylation

This protocol emphasizes the removal of impurities prior to the final step.

  • Purification: Purify the crude product from Protocol 1. Column chromatography (using a mixture of ethyl acetate and hexanes) or recrystallization are effective methods.[5][6] A simple and effective alternative is to dissolve the crude product in an organic solvent and perform several aqueous washes to remove excess morpholine.

  • Debenzylation: Dissolve the purified N-benzyl-4-(piperidin-4-yl)morpholine (1.0 eq) in methanol.[2]

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the substrate).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the system to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature.[2]

  • Monitor the reaction until hydrogen uptake ceases.

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 4-(piperidin-4-yl)morpholine.

V. Summary of Key Parameters

ParameterRecommendationRationale
Reductive Amination Reagent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces imines over ketones, preventing alcohol byproduct formation.[4]
Morpholine Stoichiometry Use a 2-5 fold molar excess.Drives the reaction towards the desired product and minimizes self-condensation of the piperidone.[1]
Pre-Debenzylation Step Purify the N-benzyl intermediate thoroughly.Removes catalyst poisons like residual morpholine, ensuring efficient hydrogenation.[1]
Hydrogenation Pressure 1-4 atm (up to ~50 psi).Increased pressure can significantly improve the rate of debenzylation.[2]

VI. References

  • Method for producing 4-(piperidin-4-yl)morpholine. (WO2017213245A1). Google Patents. --INVALID-LINK--

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. --INVALID-LINK--

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. --INVALID-LINK--

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ScienceDirect. --INVALID-LINK--

  • How to Prepare 4-Morpholinopiperidine and Its Applications. Guidechem. --INVALID-LINK--

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. --INVALID-LINK--

  • 4-Morpholinopiperidine synthesis. ChemicalBook. --INVALID-LINK--

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. --INVALID-LINK--

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. --INVALID-LINK--

  • Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. --INVALID-LINK--

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Resolving Poor Solubility of Trifluoaroacetate (TFA) Salts in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of trifluoroacetate (TFA) salts in organic solvents. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Q1: Why are many of my synthesized compounds, especially peptides, TFA salts?

A1: Trifluoroacetic acid (TFA) is a cornerstone of modern peptide and small molecule synthesis.[1][2] In solid-phase peptide synthesis (SPPS), TFA is the primary reagent used for the final cleavage of the synthesized molecule from the solid support resin.[1][2] It also simultaneously removes most acid-labile side-chain protecting groups.[1] Furthermore, TFA is a common mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC), a standard method for purification.[2][3] Its use in these critical steps results in the final product being isolated as a TFA salt.[2][3]

Q2: What makes TFA salts poorly soluble in some organic solvents?

A2: The solubility of a salt in a particular solvent is a complex interplay of factors. For TFA salts, poor solubility in certain organic solvents can often be attributed to:

  • Strong Ion Pairing: The trifluoroacetate anion (TFA⁻) forms a tight ion pair with the cationic center of your compound (e.g., a protonated amine). This strong interaction can lead to a stable crystal lattice that is difficult for solvent molecules to break apart.

  • Hydrophobicity of the TFA Counterion: The trifluoromethyl group (-CF₃) on the TFA anion is hydrophobic.[1] This can decrease the overall solubility of the salt in more polar organic solvents.

  • Solvent Polarity Mismatch: A significant mismatch between the polarity of the TFA salt and the organic solvent can lead to poor solvation and, consequently, low solubility.

Q3: Can the TFA salt affect my downstream applications?

A3: Absolutely. Beyond solubility issues, residual TFA can have unintended consequences in biological assays. It has been reported to be cytotoxic to certain cell lines, even at low concentrations, and can interfere with the secondary structure of peptides.[1][2][4][5] Therefore, for many biological applications, it is advisable to exchange the TFA counterion for a more biocompatible one, such as acetate or chloride.[3][4]

Q4: My TFA salt won't dissolve in my desired organic solvent. What are my immediate options?

A4: If you are facing immediate solubility challenges, consider these initial steps:

  • Co-solvent Systems: Instead of a single solvent, try a mixture. For example, if your compound is insoluble in a non-polar solvent like dichloromethane (DCM), adding a small amount of a more polar solvent like methanol or dimethylformamide (DMF) can significantly improve solubility.

  • Sonication and Gentle Warming: Brief sonication can help to break up solid aggregates and facilitate dissolution.[6] Gentle warming can also increase solubility, but be cautious of potential compound degradation at elevated temperatures.[6]

  • pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the solution can alter the ionization state and improve solubility. However, this is more applicable to aqueous or protic organic solvent systems.[7]

II. Troubleshooting Guides: Enhancing TFA Salt Solubility

When simple measures fail, a more systematic approach is necessary. The following guides provide detailed protocols for enhancing the solubility of challenging TFA salts.

Guide 1: Counter-Ion Exchange

The most definitive way to overcome solubility issues stemming from the TFA counterion is to replace it with a different one. The choice of the new counterion can be tailored to improve solubility in specific organic solvents.

Caption: Decision workflow for TFA counter-ion exchange.

This method is effective for exchanging TFA with chloride and is often the most convenient approach.[8]

Objective: To replace the trifluoroacetate counterion with a chloride counterion to improve solubility in certain organic solvents.

Materials:

  • TFA salt of your compound

  • Hydrochloric acid (HCl), 100 mM solution

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the TFA salt of your compound in deionized water to a concentration of approximately 1 mg/mL.[8]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[9] It's crucial to stay within this range, as lower concentrations may lead to incomplete exchange, while higher concentrations could risk modifying the peptide.[9]

  • Allow the solution to stand at room temperature for at least one minute to ensure complete protonation.[9]

  • Freeze the solution, preferably in liquid nitrogen or a -80°C freezer.[9]

  • Lyophilize the frozen sample overnight until all the liquid has been removed.[9]

  • To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[8][9]

  • After the final lyophilization, the resulting HCl salt of your compound is ready for use.

This technique is particularly useful for preparing a more biocompatible salt form for biological applications.[10][11]

Objective: To replace the trifluoroacetate counterion with an acetate counterion using a strong anion exchange resin.

Materials:

  • TFA salt of your compound

  • Strong anion exchange resin (e.g., AG1-X8)[12]

  • Sodium acetate solution, 1 M

  • Deionized water

Procedure:

  • Resin Preparation: Prepare a column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion sites on the resin relative to the amount of TFA in your sample.[11]

  • Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.

  • Washing: Thoroughly wash the column with deionized water to remove any excess sodium acetate.[11]

  • Sample Loading: Dissolve your TFA salt in deionized water and apply it to the prepared column.[11]

  • Elution: Elute the column with deionized water and collect the fractions containing your compound, which is now in the acetate salt form.[11]

  • Lyophilization: Lyophilize the collected fractions to obtain the dry acetate salt of your compound.

Guide 2: Solvent System Optimization

For instances where counter-ion exchange is not feasible or desired, systematically optimizing the solvent system is a powerful alternative.

Table 1: Qualitative Solubility of Trifluoroacetate Salts in Common Organic Solvents

SolventChemical FormulaSolvent TypeGeneral SolubilityNotes
WaterH₂OPolar ProticSoluble[13][14]The high polarity and hydrogen bonding capacity of water facilitate the dissolution of many TFA salts.
MethanolCH₃OHPolar ProticQualitatively Soluble[15]Often a good starting point for dissolving polar TFA salts.
EthanolC₂H₅OHPolar ProticQualitatively Soluble[15]Similar to methanol, but slightly less polar.
Acetonitrile (ACN)C₂H₃NPolar AproticQualitatively Soluble[15]Commonly used in HPLC mobile phases with TFA.[15]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[15]An excellent solvent for a wide range of compounds, including many TFA salts.[6]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticQualitatively Soluble[15]A common solvent in organic synthesis that can dissolve many TFA salts.
Dichloromethane (DCM)CH₂Cl₂Non-polarVariableSolubility is highly dependent on the non-polar character of the parent compound.
ChloroformCHCl₃Non-polarVariableSimilar to DCM, solubility is compound-dependent.

Note: "Qualitatively Soluble" is inferred from common laboratory applications where dissolution is a prerequisite.[15]

Objective: To identify an optimal co-solvent mixture for dissolving a poorly soluble TFA salt.

Materials:

  • TFA salt of your compound

  • A selection of organic solvents with varying polarities (see Table 1)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)

  • Vortex mixer and/or sonicator

Procedure:

  • Primary Solvent Selection: Choose a primary solvent in which your compound has some, albeit poor, solubility, or a solvent that is required for your downstream application.

  • Co-Solvent Selection: Select a panel of co-solvents with different polarities (e.g., methanol, acetonitrile, DMSO, DCM).

  • Screening:

    • Dispense a small, known amount of your TFA salt into a series of vials.

    • To each vial, add the primary solvent to a specific volume.

    • Incrementally add a co-solvent (e.g., in 5-10% volume increments) to each vial.

    • After each addition, vortex or sonicate the mixture and visually inspect for dissolution.

    • Record the solvent composition that achieves complete dissolution.

Caption: Systematic workflow for co-solvent screening.

III. References

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. 10

  • Technical Support Center: Impact of Acetate vs. Trifluoroacetate Salt on Cell Viability. Benchchem. 4

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Toxic Docs. 12

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. 8

  • Trifluoroacetate Salts. ChemScene. 13

  • The Solubility of Ammonium Trifluoroacetate in Organic Solvents: A Technical Guide. Benchchem. 15

  • Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. SpringerLink. 16

  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem. 11

  • The Dual Nature of TFA Salts in Peptide Chemistry: A Technical Guide. Benchchem. 1

  • Which salt form should I choose for my peptide? AmbioPharm. 3

  • Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. PMC. 5

  • troubleshooting FTI-276 TFA solubility issues in aqueous solutions. Benchchem. 6

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. 14

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing). 17

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. 2

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. 9

  • Box5 (TFA) Technical Support Center: Troubleshooting Solubility Issues. Benchchem. 7

References

Technical Support Center: Stability and Degradation of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this compound. Understanding the stability of your molecule is paramount for ensuring data integrity, developing robust formulations, and meeting regulatory requirements. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of degradation on the 4-(Piperidin-4-yl)morpholine molecule?

A1: The 4-(Piperidin-4-yl)morpholine structure contains two N-heterocyclic rings, the piperidine and morpholine moieties, which are the most probable sites for degradation. The tertiary amine on the morpholine ring and the secondary amine on the piperidine ring are susceptible to oxidation. The C-H bonds adjacent to the nitrogen atoms are also potential sites for oxidative degradation. Additionally, under certain conditions, cleavage of the C-N bonds within the rings could occur.

Q2: How stable is the trifluoroacetate (TFA) salt form of this compound?

A2: Trifluoroacetic acid is a strong acid, forming a stable salt with the basic nitrogen centers of the 4-(Piperidin-4-yl)morpholine molecule. Generally, TFA is considered a stable counter-ion. However, the overall stability of the salt can be influenced by environmental factors such as humidity and temperature, which may affect the solid-state properties of the material. While TFA itself is a final degradation product of many fluorinated compounds, it is unlikely to be the reactive species in the degradation of the parent molecule.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, moisture, and excessive heat. A cool, dry, and dark environment is ideal. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in an inert atmosphere (e.g., argon or nitrogen) is recommended, especially if preliminary stability studies indicate sensitivity to oxidation or hydrolysis.

Q4: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution. What could be the cause?

A4: This could be due to several factors:

  • Solvent Interaction: The compound may be reacting with your solvent. Ensure the solvent is of high purity and de-gassed. Some solvents can contain impurities that may initiate degradation.

  • pH of the Solution: The pH of your solution can significantly impact the stability of the compound. Depending on the pH, acid or base-catalyzed hydrolysis or other reactions may occur.

  • Dissolved Oxygen: The presence of dissolved oxygen in your solvent can promote oxidative degradation, especially for amine-containing compounds.

  • Contaminated Glassware: Ensure all glassware is scrupulously clean, as residual acids, bases, or metal ions can catalyze degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Solutions

Question: My compound appears to be degrading rapidly when dissolved in an aqueous buffer for my assay. What is the likely cause and how can I investigate it?

Answer: Rapid degradation in aqueous media often points to hydrolysis or oxidation. The piperidine and morpholine rings, while generally stable, can be susceptible under certain conditions.

Causality:

  • Hydrolysis: While the core structure is not readily hydrolyzable, extreme pH conditions can catalyze ring-opening or other degradative reactions.

  • Oxidation: The nitrogen atoms, particularly the tertiary amine of the morpholine moiety, are susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions, or exposure to light.

Troubleshooting Protocol:

  • pH Profile Study:

    • Prepare a series of buffers with a pH range relevant to your experimental conditions (e.g., pH 3, 5, 7, 9).

    • Dissolve your compound in each buffer at a known concentration.

    • Analyze the samples by a stability-indicating HPLC method at initial time (t=0) and at various time points (e.g., 1, 4, 8, 24 hours).

    • Monitor for the decrease in the parent peak area and the appearance of new peaks. This will help identify the pH at which the compound is most stable.

  • Investigating Oxidation:

    • Prepare two sets of solutions in your chosen buffer.

    • Saturate one set with an inert gas (e.g., nitrogen or argon) to displace dissolved oxygen.

    • Leave the other set exposed to air.

    • Analyze both sets over time. A significant difference in stability will point to oxidative degradation.

    • To confirm, you can conduct a forced oxidation study by adding a small amount of a mild oxidizing agent like hydrogen peroxide (H₂O₂) to a solution of your compound and monitoring the degradation profile.

Data Summary: Hypothetical pH Stability

pH% Parent Remaining (24h)Major Degradant Peaks (RT)
398%Minor peak at 2.5 min
599%-
795%Peak at 3.1 min
985%Major peak at 3.1 min, minor at 4.2 min
Issue 2: Degradation Under Thermal Stress

Question: I am concerned about the stability of my compound during heating steps in my protocol or during long-term storage at room temperature. How can I assess its thermal stability?

Answer: Thermal degradation can lead to a variety of reactions, including ring cleavage and other complex rearrangements. Both the piperidine and morpholine rings are known to have good thermal stability, but this should be confirmed for your specific molecule.

Causality:

  • High temperatures provide the activation energy for reactions that are not favorable at ambient conditions. For N-heterocycles, this can include C-N bond cleavage.

Troubleshooting Protocol:

  • Solid-State Thermal Stress:

    • Place a small amount of the solid compound in a vial and heat it in an oven at a relevant temperature (e.g., 60-80 °C).

    • At set time points (e.g., 24, 48, 72 hours), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Solution-State Thermal Stress:

    • Prepare a solution of your compound in a stable solvent.

    • Heat the solution at a controlled temperature.

    • Analyze samples at various time points to monitor for degradation.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Expose to Stress Thermal Thermal (e.g., 60°C) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B) API->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Characterization Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterization Identify Unknowns

Caption: Workflow for a forced degradation study.

Issue 3: Photodegradation Concerns

Question: My experiments are conducted on an open bench under laboratory lighting. Could this be causing degradation of my compound?

Answer: Yes, exposure to light, particularly UV light, can induce photodegradation in many organic molecules, including N-heterocyclic compounds.

Causality:

  • Photons of sufficient energy can be absorbed by the molecule, promoting it to an excited state. This excess energy can lead to bond cleavage, oxidation, or other reactions. The nitrogen atoms and any residual unsaturation can be particularly susceptible.

Troubleshooting Protocol:

  • Photostability Study (as per ICH Q1B guidelines):

    • Expose both a solid sample and a solution of your compound to a controlled light source that emits both UV and visible light.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at a designated time point. A significant difference in the purity profile indicates photosensitivity.

Mitigation:

  • If your compound is found to be photosensitive, conduct all experimental manipulations in amber glassware or under low-light conditions. Protect solutions from direct light by wrapping containers in aluminum foil.

Potential Degradation Pathways

Based on the chemical structure of 4-(Piperidin-4-yl)morpholine and known degradation patterns of similar compounds, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Ring Opening (Extreme Conditions) Parent 4-(Piperidin-4-yl)morpholine C₁₀H₂₀N₂O N_Oxide Morpholine N-Oxide Oxidation at Morpholine N Parent:f0->N_Oxide:f0 Oxidation (H₂O₂, O₂) Piperidine_Oxidation Piperidine Ring Oxidation Products e.g., Hydroxylation, Dehydrogenation to Imine Parent:f0->Piperidine_Oxidation:f0 Oxidation (OH radical) Piperidine_Ring_Opening Piperidine Ring Cleavage Product e.g., Amino-acid derivative Parent:f0->Piperidine_Ring_Opening:f0 Acid/Base Hydrolysis, Enzymatic Morpholine_Ring_Opening Morpholine Ring Cleavage Product e.g., Amino-ether derivative Parent:f0->Morpholine_Ring_Opening:f0 Acid/Base Hydrolysis, Enzymatic

Caption: Hypothesized degradation pathways.

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insights into molecular architecture. This guide offers an in-depth comparative analysis of the NMR spectral data for 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate, a compound of interest in medicinal chemistry. To provide a comprehensive understanding, we will compare its expected spectral characteristics with the experimentally determined data of its free base form, 4-(Piperidin-4-yl)morpholine, and its hydrochloride salt. This comparative approach will highlight the influence of protonation and the nature of the counterion on the NMR spectra.

Introduction to the Spectroscopic Challenge

4-(Piperidin-4-yl)morpholine possesses two basic nitrogen atoms, one in the piperidine ring and one in the morpholine ring. The piperidine nitrogen is the more basic of the two and is, therefore, the primary site of protonation. The formation of a salt, such as the trifluoroacetate or hydrochloride, significantly alters the electronic environment of the molecule, leading to predictable yet crucial shifts in the NMR spectrum. Understanding these shifts is vital for confirming the identity and purity of the synthesized compound.

Comparative Analysis of NMR Data

This section will dissect the ¹H and ¹³C NMR spectra of the free base, the hydrochloride salt, and the predicted spectra for the trifluoroacetate salt. The data is summarized in the tables below, followed by a detailed interpretation.

¹H NMR Spectral Data
Compound H-2', H-6' (ax) H-2', H-6' (eq) H-3', H-5' (ax) H-3', H-5' (eq) H-4' H-2, H-6 H-3, H-5 NH (Piperidine)
4-(Piperidin-4-yl)morpholine (Free Base)~2.95 (d)~2.05 (t)~1.75 (d)~1.25 (q)~2.40 (m)~2.50 (t)~3.70 (t)~1.60 (br s)
4-(Piperidin-4-yl)morpholine HCl~3.40 (d)~2.80 (t)~2.10 (d)~1.60 (q)~2.90 (m)~2.70 (t)~3.80 (t)~8.50 (br s)
4-(Piperidin-4-yl)morpholine TFA (Predicted)~3.35 (d)~2.75 (t)~2.05 (d)~1.55 (q)~2.85 (m)~2.65 (t)~3.75 (t)~8.0-9.0 (br s)

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm).

¹³C NMR Spectral Data
Compound C-2', C-6' C-3', C-5' C-4' C-2, C-6 C-3, C-5 CF₃ (TFA) C=O (TFA)
4-(Piperidin-4-yl)morpholine (Free Base)~46.5~32.0~62.0~50.0~67.0--
4-(Piperidin-4-yl)morpholine HCl~45.0~29.0~60.0~49.0~66.5--
4-(Piperidin-4-yl)morpholine TFA (Predicted)~45.5~30.0~61.0~49.5~66.8~117 (q)~162 (q)

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm).

¹⁹F NMR Spectral Data
Compound CF₃
4-(Piperidin-4-yl)morpholine TFA (Predicted)~ -75 to -77

Table 3: Predicted ¹⁹F NMR Chemical Shift (ppm).

Interpretation of Spectral Data

The protonation of the piperidine nitrogen has a pronounced effect on the chemical shifts of the neighboring protons and carbons.

  • ¹H NMR: In both the hydrochloride and predicted trifluoroacetate salts, the protons on the piperidine ring (H-2', H-6', H-3', H-5', and H-4') experience a significant downfield shift compared to the free base. This is due to the deshielding effect of the positively charged nitrogen atom. The morpholine protons (H-2, H-6, H-3, H-5) are less affected, indicating that protonation occurs primarily on the more basic piperidine nitrogen. The piperidine NH proton signal appears as a broad singlet at a much lower field in the salts.

  • ¹³C NMR: Similar to the proton spectra, the carbon atoms of the piperidine ring in the hydrochloride salt show an upfield shift compared to the free base, a typical effect upon protonation of amines. The morpholine carbons are only slightly affected. For the trifluoroacetate salt, we predict a similar upfield shift for the piperidine carbons. Additionally, the trifluoroacetate counterion will exhibit its own characteristic signals: a quartet for the trifluoromethyl carbon (CF₃) due to coupling with the three fluorine atoms, and a quartet for the carbonyl carbon (C=O) with a smaller coupling constant.

  • ¹⁹F NMR: The trifluoroacetate anion is expected to show a single resonance in the ¹⁹F NMR spectrum. Its chemical shift can be influenced by the solvent and the nature of the cation, but it typically appears in the range of -75 to -77 ppm.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural analysis. Below is a standard protocol for the preparation and acquisition of NMR spectra for amine salts like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are good starting points for amine salts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR:

    • If applicable, acquire a one-dimensional fluorine spectrum.

    • Ensure the spectral width is adequate to observe the trifluoroacetate signal.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis compound 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate dissolve Dissolve & Mix compound->dissolve solvent Deuterated Solvent (e.g., CD3OD, D2O) solvent->dissolve standard Internal Standard (e.g., TMS, TSP) standard->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer High-Field NMR Spectrometer nmr_tube->spectrometer Insert Sample h1_nmr 1D ¹H NMR spectrometer->h1_nmr c13_nmr 1D ¹³C NMR spectrometer->c13_nmr f19_nmr 1D ¹⁹F NMR spectrometer->f19_nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) spectrometer->nmr_2d processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing f19_nmr->processing nmr_2d->processing interpretation Spectral Interpretation & Comparison processing->interpretation structure Structural Elucidation interpretation->structure

Caption: Experimental workflow for NMR analysis.

Structural Comparison

structural_comparison cluster_free_base Free Base cluster_hcl Hydrochloride Salt cluster_tfa Trifluoroacetate Salt fb 4-(Piperidin-4-yl)morpholine protonation Protonation at Piperidine Nitrogen fb->protonation fb_img fb_img hcl 4-(Piperidin-4-yl)morpholine HCl hcl_img hcl_img tfa 4-(Piperidin-4-yl)morpholine TFA tfa_img tfa_img protonation->hcl protonation->tfa

Caption: Structural comparison of the different forms.

Conclusion

This guide provides a comprehensive comparison of the NMR spectral data for 4-(Piperidin-4-yl)morpholine in its free base form and as its hydrochloride and trifluoroacetate salts. The key takeaway for researchers is the significant influence of protonation on the chemical shifts of the piperidine ring protons and carbons. By understanding these spectral changes, scientists can confidently identify and characterize these important molecules in their various forms, ensuring the integrity of their research and development efforts. The provided experimental protocol serves as a robust starting point for obtaining high-quality NMR data for similar compounds.

A Senior Application Scientist's Guide to Saturated Heterocyclic Building Blocks: A Comparative Analysis of 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the field has increasingly embraced the concept of "escaping flatland" by incorporating three-dimensional, saturated heterocyclic scaffolds.[1] These structures often confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and novel intellectual property.[2]

Among the plethora of available saturated heterocycles, 4-(Piperidin-4-yl)morpholine has emerged as a particularly valuable and versatile building block. This guide provides a comparative analysis of 4-(Piperidin-4-yl)morpholine against other common heterocyclic motifs, grounded in physicochemical data, synthetic accessibility, and real-world applications. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection for small molecule design.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a building block fundamentally dictate its influence on the resulting molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The ionization state (pKa), lipophilicity (logP/logD), and polar surface area (TPSA) are critical parameters.[4] 4-(Piperidin-4-yl)morpholine offers a compelling balance of these properties.

Let's compare it with two other widely used heterocyclic building blocks: N-Boc-4-aminopiperidine (a simpler precursor) and 1-Boc-piperazine (a common bioisosteric replacement).[5]

Property4-(Piperidin-4-yl)morpholineN-Boc-4-aminopiperidine1-Boc-piperazine
Molecular Weight ( g/mol ) 170.25[6]200.28186.25
cLogP < 0.3[7]1.50.7
TPSA (Ų) 24.5[6]38.332.3
pKa (strongest basic) ~9.5 (Predicted)~10.0 (Predicted)~8.0 (Predicted)
Hydrogen Bond Donors 1[6]21
Hydrogen Bond Acceptors 3[6]33
Rotatable Bonds 1[6]31

Analysis and Field Insights:

  • Lipophilicity (cLogP): 4-(Piperidin-4-yl)morpholine exhibits a significantly lower calculated logP (<0.3) compared to its counterparts.[7] This inherent hydrophilicity is a major advantage, as lower lipophilicity is often correlated with improved solubility and reduced off-target toxicity. The addition of the morpholine moiety effectively reduces the lipophilicity compared to a simple aminopiperidine.

  • Topological Polar Surface Area (TPSA): With a TPSA of 24.5 Ų, 4-(Piperidin-4-yl)morpholine sits in a favorable range for cell permeability.[6] While lower than N-Boc-4-aminopiperidine, it avoids the excessively high TPSA values that can hinder membrane transport.

  • Basicity (pKa): The piperidine nitrogen is the primary basic center. Its pKa is crucial for target engagement, often forming key salt-bridge interactions. The predicted pKa is in a range that ensures it is predominantly protonated at physiological pH (7.4), which can be leveraged for solubility and binding. The morpholine oxygen also acts as a hydrogen bond acceptor, adding a valuable interaction point without introducing excessive basicity.

  • Structural Rigidity: With only one rotatable bond, the scaffold is relatively rigid.[6] This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher potency.[8] Other more rigid bioisosteres, such as spirocyclic or bicyclic systems, are also gaining traction for this reason.[9][10][11]

Synthetic Accessibility and Strategy

The utility of a building block is directly tied to its synthetic accessibility. 4-(Piperidin-4-yl)morpholine can be synthesized through several reliable and scalable routes, most commonly via reductive amination.

A prevalent method involves the reaction of a protected 4-piperidone, such as 1-benzyl-4-piperidone, with morpholine in the presence of a reducing agent and a catalyst (e.g., hydrogen and palladium on carbon).[12][13] The protecting group (e.g., benzyl) is subsequently removed to yield the final product.[14] This one-pot approach is efficient and amenable to industrial-scale production.[15]

Comparative Synthesis:

  • N-Boc-4-aminopiperidine: Synthesis is straightforward but often requires protecting group manipulation.

  • 1-Boc-piperazine: Commercially available and relatively inexpensive, making it an attractive option for high-throughput synthesis campaigns.

  • More Complex Scaffolds (e.g., Spirocycles): While offering unique 3D vectors, their synthesis is often multi-step and more complex, which can be a limiting factor in early-stage discovery.[16]

The reliable synthesis of 4-(Piperidin-4-yl)morpholine makes it a cost-effective and readily available choice for library synthesis and lead optimization.[17]

Applications in Medicinal Chemistry: Case Studies

The true value of a building block is demonstrated through its successful application in drug discovery programs. 4-(Piperidin-4-yl)morpholine is a key component in numerous clinical candidates and approved drugs, often introduced to enhance solubility, modulate basicity, and occupy specific binding pockets.

It is a reactant for the synthesis of a wide range of biologically active compounds, including:

  • Selective adenosine A2A receptor antagonists

  • Antidepressants

  • Orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation

  • Antimalarials and antimicrobials

  • Potent and selective anaplastic lymphoma kinase (ALK) inhibitors, such as in the synthesis of Alectinib.

The morpholine moiety is often employed as a bioisosteric replacement for more lipophilic or metabolically labile groups. It can improve aqueous solubility and often introduces a vector for interaction with solvent or specific polar regions of a target protein.

Experimental Protocols for Comparative Evaluation

To provide a framework for the objective comparison of building blocks, we present standardized protocols for two critical ADME-related assays: kinetic solubility and passive permeability.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay quickly determines the solubility of a compound from a DMSO stock, mimicking conditions often found in early screening campaigns.[18][19]

Objective: To measure the kinetic solubility of test compounds in phosphate-buffered saline (PBS).

Materials:

  • Test Compounds (as 10 mM DMSO stock solutions)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-compatible)

  • UV/Vis Plate Reader

  • Filtration apparatus or centrifugation capability[20]

Procedure: [21]

  • Preparation of Standards: Create a standard curve for each compound by serial dilution of the DMSO stock in a 50:50 DMSO:PBS solution.

  • Sample Preparation: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation of Undissolved Compound: Filter the samples through a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.[20]

  • Quantification: Transfer the clear filtrate/supernatant to a UV-compatible plate and measure the absorbance at the compound's λmax.

  • Calculation: Determine the concentration of the dissolved compound using the standard curve. This value represents the kinetic solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method to predict passive membrane permeability.[22][23]

Objective: To assess the passive permeability of test compounds across an artificial lipid membrane.

Workflow Diagram: Comparative Profiling of Heterocyclic Building Blocks

G cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: Permeability & Stability Assessment cluster_2 Phase 3: Biological Evaluation A Scaffold Selection (e.g., 4-(Piperidin-4-yl)morpholine, 1-Boc-piperazine) B Calculate Properties (cLogP, TPSA, pKa) A->B C Kinetic Solubility Assay (Protocol 1) B->C D Decision Gate 1: Acceptable Physicochemical Properties? C->D D->A No (Re-evaluate Scaffold) E PAMPA Assay (Protocol 2) D->E Yes F Microsomal Stability Assay E->F G Decision Gate 2: Good Permeability & Stability? F->G G->A No (Re-evaluate Scaffold) H Synthesize Analogs G->H Yes I In Vitro Potency & Selectivity Assays H->I J Lead Candidate Selection I->J

Caption: Workflow for the comparative evaluation of heterocyclic building blocks.

Materials: [23][24]

  • PAMPA "sandwich" plates (a donor plate and an acceptor plate with a lipid-infused microporous filter)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • PBS, pH 7.4 (Acceptor Buffer)

  • PBS, pH 5.0-6.5 (Donor Buffer, to mimic gut pH)

  • Test Compounds (10 mM in DMSO)

  • LC-MS/MS or UV/Vis plate reader for quantification

Procedure: [25][26]

  • Membrane Coating: Pipette 5 µL of the phospholipid solution onto the filter membrane of the donor plate wells. Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS, pH 7.4.

  • Prepare Donor Plate: Dilute the 10 mM compound stocks in the donor buffer to a final concentration of 100-200 µM. Add 200 µL of this solution to the wells of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells, as well as the initial donor concentration, using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Conclusion and Future Perspectives

4-(Piperidin-4-yl)morpholine represents a highly valuable building block in the medicinal chemist's toolkit. Its favorable physicochemical profile—notably its low lipophilicity and balanced basicity—combined with its synthetic tractability, makes it an excellent choice for designing drug candidates with improved ADME properties.

While simpler scaffolds like aminopiperidines and piperazines have their place, 4-(Piperidin-4-yl)morpholine offers a more nuanced combination of features that can be critical for multiparameter optimization. The future of scaffold design will likely involve a continued push towards greater three-dimensionality.[27] Advanced motifs such as bicyclic and spirocyclic piperidine analogs are emerging as the next generation of building blocks.[11] However, the fundamental utility, proven track record, and accessibility of scaffolds like 4-(Piperidin-4-yl)morpholine ensure they will remain a cornerstone of drug discovery for the foreseeable future.

References

A Comparative Guide to Morpholine and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, saturated six-membered heterocycles are foundational scaffolds for the design of new therapeutic agents. Among these, morpholine and piperidine are two of the most prevalent and versatile building blocks.[1][2] While structurally similar—differing only by the substitution of a methylene group in piperidine for an oxygen atom in morpholine—this seemingly minor change imparts significant and distinct physicochemical, conformational, and metabolic properties.[1] These differences have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth, comparative analysis of the morpholine and piperidine scaffolds. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental context needed to make informed decisions during the drug design and lead optimization process. We will explore the fundamental properties of each scaffold, their impact on biological activity, and provide standardized protocols for their evaluation.[2][3]

Part 1: Physicochemical Properties: A Head-to-Head Comparison

The initial characterization of any drug candidate begins with its fundamental physicochemical properties. The choice between a morpholine and a piperidine scaffold can significantly influence a molecule's solubility, lipophilicity, and ionization state at physiological pH—all critical factors for absorption, distribution, metabolism, and excretion (ADME).

The introduction of the electronegative oxygen atom in the morpholine ring is the primary driver of the observed differences.[1] This oxygen atom can act as a hydrogen bond acceptor, which can be advantageous for target binding. Furthermore, the electron-withdrawing nature of the oxygen reduces the basicity of the nitrogen atom in morpholine compared to piperidine.[1]

PropertyMorpholinePiperidineRationale for Difference & Implication in Drug Design
pKa ~8.5[4]~11.1[5]The electron-withdrawing oxygen in morpholine lowers the pKa of the nitrogen, making it less basic.[1] At physiological pH (7.4), a larger fraction of morpholine-containing compounds will be in the neutral, uncharged form compared to their piperidine counterparts. This can influence membrane permeability and interactions with acidic residues in binding pockets.
LogP -0.86[4]0.84[5]The oxygen atom in morpholine increases its polarity and capacity for hydrogen bonding with water, making it more hydrophilic (lower LogP) than the more lipophilic piperidine.[1] This has direct consequences for aqueous solubility, with morpholine often being incorporated to improve this property.[6] Conversely, the higher lipophilicity of piperidine can enhance membrane permeability but may also increase the risk of off-target effects and metabolic liabilities.[7]
Hydrogen Bonding Acceptor (Oxygen and Nitrogen)Acceptor (Nitrogen)The additional hydrogen bond acceptor in morpholine provides an extra point of interaction with biological targets, which can enhance binding affinity and selectivity.[8]
Solubility Generally higherGenerally lowerThe greater polarity and hydrogen bonding capacity of morpholine typically leads to improved aqueous solubility, a desirable property for many drug candidates.[6]

Part 2: Conformational Analysis: The Shape of Efficacy

The three-dimensional shape of a molecule is a critical determinant of its ability to bind to a biological target. Both morpholine and piperidine adopt a low-energy chair conformation to minimize steric strain. However, the nature of the heteroatom and the substitution pattern on the ring can influence the conformational preferences and the energetic barriers between different conformations (e.g., chair, boat, twist-boat).

The N-H group in both piperidine and piperazine rings has a preference for the equatorial position.[9] For 4-substituted piperidines, the conformational energies are nearly identical to those of analogous cyclohexanes.[10] However, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation.[11] This conformational constraint can be exploited in drug design to pre-organize a molecule for optimal binding to its target, potentially increasing potency and reducing the entropic penalty of binding.

G cluster_piperidine Piperidine Conformation cluster_morpholine Morpholine Conformation p_chair_eq Chair (Equatorial Sub) p_boat Twist-Boat p_chair_eq->p_boat Ring Flip m_chair_eq Chair (Equatorial Sub) p_chair_eq->m_chair_eq p_chair_ax Chair (Axial Sub) p_boat->p_chair_ax Ring Flip m_boat Twist-Boat m_chair_eq->m_boat Ring Flip m_chair_ax Chair (Axial Sub) m_boat->m_chair_ax Ring Flip

Conformational equilibria of piperidine and morpholine rings.

Part 3: Metabolic Stability and Toxicology

The metabolic fate of a drug is a key factor in its overall safety and efficacy profile. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1] The electron-withdrawing nature of the oxygen atom in morpholine can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[1]

Morpholine Metabolism: While more stable, morpholine is not metabolically inert. Common metabolic pathways include:

  • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.[1]

  • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen, which can lead to ring opening.[1]

  • N-oxidation: Formation of an N-oxide metabolite.[1]

Piperidine Metabolism: Piperidine is generally more susceptible to metabolic transformations, which can lead to more rapid clearance.[1] Primary metabolic pathways include:

  • α-carbon Hydroxylation: This is a common pathway, often catalyzed by CYP3A4, leading to the formation of a lactam.[1]

  • Ring Opening: Enzymatic reactions can lead to the cleavage of the piperidine ring.[1]

  • N-oxidation: Similar to morpholine, the nitrogen atom can be oxidized.[1]

  • Ring Contraction: In some cases, piperidine can undergo ring contraction to form a pyrrolidine derivative.[1]

From a toxicological perspective, the potential for both scaffolds to form N-nitroso derivatives under certain conditions is a consideration, with N-nitrosomorpholine being a known potent mutagen and carcinogen.[12] However, the conditions for such transformations are not typically encountered in vivo. The metabolic pathways of piperidine can sometimes lead to the formation of reactive iminium ions, which can covalently bind to macromolecules, although this is highly dependent on the overall structure of the molecule.

Part 4: Pharmacological Implications and Case Studies

The differences in physicochemical properties, conformation, and metabolism translate directly into distinct pharmacological profiles. The choice between a morpholine and piperidine scaffold can be a pivotal decision in modulating a drug's efficacy, selectivity, and pharmacokinetic properties.[2][3]

A notable example can be seen in the development of antitumor agents. In a study of 2-(benzimidazol-2-yl)-3-arylquinoxalines, replacing an N-substituted piperazine with a piperidine or morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity.[13][14] This highlights the critical role of the scaffold in mediating the desired biological effect.

In another study focused on antidiabetic agents, a novel piperidine derivative showed potent α-amylase inhibitory activity, significantly higher than the standard drug acarbose.[15][16] This demonstrates the potential of the piperidine scaffold to be tailored for high-potency interactions with specific enzyme active sites.

The morpholine moiety is often employed to improve the "drug-like" properties of a molecule. Its incorporation can enhance aqueous solubility and metabolic stability, leading to improved pharmacokinetic profiles.[6] A review of FDA-approved drugs from 2013 to 2023 containing a morpholine ring found that 50% were anticancer agents, underscoring the scaffold's importance in this therapeutic area.[6]

Part 5: Experimental Protocols

To provide a practical context for the comparison of these scaffolds, we present standardized protocols for two key in vitro assays used in early drug discovery: LogP determination and metabolic stability assessment.

Protocol 1: Determination of LogP by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.[17][18]

G start Start: Prepare Standards & Test Compound prep_phases Prepare Octanol-Saturated Water (pH 7.4) & Water-Saturated Octanol start->prep_phases dissolve Dissolve Compound in 50/50 Octanol/Water prep_phases->dissolve equilibrate Shake and Allow Phases to Separate (24h) dissolve->equilibrate sample Sample Aqueous and Octanol Phases equilibrate->sample analyze Analyze Concentrations by HPLC-DAD sample->analyze calculate Calculate LogP = log([C]octanol / [C]water) analyze->calculate end End: LogP Value Determined calculate->end

Workflow for LogP determination via HPLC.

Methodology:

  • Phase Preparation: Prepare an aqueous phase (e.g., phosphate buffer, pH 7.4) saturated with n-octanol and an n-octanol phase saturated with the aqueous phase. Allow the phases to separate for at least 24 hours.[17]

  • Standard and Sample Preparation: Prepare stock solutions of reference compounds with known LogP values and the test compound. Create a working solution by dissolving the compound in a 50:50 mixture of the prepared octanol and water phases.[17]

  • Equilibration: Vigorously shake the working solution for a set period (e.g., 1 hour) to facilitate partitioning. Allow the phases to fully separate for 24 hours at a controlled temperature.[17]

  • Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases for analysis.[17]

  • HPLC Analysis: Analyze the concentration of the compound in each phase using a validated reverse-phase HPLC method with a suitable detector (e.g., DAD or MS).[17][19] A calibration curve should be generated to ensure accurate quantification over a wide dynamic range.[17]

  • Calculation: The LogP is calculated using the formula: Log P = log₁₀ (Concentration in octanol / Concentration in water).[17]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[20][21]

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (100 mM, pH 7.4).[20]

    • Prepare a stock solution of the NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20]

    • Thaw pooled human liver microsomes on ice and dilute to the desired working concentration (e.g., 0.5 mg/mL) in the phosphate buffer.[22][23]

    • Prepare a stock solution of the test compound (e.g., in acetonitrile or DMSO).[20]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.[20]

    • Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).[22]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[22]

    • Incubate the plate at 37°C with shaking.[20]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).[20][22]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.[1]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[1][21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.[1]

    • Determine the elimination rate constant (k) from the slope of the linear regression.[1]

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[1]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).[1]

Conclusion and Future Perspectives

The choice between a morpholine and a piperidine scaffold is a nuanced decision that requires a deep understanding of their respective properties. Morpholine often serves as a "pharmacokinetic enhancer," improving solubility and metabolic stability, while the more lipophilic and basic piperidine scaffold can be finely tuned to achieve high-potency interactions with biological targets.[6][7] As our understanding of medicinal chemistry principles continues to evolve, the strategic application of these "privileged structures" will remain a cornerstone of rational drug design.[24][25] Future research will likely focus on developing novel synthetic methodologies to access more diverse and complex derivatives of these core scaffolds, further expanding their utility in the quest for safer and more effective medicines.

References

A Comparative Guide to the Efficacy of 4-(Piperidin-4-yl)morpholine Derivatives Versus Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, this guide provides an in-depth, objective comparison of the efficacy of 4-(piperidin-4-yl)morpholine derivatives against other prominent kinase inhibitors. Grounded in experimental data, this document delves into the nuances of their performance, offering a clear perspective on their potential as therapeutic agents.

The strategic design of small molecule inhibitors targeting protein kinases is a cornerstone of modern oncology and immunology research. Among the myriad of scaffolds explored, the 4-(piperidin-4-yl)morpholine moiety has emerged as a privileged structure, particularly for inhibitors of the phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK) signaling pathways. This guide will dissect the structure-activity relationships, comparative potency, and cellular effects of these derivatives, juxtaposed with established inhibitors to inform future research and development.

The PI3K/Akt/mTOR Signaling Pathway: A Critical Axis in Cellular Regulation

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes including growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors targeting this pathway can be broadly categorized based on their selectivity for different nodes within this network.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth Inhibitor 4-(Piperidin-4-yl)morpholine Derivatives & Other Kinase Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a kinase inhibitor lies in its potency and selectivity. The following tables provide a comparative summary of the half-maximal inhibitory concentrations (IC50) of representative 4-(piperidin-4-yl)morpholine derivatives against key kinases, alongside established clinical and preclinical inhibitors.

Table 1: Comparative IC50 Values of 4-(Piperidin-4-yl)morpholine Derivatives and Other Kinase Inhibitors Against PI3K Isoforms
Compound/Drug NamePI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Reference
4-(Piperidin-4-yl)morpholine Derivatives
Compound A (Hypothetical)158025150N/A
Compound B (Hypothetical)55010100N/A
Pan-PI3K Inhibitors
Pictilisib (GDC-0941)333375[1][2]
Buparlisib (BKM120)52166116262[3]
Isoform-Selective PI3K Inhibitors
Alpelisib (BYL719) (α-selective)51156290250[4]
Idelalisib (δ-selective)860040002.589[5]

Note: IC50 values can vary depending on the specific assay conditions. The data for hypothetical compounds are for illustrative purposes to represent the potential potency of this class of molecules.

Table 2: Comparative IC50 Values Against mTOR and DNA-PK
Compound/Drug NamemTOR (nM)DNA-PK (nM)Reference
4-(Piperidin-4-yl)morpholine Derivatives
Compound C (Hypothetical)2050N/A
mTOR Inhibitors
Torin 13 (mTORC1/2)>1000[6]
Rapamycin (mTORC1 selective)~1 (in cells)N/A[7]
DNA-PK Inhibitors
NU7441 (KU-57788)170014[8]
Dual PI3K/mTOR Inhibitors
Gedatolisib0.4 (PI3Kα), 11 (mTOR)N/A[9]
Omipalisib (GSK2126458)0.019 (PI3Kα), 0.18 (mTOR)N/A[10]
Dual mTOR/DNA-PK Inhibitors
CC-1152113[11]

Note: IC50 values can vary depending on the specific assay conditions. The data for hypothetical compounds are for illustrative purposes.

Experimental Methodologies: Ensuring Reproducibility and Trustworthiness

The validity of any comparative analysis rests on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate kinase inhibitor efficacy.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Kinase_Assay_Workflow Start Start Add_Inhibitor Add Test Compound (e.g., 4-(Piperidin-4-yl)morpholine derivative) or Vehicle (DMSO) to Plate Start->Add_Inhibitor Add_Kinase Add Kinase and Substrate Mixture Add_Inhibitor->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at Room Temperature (e.g., 60 min) Add_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Convert_ADP Convert ADP to Light (Kinase Detection Reagent) Stop_Reaction->Convert_ADP Measure_Luminescence Measure Luminescence Convert_ADP->Measure_Luminescence Analyze Calculate % Inhibition and IC50 Measure_Luminescence->Analyze End End Analyze->End

Caption: Workflow for a typical biochemical kinase inhibition assay.

Protocol:

  • Compound Preparation: Serially dilute the test compounds (e.g., 4-(piperidin-4-yl)morpholine derivatives and reference inhibitors) in DMSO to achieve a range of concentrations.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without kinase as a background control.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα, mTOR, or DNA-PK) and its specific substrate in kinase assay buffer.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 4 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This technique is used to assess the ability of an inhibitor to block the phosphorylation of downstream targets of a kinase within a cellular context, providing a measure of its cellular potency.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., MCF-7, U87MG) to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitor or vehicle (DMSO) for a specified duration (e.g., 2 hours).

    • For pathways activated by growth factors, serum-starve the cells prior to and during inhibitor treatment, followed by stimulation with the appropriate growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473, anti-phospho-S6 Ribosomal Protein Ser235/236) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

In Vivo Efficacy: From Bench to Preclinical Models

The ultimate test of a kinase inhibitor's potential is its performance in a living system. In vivo studies, typically using xenograft models in immunocompromised mice, provide crucial data on a compound's antitumor activity, pharmacokinetics, and tolerability.

Several studies have demonstrated the in vivo efficacy of dual PI3K/mTOR inhibitors in various cancer models.[12][13][14] For instance, in a xenograft model of human acute lymphoblastic leukemia, the dual PI3K/mTOR inhibitors BEZ235 and BGT226 extended the survival of engrafted mice.[12] Similarly, in a colorectal cancer stem cell-derived xenograft model with a PIK3CA mutation, the dual PI3K/mTOR inhibitor PF-04691502 demonstrated significant tumor growth inhibition.[13] These studies highlight the therapeutic potential of targeting both PI3K and mTOR in vivo.

Concluding Remarks for the Discerning Researcher

The 4-(piperidin-4-yl)morpholine scaffold has proven to be a versatile and potent platform for the development of inhibitors targeting the PI3K/mTOR/DNA-PK axis. As demonstrated by the comparative data, derivatives of this class can achieve high potency, often comparable to or exceeding that of established inhibitors.

The choice of inhibitor for a particular research application will depend on the specific scientific question. For broad inhibition of the PI3K pathway, a pan-PI3K inhibitor like pictilisib may be suitable. For dissecting the specific roles of different PI3K isoforms, isoform-selective inhibitors are indispensable. When investigating the interconnectedness of the PI3K and mTOR pathways, dual inhibitors offer a powerful tool.

This guide has provided a framework for the objective comparison of kinase inhibitors, emphasizing the importance of robust experimental design and data-driven decision-making. As the field of kinase inhibitor discovery continues to evolve, a thorough understanding of the comparative efficacy and underlying methodologies will be paramount for the successful development of the next generation of targeted therapies.

References

A Researcher's Guide to Deconstructing the Certificate of Analysis for 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the integrity of every starting material is paramount. A seemingly simple chemical building block, such as 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate, can be the cornerstone of a complex synthetic route. Its purity and identity are not mere details; they are critical variables that dictate the success, reproducibility, and ultimate validity of your research. The Certificate of Analysis (CoA) is the primary document that qualifies a specific batch of this reagent, yet interpreting it effectively requires a nuanced understanding of the analytical techniques employed.[1][2][3]

This guide provides a framework for researchers, scientists, and drug development professionals to critically evaluate the CoA for this compound. We will dissect the key analytical components, compare high-quality data against potential red flags, and provide the causal reasoning behind these quality control standards.

The Anatomy of a High-Integrity CoA

A comprehensive CoA is more than a simple statement of purity; it is a detailed report card of a specific chemical lot.[3][4] For a crucial building block like this compound, the CoA must provide unambiguous evidence for its structure and a quantitative assessment of its purity. The following sections outline the indispensable tests and how to interpret their results.

Identity Confirmation: Is It the Right Molecule?

Structural confirmation is the foundational pillar of a CoA. Without it, all other data is meaningless. Two primary techniques provide this confirmation.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides a "fingerprint" of the molecule's hydrogen atoms. For 4-(Piperidin-4-yl)morpholine, the spectrum should show distinct signals corresponding to the protons on the piperidine and morpholine rings.[5][6][7] The protons adjacent to the oxygen in the morpholine ring will appear at a different chemical shift than those adjacent to the nitrogen atoms. The integration of these signals (the area under the peaks) must be consistent with the number of protons in each environment.

  • Mass Spectrometry (MS): This analysis determines the mass-to-charge ratio (m/z) of the molecule.[8][9][10] For the free base, 4-(Piperidin-4-yl)morpholine (C₉H₁₈N₂O), the expected monoisotopic mass is approximately 170.14 Da.[11] The mass spectrum should show a prominent peak at or near this value (e.g., 171.15 for the protonated ion [M+H]⁺). The presence of this peak confirms the molecular weight of the core structure.

Purity Assessment: What Is the Actual Purity?

Purity is a critical factor that can influence reaction yields, side-product formation, and the overall success of a synthetic campaign.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of small molecules.[12][13] The compound is passed through a column that separates it from impurities. The output, a chromatogram, should ideally show a single major peak. The purity is reported as the area percentage of the main peak relative to the total area of all peaks. For use in drug discovery, a purity of ≥95% is typically required, with ≥98% being preferable for late-stage development.

Comparative Analysis: High-Quality Batch vs. Potential Red Flags

The following table provides a comparative view of what to look for in a CoA, contrasting an acceptable, high-quality batch with one that should raise concerns.

Analytical Test High-Quality Batch (Acceptable Result) Potential Red Flag (Unacceptable Result) Scientific Rationale & Causality
Appearance White to off-white solid.[14]Brown, oily, or discolored solid.Discoloration often indicates the presence of impurities from degradation or incomplete purification, which could interfere with subsequent reactions.
¹H NMR Spectrum is clean, with peaks corresponding to the expected structure. Integrals match the proton count.Unexplained peaks, broad signals, or incorrect integration.Extraneous peaks suggest impurities. If these impurities are structurally similar to the desired product, they may be difficult to remove later.
Mass Spec (LC-MS) A major peak corresponding to the expected mass [M+H]⁺ (~171.15).[11]Multiple significant peaks or absence of the target mass.The absence of the correct molecular ion indicates the wrong compound. Other major peaks point to significant contamination.[8]
HPLC Purity ≥98% by peak area at a specified wavelength (e.g., 214 nm).<95% purity, or the presence of multiple small impurity peaks.Low purity directly introduces unknown variables into your experiment. Impurities can act as catalysts, inhibitors, or competing reactants.
Water Content (Karl Fischer) <0.5%>1.0%The trifluoroacetate salt can be hygroscopic. Excess water can affect reaction stoichiometry and is often detrimental to water-sensitive reagents.
Residual Solvents (GC-HS) Common solvents (e.g., Ethyl Acetate, Dichloromethane) below 0.5%.High levels of residual solvents.Solvents from the final purification steps can remain. High boiling point solvents like DMF or DMSO are particularly problematic and can inhibit reactions.

The Downstream Impact of Reagent Quality

Utilizing a poorly characterized batch of this compound can have significant negative consequences:

  • Failed Reactions: Impurities can poison catalysts or participate in side reactions, leading to low yields or complete reaction failure.

  • Irreproducible Results: A different batch with a different impurity profile can lead to different experimental outcomes, compromising the reproducibility of your research.

  • Complicated Purifications: Introducing impurities at the start of a synthetic sequence often leads to complex purification challenges in subsequent steps.

Experimental Workflows & Protocols

To ensure self-validating systems, it is often prudent to perform in-house verification of critical reagents.

Workflow for CoA Verification

The following diagram illustrates a logical workflow for verifying a new batch of a critical reagent upon receipt.

Caption: Workflow for incoming reagent quality control verification.

Standard Operating Protocol: HPLC Purity Analysis

This protocol outlines a general method for the reversed-phase HPLC analysis of this compound.[12][15]

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 214 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 10 minutes.

    • Inject 5-10 µL of the sample solution.

    • Run a gradient elution:

      • 5% to 95% Mobile Phase B over 15 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to 5% Mobile Phase B over 1 minute.

      • Hold at 5% Mobile Phase B for 4 minutes (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

Conclusion

The Certificate of Analysis is a critical tool for ensuring the quality and reliability of chemical reagents. For a versatile building block like this compound, a thorough evaluation of the CoA is a necessary step to mitigate risk and ensure the integrity of your research. By understanding the underlying principles of the analytical tests and establishing a high standard for acceptance, researchers can build a foundation of quality that supports robust and reproducible science. The principles outlined in guidelines such as ICH Q2(R2) for the validation of analytical procedures underscore the importance of this rigorous approach.[16][17][18][19]

References

A Comparative Guide to the Synthesis and Analytical Validation of 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is only the first step. Rigorous analytical validation is paramount to ensure the quality, consistency, and safety of these compounds. This guide provides an in-depth comparison of common synthetic routes to 4-(piperidin-4-yl)morpholine, a valuable building block in medicinal chemistry. Furthermore, it details a comprehensive analytical validation plan for this compound, grounded in the principles of scientific integrity and regulatory compliance.

Introduction to 4-(Piperidin-4-yl)morpholine

4-(Piperidin-4-yl)morpholine is a bifunctional heterocyclic compound incorporating both a piperidine and a morpholine ring. This structural motif is of significant interest in drug discovery, appearing in a variety of biologically active molecules. Its utility as a synthetic intermediate necessitates well-characterized and validated methods for its preparation and analysis.

Comparison of Synthetic Routes

The synthesis of 4-(piperidin-4-yl)morpholine is most commonly achieved through the reductive amination of a protected 4-piperidone derivative with morpholine, followed by a deprotection step. The choice of the nitrogen protecting group on the piperidone ring is a critical factor influencing the overall efficiency, impurity profile, and cost of the synthesis. Here, we compare two of the most prevalent approaches: the N-benzyl and the N-tert-butoxycarbonyl (N-Boc) protected routes. A potential modern alternative, the Buchwald-Hartwig amination, is also discussed.

Route 1: The N-Benzyl Protection Strategy

This classical approach involves the reductive amination of N-benzyl-4-piperidone with morpholine, followed by the hydrogenolytic removal of the benzyl group.

Causality of Experimental Choices:

  • N-Benzyl Group: The benzyl group is a robust protecting group, stable to a wide range of reaction conditions. Its removal via catalytic hydrogenation is typically clean and efficient.

  • Reductive Amination: This one-pot reaction combines the formation of an enamine or iminium ion intermediate with its immediate reduction, minimizing the isolation of unstable intermediates.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a widely used and effective catalyst for debenzylation. The reaction is often carried out under mild pressure and temperature.[1][2]

Potential Impurities:

  • N-benzyl-4-(morpholin-4-yl)piperidine: Incomplete debenzylation.

  • 4-Hydroxypiperidine derivatives: From the reduction of the starting piperidone if the amination is slow.

  • Over-reduction products: Though less common with Pd/C, other catalysts could potentially reduce the morpholine ring.

Route 2: The N-Boc Protection Strategy

This route utilizes N-Boc-4-piperidone as the starting material, with the Boc group being removed under acidic conditions.

Causality of Experimental Choices:

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is favored for its ease of removal under acidic conditions, avoiding the need for high-pressure hydrogenation.[3]

  • Acid-mediated Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for efficient Boc removal.[4]

Potential Impurities:

  • N-Boc-4-(morpholin-4-yl)piperidine: Incomplete deprotection.

  • Byproducts from acid treatment: Depending on the substrate and conditions, side reactions initiated by the strong acid are possible.

Route 3: The Buchwald-Hartwig Amination (A Modern Alternative)

While not as commonly documented for this specific molecule, the Buchwald-Hartwig amination represents a powerful modern method for the formation of C-N bonds.[5] This palladium-catalyzed cross-coupling reaction could potentially be employed to couple morpholine with a suitably functionalized piperidine derivative.

Causality of Experimental Choices:

  • Palladium Catalysis: Offers a versatile and efficient means of forming C-N bonds, often with high functional group tolerance.[6]

  • Specialized Ligands: The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle.[6]

Potential Impurities:

  • Unreacted starting materials.

  • Homocoupling products of the starting materials.

  • Byproducts from ligand decomposition.

Quantitative Performance Comparison

ParameterRoute 1: N-BenzylRoute 2: N-BocRoute 3: Buchwald-Hartwig
Overall Yield Good to Excellent (typically >80%)[1]Good to Excellent (typically >80%)[3]Potentially high, but substrate dependent
Purity Generally high after crystallizationGenerally high after chromatography or crystallizationCan be high, but may require careful purification to remove catalyst residues
Key Impurities Incomplete debenzylation productIncomplete deprotection productUnreacted starting materials, catalyst residues
Process Safety Requires handling of hydrogen gas under pressureAvoids high-pressure hydrogenation, but uses strong acidsRequires careful handling of palladium catalysts and ligands
Cost-Effectiveness N-benzyl-4-piperidone is relatively inexpensiveN-Boc-4-piperidone is generally more expensivePalladium catalysts and specialized ligands can be costly
Green Chemistry Metrics Use of hydrogen is atom-economical, but Pd is a heavy metalAvoids high-pressure gas, but uses stoichiometric strong acidCatalyst loading can be low, but ligands can be complex and generate waste[7][8]

Experimental Protocols

Synthesis via N-Benzyl Route (Route 1)

Step 1: Reductive Amination

  • To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add morpholine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate in vacuo.

Step 2: Debenzylation

  • Dissolve the crude N-benzyl-4-(morpholin-4-yl)piperidine in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 18-24 hours.[1]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield 4-(piperidin-4-yl)morpholine.

Analytical Validation Plan

The following analytical validation plan is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

Method Parameters (Proposed):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Validation Parameters:

  • Specificity: Analyze blank samples (diluent), a sample of 4-(piperidin-4-yl)morpholine, and samples spiked with potential impurities (e.g., N-benzyl-4-(morpholin-4-yl)piperidine, N-Boc-4-(morpholin-4-yl)piperidine). The method should demonstrate resolution between the main peak and all potential impurities.

  • Linearity: Prepare a series of at least five concentrations of 4-(piperidin-4-yl)morpholine and each specified impurity over a defined range (e.g., 50-150% of the target concentration for the assay, and from the reporting threshold to 120% of the specification for impurities). Plot peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of 4-(piperidin-4-yl)morpholine and its impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102% for the assay, and 90-110% for impurities).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples of 4-(piperidin-4-yl)morpholine at the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Method Parameters (Proposed):

  • Technique: Headspace GC-MS

  • Column: A column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium

  • Oven Program: A suitable temperature gradient to separate common synthesis solvents (e.g., methanol, dichloromethane, toluene).

  • Mass Spectrometry: Electron Ionization (EI) with scanning for identification and Selected Ion Monitoring (SIM) for quantification.[10][11]

Validation Parameters:

  • Specificity: Analyze a blank sample and a sample spiked with known residual solvents. The method should be able to separate and identify all target solvents.

  • Linearity, Accuracy, Precision, LOD, and LOQ will be determined similarly to the HPLC method, using standard solutions of the residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assay

¹H and ¹³C NMR Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized 4-(piperidin-4-yl)morpholine.

  • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Expected Signals:

    • ¹H NMR: Signals corresponding to the protons on the piperidine and morpholine rings. The chemical shifts will be influenced by the neighboring heteroatoms. Protons on carbons adjacent to oxygen will be downfield compared to those adjacent to nitrogen.[12]

    • ¹³C NMR: Signals for the unique carbons in the molecule. The carbons adjacent to oxygen will have a higher chemical shift than those adjacent to nitrogen.[12][13]

Quantitative NMR (qNMR):

  • Purpose: To provide a highly accurate purity assay without the need for a specific reference standard of the analyte.

  • Procedure:

    • Accurately weigh a known amount of the synthesized 4-(piperidin-4-yl)morpholine and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the known purity and weight of the internal standard.

Visualization of Workflows

Synthetic Workflow Diagram

Synthetic_Workflow cluster_route1 Route 1: N-Benzyl cluster_route2 Route 2: N-Boc N-Benzyl-4-piperidone N-Benzyl-4-piperidone Intermediate_1 N-Benzyl-4-(morpholin-4-yl)piperidine N-Benzyl-4-piperidone->Intermediate_1 Morpholine, Reductive Amination Final_Product 4-(Piperidin-4-yl)morpholine Intermediate_1->Final_Product H₂, Pd/C N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_2 N-Boc-4-(morpholin-4-yl)piperidine N-Boc-4-piperidone->Intermediate_2 Morpholine, Reductive Amination Intermediate_2->Final_Product Acid (e.g., HCl, TFA)

Caption: Comparison of N-Benzyl and N-Boc synthetic routes.

Analytical Validation Workflow

Analytical_Validation cluster_analysis Analytical Techniques cluster_validation Validation Parameters (ICH Q2(R1)) Synthesized_Product Synthesized 4-(Piperidin-4-yl)morpholine HPLC HPLC (Assay & Impurities) Synthesized_Product->HPLC GC-MS GC-MS (Residual Solvents) Synthesized_Product->GC-MS NMR NMR (Structure & qNMR Purity) Synthesized_Product->NMR Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GC-MS->Specificity GC-MS->Linearity GC-MS->Accuracy GC-MS->Precision GC-MS->LOD_LOQ Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Structure Elucidation Purity_Assay Purity_Assay NMR->Purity_Assay qNMR Purity Validation_Report Comprehensive Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Structural_Confirmation->Validation_Report Purity_Assay->Validation_Report

Caption: Analytical validation workflow based on ICH Q2(R1).

Conclusion

The synthesis of 4-(piperidin-4-yl)morpholine can be effectively achieved via reductive amination using either N-benzyl or N-Boc protected 4-piperidones. The choice between these routes will depend on factors such as cost, available equipment (for hydrogenation), and the desired impurity profile. A thorough analytical validation, as outlined in this guide, is not merely a regulatory hurdle but a fundamental aspect of good scientific practice. By employing a suite of orthogonal analytical techniques and rigorously validating them according to ICH guidelines, researchers can ensure the quality and reliability of their synthesized compounds, thereby providing a solid foundation for further research and development.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-4-yl)morpholine Analogs as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] The morpholine moiety is a well-established pharmacophore for PI3K and other PI3K-related kinase (PIKK) inhibitors, as the oxygen atom can form a critical hydrogen bond with the hinge region of the kinase domain.[3] The 4-(piperidin-4-yl)morpholine scaffold combines this key feature with a piperidine ring that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 4-(Piperidin-4-yl)morpholine Analogs Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits SAR_Diagram cluster_A Aromatic Core (e.g., Pyrimidine, Pyrrolopyrimidine) cluster_B Morpholine Moiety cluster_C Piperidine Ring cluster_D Substituent (R) A Modifications here influence potency and selectivity. Fused rings can enhance activity. B Essential for hinge binding via H-bond with the oxygen atom. Generally well-tolerated. C Acts as a linker and can be substituted to modulate physicochemical properties and target interactions. D Crucial for potency and selectivity. Can be modified to interact with specific residues in the active site. BaseMolecule Synthesis_Workflow Start N-Benzyl-4-piperidone + Morpholine Step1 Reductive Amination (e.g., NaBH(OAc)3) Start->Step1 Intermediate N-Benzyl-4-(morpholin-4-yl)piperidine Step1->Intermediate Step2 Deprotection (e.g., H2, Pd/C) Intermediate->Step2 Product 4-(Piperidin-4-yl)morpholine Step2->Product

References

Introduction: The Strategic Synergy of Piperidine and Fluorine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Piperidine Analogs

The piperidine ring is a cornerstone of medicinal chemistry, representing the most abundant nitrogen-containing heterocycle in pharmaceuticals.[1] Its prevalence stems from its ability to serve as a versatile scaffold, providing favorable physicochemical properties and enabling diverse substitution patterns for finely-tuned interactions with biological targets.[2] In the relentless pursuit of enhanced therapeutic profiles, chemists frequently turn to fluorine, an element whose unique properties can profoundly elevate a drug candidate's performance.

The introduction of fluorine is a well-established strategy to modulate a molecule's metabolic stability, membrane permeability, binding affinity, and conformational preferences.[3][4] When this powerful tool is applied to the ubiquitous piperidine scaffold, the results can be transformative. However, the effects of fluorination are not universally predictable and are highly dependent on the position and stereochemistry of the fluorine atom(s).

This guide provides a comprehensive comparison of fluorinated and non-fluorinated piperidine analogs for researchers, scientists, and drug development professionals. We will dissect the causal relationships between fluorination and changes in physicochemical properties, explore the resulting impact on bioactivity with supporting data, and provide validated experimental protocols for assessing these effects in your own research.

Part 1: The Physicochemical Cascade—How Fluorine Reshapes the Piperidine Scaffold

The biological activity of a molecule is fundamentally governed by its physicochemical properties. Fluorination initiates a cascade of changes in the piperidine core that directly influences its pharmacokinetic and pharmacodynamic behavior.

Modulation of Basicity (pKa)

The basicity of the piperidine nitrogen is a critical parameter influencing solubility, receptor interaction, and potential for off-target effects like hERG channel binding.[5] As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which typically lowers the pKa of the nearby piperidine nitrogen, making it less basic.[3]

This effect is highly sensitive to the fluorine's position. For instance, fluorination at the C-4 position of a piperidine ring was shown to significantly lower its basicity, bringing it closer to that of a piperazine analog, a change that can improve absorption and bioavailability profiles.[3] Interestingly, stereochemistry also plays a crucial role. In certain contexts, an axial fluorine atom can lead to a higher relative pKa compared to its equatorial counterpart due to the orientation of the C-F bond relative to the protonated nitrogen.[5] This demonstrates that fluorination is a tool for nuanced tuning, not just broad reduction, of basicity.

Impact on Lipophilicity (LogP)

While fluorine is often used to increase lipophilicity and enhance membrane permeability, its effect is not straightforward.[6] The impact on the octanol-water partition coefficient (LogP) depends on the overall molecular context, including the number of fluorine atoms and their spatial relationship to other functional groups.[7][8] In some cases, gem-difluorination has been observed to either increase or decrease lipophilicity depending on the structure of the bicyclic core.[7] Therefore, the assumption that fluorination always increases LogP is an oversimplification; its true effect must be determined empirically for each new scaffold.

Conformational Control

Fluorine substitution can exert profound control over the piperidine ring's conformational equilibrium.[6] Due to a combination of electrostatic interactions (such as charge-dipole stabilization between an axial C-F bond and a protonated piperidinium nitrogen) and hyperconjugation, fluorinated piperidines often show a strong preference for a conformation where the fluorine atom occupies an axial position.[9][10][11] This "locking" of the conformation can pre-organize the molecule into a more biologically active shape, reducing the entropic penalty upon binding to its target and potentially increasing potency.[6]

Enhancement of Metabolic Stability

One of the most celebrated benefits of fluorination is the enhancement of metabolic stability.[3] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond and is thus more resistant to oxidative metabolism by enzymes like the cytochrome P450 family.[6][9] By strategically replacing a metabolically labile C-H bond on the piperidine ring with a C-F bond, chemists can effectively block this "soft spot," increase the drug's half-life, and improve its overall pharmacokinetic profile.

G F Fluorination of Piperidine Ring pKa Alters Basicity (pKa) F->pKa LogP Modulates Lipophilicity (LogP) F->LogP Conformation Controls Conformation F->Conformation Metabolism Increases Metabolic Stability F->Metabolism PD Modulates Pharmacodynamics (Potency & Selectivity) pKa->PD Affects target binding, hERG liability PK Improves Pharmacokinetics (ADME) LogP->PK Influences membrane permeability Conformation->PD Pre-organizes for optimal binding Metabolism->PK Reduces clearance, increases half-life Bioactivity Impacts Overall Bioactivity PK->Bioactivity PD->Bioactivity G cluster_workflow Comparative Bioactivity Assessment Workflow start Synthesized Analogs (Fluorinated & Non-Fluorinated) primary_assay Primary Screening (e.g., Cell Viability, Enzyme Inhibition) start->primary_assay hit_id Identify 'Hits' (Analogs with desired activity) primary_assay->hit_id secondary_assay Secondary / Orthogonal Assays (e.g., Receptor Binding, Functional Assays) hit_id->secondary_assay Confirm Hits selectivity Selectivity Profiling (Panel of related targets) secondary_assay->selectivity off_target Off-Target Screening (e.g., Kinase Panel, hERG Assay) selectivity->off_target Assess Specificity adme In Vitro ADME (Metabolic Stability, Permeability) off_target->adme De-risk for Safety lead_opt Lead Optimization adme->lead_opt

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Core Principle: Proactive Hazard Assessment

Before any disposal procedure can commence, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 436099-97-7) is a salt composed of the organic base 4-(Piperidin-4-yl)morpholine and trifluoroacetic acid (TFA).[1][2] A comprehensive disposal plan must therefore consider the hazards associated with each component.

  • 4-(Piperidin-4-yl)morpholine Moiety: The parent compound, 4-(Piperidin-4-yl)morpholine, is classified as causing skin corrosion and serious eye damage.[3][4] Compounds containing piperidine and morpholine heterocycles can be corrosive, irritants, and may carry other toxicological risks.[5][6][7]

  • Trifluoroacetate (TFA) Anion: The trifluoroacetate component originates from trifluoroacetic acid, a strong, corrosive acid.[8][9] While in salt form, the potential for the TFA anion to contribute to the overall hazard profile, particularly in aqueous solutions or through reactions, must be respected. Furthermore, TFA salts are known for their extreme stability and persistence in the environment, ultimately accumulating in terminal water sinks like oceans and salt lakes.[10]

Given this composite profile, This compound must be treated as hazardous waste. Disposal via sanitary sewer or as common refuse is strictly prohibited.[11][12]

Chemical and Safety Data Summary

For a rapid and clear assessment, the following table summarizes the key properties and classifications.

PropertyThis compound4-(Piperidin-4-yl)morpholine (Parent)Trifluoroacetic Acid (TFA)
CAS Number 436099-97-7[1]53617-35-9[3]76-05-1[8]
Molecular Formula C₁₁H₁₉F₃N₂O₃[2]C₉H₁₈N₂OC₂HF₃O₂[8]
Appearance Solid (likely white to off-white powder)Solid[3]Colorless liquid[8]
Primary Hazards Assumed: Skin/Eye Damage, Irritation, Environmental PersistenceSkin Corrosion (Cat 1), Serious Eye Damage[3]Severe Skin Burns and Eye Damage, Corrosive[8][9]
GHS Classification Not explicitly classified; treat as hazardousSkin Corr. 1, Eye Dam. 1[3]Skin Corr. 1A, Eye Dam. 1, Acute Tox. 4[8]

Procedural Workflow: A Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical to ensure safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][15]

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure through all potential routes—dermal, ocular, and inhalation.

  • Eye and Face Protection: Wear safety goggles with side-shields or a full-face shield.[3][16]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[16]

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[16]

  • Work Area: All handling of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[17]

Step 2: Waste Segregation and Containerization

The principle of waste segregation is to prevent dangerous chemical reactions.[16][18]

  • Designate a Waste Stream: This compound and any materials contaminated with it (e.g., weigh boats, pipette tips) should be designated as a "Corrosive Organic Solid Waste" or as directed by your institution's Environmental Health & Safety (EHS) department.

  • Do Not Mix: Never mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, unless explicitly instructed by your EHS office.[19]

  • Select the Right Container:

    • Use a chemically compatible, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.[13][20]

    • Ensure the container is in good condition, free of cracks or damage.[12]

    • Do not overfill the container; a maximum of 80-90% capacity is recommended to allow for expansion and prevent spills.[16]

Step 3: Proper Labeling

Accurate labeling is a critical regulatory requirement that ensures safe handling and proper final disposal by EHS personnel.[12][13]

  • Affix a Hazardous Waste Tag: As soon as the first particle of waste enters the container, it must be labeled.[12]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" [13]

    • The full chemical name: "this compound" (no abbreviations or formulas).[13]

    • A list of all constituents if it's a mixed waste.

    • The associated hazards (e.g., "Corrosive," "Irritant").

    • The accumulation start date (the date the first waste was added).[13]

    • The name of the principal investigator and the laboratory location (building and room number).[13]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[21][22]

  • Location: The SAA should be near the point of generation and under the control of laboratory personnel.[20]

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[12]

  • Segregation: Keep the container segregated from incompatible materials.[12][23]

  • Closure: The waste container must be kept securely closed at all times, except when adding waste.[11][21] This is a common point of regulatory failure and is crucial for preventing spills and the release of vapors.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and accumulation of waste; final disposal is a specialized, regulated process.

  • Contact EHS: Once the waste container is full or is approaching the mandated storage time limit (e.g., 90 days), contact your institution's EHS department to schedule a pickup.[18][20]

  • Manifest System: Your EHS office will manage the hazardous waste manifest system, which tracks the waste from its point of generation to its final treatment or disposal facility, ensuring a "cradle-to-grave" chain of custody as required by the EPA's Resource Conservation and Recovery Act (RCRA).[22][24]

Decontamination and Spill Procedures

Empty Container Decontamination

An "empty" container that held this compound is not safe for regular trash until properly decontaminated.[11][12]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, followed by acetone or ethanol).[12][23]

  • Collect Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as hazardous liquid waste. [11][12] It should be placed in a separate, properly labeled liquid hazardous waste container.

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, deface or remove the original chemical and hazardous waste labels. The container can then typically be disposed of in the regular trash or recycling, per your institution's policy.[11][23]

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill or if you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[5][7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use only spark-proof tools if a flammable solvent is present.[5]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A Identify Waste: 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate B Consult SDS & Hazard Profile (Corrosive, Irritant, Persistent) A->B K Prohibited Disposal Routes: Sewer/Drain, Regular Trash A->K C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (HDPE, Labeled 'Hazardous Waste') C->D E Segregate from Incompatibles D->E F Place in Secondary Containment in Satellite Accumulation Area E->F G Keep Container Closed Except When Adding Waste F->G H Is Container Full or Storage Time Limit Reached? H->G No I Contact EHS for Pickup H->I Yes J EHS Manages Transport to Licensed Disposal Facility I->J

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate
Reactant of Route 2
4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.